molecular formula C13H20N2 B181681 1-Benzyl-4-methylpiperidin-4-amine CAS No. 163271-06-5

1-Benzyl-4-methylpiperidin-4-amine

Cat. No.: B181681
CAS No.: 163271-06-5
M. Wt: 204.31 g/mol
InChI Key: YDQYORVMGACBMI-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-4-amine (CAS 163271-06-5) is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This piperidine-based amine serves as a versatile chemical building block and key intermediate in pharmaceutical research and organic synthesis. Piperidine amines are valuable scaffolds in medicinal chemistry, and structural analogs of this compound are investigated as intermediates in the synthesis of active pharmaceutical ingredients, such as Janus kinase (JAK) inhibitors . Furthermore, research into 1-benzylpiperidine derivatives explores their potential as inhibitors for targets like acetylcholinesterase and butyrylcholinesterase, which are relevant in the study of neurodegenerative conditions . As a supplier, we provide this high-purity compound to support innovative scientific discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQYORVMGACBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622932
Record name 1-Benzyl-4-methylpiperidin-4-amine
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163271-06-5
Record name 4-Methyl-1-(phenylmethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163271-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-methylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Benzyl-4-methylpiperidin-4-amine. This tertiary amine, featuring a benzyl-protected piperidine ring with a geminal methyl and amino group at the 4-position, is a valuable building block in medicinal chemistry. This document details its physicochemical characteristics, provides a plausible synthetic route with a detailed experimental protocol, and explores its relationship with biologically active molecules, particularly as an intermediate in the synthesis of Janus kinase (JAK) inhibitors. Spectroscopic characteristics are also predicted to aid in its identification and characterization.

Chemical and Physical Properties

This compound, identified by the CAS number 163271-06-5, possesses a unique structure that imparts specific chemical and physical properties relevant to its use in organic synthesis and drug design. The presence of a basic amino group and a tertiary amine within the piperidine ring, combined with the lipophilic benzyl group, results in a molecule with moderate polarity and basicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 163271-06-5Chemical Supplier Catalogs
Molecular Formula C₁₃H₂₀N₂Calculated
Molecular Weight 204.31 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidGeneral observation for similar compounds
Predicted pKa ~9.5 (for the primary amine)Prediction based on similar 4-aminopiperidines
Predicted logP ~2.5Prediction based on chemical structure
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.General solubility of similar amines

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Grignard Reaction: Addition of a methyl group to the ketone of 1-Benzyl-4-piperidone to form the tertiary alcohol, 1-Benzyl-4-methylpiperidin-4-ol.

  • Ritter Reaction: Conversion of the tertiary alcohol to the corresponding amine via a nitrilium ion intermediate using a nitrile in the presence of a strong acid.

Synthetic_Pathway Start 1-Benzyl-4-piperidone Intermediate 1-Benzyl-4-methylpiperidin-4-ol Start->Intermediate 1. CH₃MgBr, THF 2. H₂O workup Product This compound Intermediate->Product 1. CH₃CN, H₂SO₄ 2. H₂O, NaOH

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

  • Materials:

    • 1-Benzyl-4-piperidone

    • Methylmagnesium bromide (3M solution in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzyl-4-piperidone (1 equivalent) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-Benzyl-4-methylpiperidin-4-ol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound (Ritter Reaction)

  • Materials:

    • 1-Benzyl-4-methylpiperidin-4-ol

    • Acetonitrile

    • Concentrated sulfuric acid

    • Sodium hydroxide solution (e.g., 2M)

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • In a round-bottom flask, dissolve 1-Benzyl-4-methylpiperidin-4-ol (1 equivalent) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of sodium hydroxide solution until the pH is basic (pH > 10).

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Bands
¹H NMR * ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
  • ~3.5 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • ~2.0-2.8 ppm (m, 8H): Piperidine ring protons.

  • ~1.5 ppm (s, 2H): Amine protons (-NH₂), broad and may exchange with D₂O.

  • ~1.1 ppm (s, 3H): Methyl protons (-CH₃). | | ¹³C NMR | * ~138 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~127-129 ppm: Aromatic CH carbons of the benzyl group.

  • ~63 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

  • ~50-55 ppm: Piperidine ring carbons adjacent to the nitrogen.

  • ~40-45 ppm: Other piperidine ring carbons.

  • ~50 ppm: Quaternary carbon at the 4-position of the piperidine ring.

  • ~25-30 ppm: Methyl carbon (-CH₃). | | IR (Infrared) | * 3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.

  • 2950-2800 cm⁻¹: C-H stretching of aliphatic groups.

  • 1600 cm⁻¹: N-H bending (scissoring) of the primary amine.

  • 1495, 1450 cm⁻¹: Aromatic C=C stretching.

  • 1100-1200 cm⁻¹: C-N stretching. | | MS (Mass Spec.) | * m/z = 204: Molecular ion (M⁺).

  • m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from the benzyl group.

  • m/z = 113: Fragment corresponding to the piperidine ring with the methyl and amino groups after cleavage of the benzyl group.

  • Other fragments resulting from the cleavage of the piperidine ring. |

Biological Activity and Signaling Pathways

While direct biological activity data for this compound is limited, its structural analogs are known to be key intermediates in the synthesis of pharmaceutically active compounds. Notably, derivatives of 4-amino-4-methylpiperidine are precursors to Janus kinase (JAK) inhibitors, such as Tofacitinib.[1] Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis.[2]

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[3][4][5] Inhibition of this pathway is a therapeutic strategy for managing autoimmune disorders.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the known hazards of similar aminopiperidine derivatives, it should be handled with care in a laboratory setting. It is predicted to be a skin and eye irritant.

Table 3: General Safety Precautions

PrecautionRecommendation
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times.
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a structurally interesting and synthetically valuable compound. While detailed experimental data on its properties are scarce, its synthesis can be reliably predicted based on established chemical transformations. Its primary significance lies in its potential as a key building block for more complex molecules, particularly in the development of JAK inhibitors for the treatment of autoimmune diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this and related 4-aminopiperidine scaffolds. Further experimental investigation is warranted to fully characterize its chemical and biological properties.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-4-methylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic routes, and analytical methodologies for the chemical compound 1-Benzyl-4-methylpiperidin-4-amine (CAS No. 163271-06-5). This piperidine derivative serves as a valuable building block in medicinal chemistry, particularly as an intermediate in the synthesis of Janus kinase (JAK) inhibitors and other pharmacologically active molecules. This document is intended to be a resource for professionals engaged in pharmaceutical research and organic synthesis.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 163271-06-5

  • Molecular Formula: C₁₃H₂₀N₂

  • Molecular Weight: 204.31 g/mol [1]

  • InChI Key: YDQYORVMGACBMI-UHFFFAOYSA-N[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (C₆H₅)
~ 3.50s2HBenzylic protons (-CH₂-Ph)
~ 2.20 - 2.80m4HPiperidine ring protons (axial & equatorial at C2, C6)
~ 1.50 - 1.90m4HPiperidine ring protons (axial & equatorial at C3, C5)
~ 1.40s2HAmine protons (-NH₂)
~ 1.10s3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 138Quaternary aromatic carbon (C-Ph)
~ 129Aromatic carbons (CH-Ph)
~ 128Aromatic carbons (CH-Ph)
~ 127Aromatic carbon (CH-Ph)
~ 63Benzylic carbon (-CH₂-Ph)
~ 52Piperidine carbons (C2, C6)
~ 50Quaternary piperidine carbon (C4)
~ 35Piperidine carbons (C3, C5)
~ 25Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (doublet)N-H stretch (primary amine)
3020 - 3080MediumAromatic C-H stretch
2800 - 3000StrongAliphatic C-H stretch
1580 - 1650MediumN-H bend (scissoring)
1450 - 1500MediumAromatic C=C stretch
1100 - 1200MediumC-N stretch
690 - 770StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
204Molecular ion [M]⁺
189[M - CH₃]⁺
113[M - C₇H₇]⁺ (loss of benzyl group)
91[C₇H₇]⁺ (benzyl cation) - Often the base peak
58[C₃H₈N]⁺ (fragment from piperidine ring cleavage)

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly published. However, established synthetic routes for this compound and its analogs provide a framework for its preparation.[1] The following are generalized protocols for obtaining the spectroscopic data.

Synthesis via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 1-benzyl-4-methylpiperidin-3-one.

  • Reaction Setup: To a solution of 1-benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., methanol, dichloroethane), add a source of ammonia (e.g., ammonium acetate, methanolic ammonia).

  • Formation of Imine/Enamine: Stir the mixture at room temperature to facilitate the formation of the corresponding imine or enamine intermediate.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or salt plates, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent protonated molecular ion [M+H]⁺.

  • Analysis: Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1-Benzyl-4-methylpiperidin-3-one reaction Reductive Amination start->reaction product Crude this compound reaction->product purification Column Chromatography product->purification final_product Pure Compound purification->final_product nmr NMR (¹H, ¹³C) final_product->nmr ir IR final_product->ir ms MS final_product->ms

Caption: Experimental workflow from synthesis to spectroscopic analysis.

structure_elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation compound This compound Structure nmr_data NMR Data (Proton & Carbon Environments) compound->nmr_data predicts ir_data IR Data (Functional Groups) compound->ir_data predicts ms_data MS Data (Molecular Weight & Fragmentation) compound->ms_data predicts nmr_interp ¹H: Aromatic, Benzyl, Piperidine, Methyl, Amine signals ¹³C: Number and type of carbons nmr_data->nmr_interp ir_interp N-H, C-H (sp², sp³), C-N, Aromatic C=C stretches ir_data->ir_interp ms_interp Molecular Ion at m/z 204 Fragments for Benzyl, Piperidine ring ms_data->ms_interp nmr_interp->compound confirms ir_interp->compound confirms ms_interp->compound confirms

Caption: Logical relationship for structure elucidation using spectroscopic data.

References

An In-depth Technical Guide on the Biological Activity of 1-Benzyl-4-methylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-methylpiperidin-4-amine scaffold is a versatile building block in medicinal chemistry. While the parent compound primarily serves as a key intermediate in the synthesis of complex pharmaceutical agents, its derivatives have shown a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents.

Core Biological Activities

Derivatives of the 1-benzylpiperidine scaffold have been investigated for a range of therapeutic applications, including:

  • Cholinesterase Inhibition: As potential treatments for neurodegenerative diseases like Alzheimer's disease.

  • Histamine H3 Receptor Antagonism: Targeting neurological and inflammatory disorders.

  • Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.

  • Janus Kinase (JAK) Inhibition: The core amine is a crucial precursor for potent immunomodulatory drugs.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various 1-benzylpiperidine derivatives, showcasing their potency against different biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

Compound IDStructureTargetIC50 (µM)Selectivity (AChE/BuChE)Reference
1 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE0.0005618,000[1]
2 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE0.00571250[2]
3 1,3-dimethylbenzimidazolinone derivative 15b eeAChE0.39-[3]
4 1,3-dimethylbenzimidazolinone derivative 15j eqBChE0.16-[3]
5 2-phenylacetate derivative 19 AChE5.10-[4]
6 2-naphthoate derivative 21 BuChE6.16>81 (Selective for BuChE)[4]

Table 2: Histamine H3 Receptor Antagonistic Activity

Compound IDStructureAssaypKipA2Reference
7 Benzylpiperidine derivative 12 (ST-1032) hH3R Binding9.3-[5]
8 Keto derivative 5 (ST-1703) hH3R Binding8.6-[5]
9 1-benzyl-4-hydroxypiperidine derivative 9b2 hH3R Binding7.09-[6]
10 1-benzyl-4-hydroxypiperidine derivative 9b5 hH3R Binding6.99-[6]

Table 3: Anticancer Activity (Cytotoxicity)

Compound IDCell LineIC50 (µM)Reference
11 SW480 (colorectal cancer)15.70
11 MCF-7 (breast cancer)16.50
12 A549 (lung cancer)15.94[7]
12 MCF-7 (breast cancer)22.12[7]
13 MDA-MB-231 (breast cancer)7.31[8]
14 MCF-7 (breast cancer)33.32[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[9][10]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.[9]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate and reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[11]

  • Pre-incubation: Add buffer, AChE, DTNB, and the test compound or solvent to the wells. Mix and incubate for 10-15 minutes at room temperature.[12]

  • Initiate Reaction: Add 10 µL of ATCI solution to each well to start the reaction.[12]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[11]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is determined relative to the control, and IC50 values are calculated by plotting inhibition against the logarithm of the inhibitor concentration.[11]

Histamine H3 Receptor Antagonism Assay (Guinea Pig Jejunum)

This functional assay assesses the antagonist activity of compounds at the H3 receptor.[6][13]

Principle: Electrical field stimulation of the guinea pig jejunum causes acetylcholine release, leading to muscle contraction. H3 receptor agonists inhibit this contraction. An H3 receptor antagonist will counteract the effect of the agonist.

Materials:

  • Guinea pig jejunum segments

  • Krebs solution

  • Histamine H3 receptor agonist (e.g., R-alpha-methylhistamine)

  • Test compounds

  • Organ bath with an isometric transducer

Procedure:

  • Tissue Preparation: Mount segments of the guinea pig jejunum in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Electrical Stimulation: Induce contractions by electrical field stimulation.

  • Agonist Effect: Add a known concentration of an H3 agonist to the bath, which should inhibit the electrically induced contractions.

  • Antagonist Effect: In the presence of the test compound (the potential antagonist), the inhibitory effect of the agonist is expected to be reduced.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. The pA2 value, a measure of antagonist potency, can then be calculated from a Schild plot.[13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate and reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition in Alzheimer's Disease

Acetylcholine (ACh) is a neurotransmitter crucial for memory and learning.[16] In Alzheimer's disease, there is a loss of cholinergic neurons, leading to a decline in ACh levels and cognitive impairment. Acetylcholinesterase (AChE) is the enzyme that breaks down ACh in the synaptic cleft.[16] AChE inhibitors block this enzyme, thereby increasing the concentration and duration of action of ACh at the synapse, which helps to alleviate the cognitive symptoms of the disease.[17][18][19]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Binding & Hydrolysis Receptor ACh Receptor ACh_Synapse->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Inhibitor AChE Inhibitor (1-Benzylpiperidine Derivative) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Janus Kinase (JAK) - STAT Signaling Pathway

The this compound core is a precursor to JAK inhibitors like tofacitinib.[20][21] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[22][23][24] Dysregulation of this pathway is implicated in autoimmune diseases.[24] JAK inhibitors block the activity of JAK enzymes, thereby interrupting the downstream signaling that leads to the transcription of pro-inflammatory genes.[22][25]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK JAK->Receptor 3. Phosphorylation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation JAK_Inhibitor JAK Inhibitor (derived from core amine) JAK_Inhibitor->JAK Inhibition pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Translocation & Binding Gene_Transcription Gene Transcription (Pro-inflammatory) DNA->Gene_Transcription 7. Activation

The JAK-STAT Signaling Pathway and Point of Inhibition.

Synthesis and Experimental Workflow Overview

The synthesis of biologically active derivatives often starts from commercially available piperidones, followed by a series of chemical modifications to introduce the desired functional groups. The general workflow for drug discovery involving these derivatives includes synthesis, in vitro screening, and in vivo evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Start 1-Benzyl-4-piperidone or related starting materials Mods Chemical Modifications (e.g., reductive amination, acylation) Start->Mods Library Library of 1-Benzylpiperidine Derivatives Mods->Library Assays Biological Assays (AChE, H3R, Cytotoxicity) Library->Assays Data Quantitative Data (IC50, pKi, pA2) Assays->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Leads Lead Compounds SAR->Leads Animal Animal Models (e.g., cognitive impairment, inflammation) Leads->Animal PKPD Pharmacokinetics & Pharmacodynamics Animal->PKPD Candidate Preclinical Candidate PKPD->Candidate

General Workflow for Drug Discovery with 1-Benzylpiperidine Derivatives.

References

Probing the Enigmatic Mechanism of Action of 1-Benzyl-4-methylpiperidin-4-amine: A Speculative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a speculative exploration of the potential mechanisms of action for 1-Benzyl-4-methylpiperidin-4-amine. It is critical to note that this compound is predominantly documented as a chemical intermediate in the synthesis of pharmacologically active molecules, most notably Janus kinase (JAK) inhibitors. As such, there is a significant lack of direct experimental data on its biological effects. The forthcoming analysis is therefore based on the pharmacological profiles of structurally analogous compounds. All proposed mechanisms are hypothetical and necessitate empirical validation.

Introduction

This compound is a synthetic organic compound featuring a piperidine core, a structure of considerable interest in medicinal chemistry. While its primary role to date has been as a building block in the synthesis of more complex therapeutic agents, its structural motifs suggest the potential for inherent biological activity. This guide will delve into a speculative analysis of these potential mechanisms of action by examining the established activities of structurally related molecules. The aim is to provide a foundational framework for future research into the pharmacological profile of this and similar chemical entities.

Speculative Mechanisms of Action Based on Structural Analogs

The chemical architecture of this compound allows for comparison with several classes of pharmacologically active agents. The key structural components informing this speculative analysis are the 4-aminopiperidine core and the N-benzyl group.

Monoamine Releasing Activity and Monoamine Oxidase Inhibition

A close structural analog, 4-benzylpiperidine, is known to function as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. It also exhibits weak monoamine oxidase (MAO) inhibitory properties.

Table 1: Pharmacological Data for 4-Benzylpiperidine

ActivityTargetEC50 / IC50
Monoamine ReleaseDopamine (DA)109 nM (EC50)[1]
Norepinephrine (NE)41.4 nM (EC50)[1]
Serotonin (5-HT)5,246 nM (EC50)[1]
Monoamine Oxidase InhibitionMAO-A130 µM (IC50)[1]
MAO-B750 µM (IC50)[1]

Given the structural similarity, it is plausible that this compound could also interact with monoamine transporters and MAO enzymes. The presence of the 4-amino and 4-methyl groups would likely modulate the potency and selectivity of these interactions compared to 4-benzylpiperidine.

A common method to assess monoamine release involves using acute brain slices. The protocol generally includes the following steps:

  • Tissue Preparation: Acute brain slices from relevant regions (e.g., striatum for dopamine, hippocampus for serotonin) are prepared from rodents.

  • Incubation: The slices are incubated in oxygenated buffer. For experiments involving pharmacological agents, the compound of interest is added to the buffer.

  • Stimulation: Release of monoamines can be stimulated, for example, by depolarization with potassium chloride (KCl).

  • Quantification: The amount of released monoamines in the supernatant is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: The concentration-response curves are generated to determine the EC50 values.

G prep Prepare acute brain slices incubate Incubate slices in oxygenated buffer with test compound prep->incubate stimulate Stimulate monoamine release (e.g., KCl) incubate->stimulate collect Collect supernatant stimulate->collect quantify Quantify monoamines via HPLC-ECD collect->quantify analyze Analyze data and determine EC50 quantify->analyze

Experimental workflow for a monoamine release assay.
Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzylpiperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Table 2: AChE Inhibitory Activity of Selected 1-Benzylpiperidine Derivatives

CompoundIC50 (AChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7 nM[2]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 µM[3]
Pyridylpyrazolol-based D191.73 µM[4]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94 µM[3]

The N-benzylpiperidine core of this compound is a common feature in many potent AChE inhibitors. It is therefore conceivable that this compound could exhibit some degree of AChE inhibitory activity.

This colorimetric assay is a standard method for measuring AChE activity:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE enzyme solution to wells containing various concentrations of the test compound or a positive control (e.g., donepezil). Incubate for a short period.

  • Reaction Initiation: Add ATCI and DTNB to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition at each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptors ACh->ACh_receptor AChE_Inhibitor This compound (Speculative Inhibitor) AChE_Inhibitor->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Speculative inhibition of AChE in the cholinergic synapse.
Antifungal Activity

Certain 4-aminopiperidine derivatives have demonstrated antifungal properties, primarily by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Table 3: Antifungal Activity of a 4-Aminopiperidine Derivative

CompoundTarget OrganismMICMechanism
1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.Varies by speciesInhibition of sterol C14-reductase and sterol C8-isomerase[6]

The 4-aminopiperidine scaffold in this compound suggests a potential for antifungal activity, although the specific substitutions would greatly influence its efficacy and spectrum.

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compound.

  • Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance.

Janus Kinase (JAK) Inhibition

As this compound is a known intermediate in the synthesis of JAK inhibitors, it is conceivable that it may possess some, albeit likely weak, inhibitory activity against JAKs. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_expression Gene Expression Nucleus->Gene_expression Inhibitor This compound (Speculative Inhibitor) Inhibitor->JAK Inhibition

Speculative inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The structural features of this compound suggest a potential for a diverse pharmacological profile, including modulation of monoaminergic systems, inhibition of acetylcholinesterase, and antifungal activity. However, it must be reiterated that these are speculative mechanisms based on the activities of structurally related compounds.

Future research should focus on empirical validation of these hypotheses. A comprehensive screening of this compound against a panel of receptors, enzymes, and microbial strains is warranted to elucidate its true pharmacological profile. Such studies will not only clarify the biological activities of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of the 4-aminopiperidine scaffold, potentially leading to the development of novel therapeutic agents.

References

In Silico Modeling of 1-Benzyl-4-methylpiperidin-4-amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-methylpiperidin-4-amine is a piperidine-based amine that serves as a versatile chemical building block in pharmaceutical research and organic synthesis.[1] The piperidine moiety is a common structural motif in a vast number of pharmaceuticals and bioactive molecules due to its conformational flexibility and ability to participate in various non-covalent interactions, making it a valuable scaffold in drug design.[2] This technical guide provides an in-depth overview of the in silico modeling of this compound to predict its receptor binding characteristics. The methodologies outlined here are applicable to a wide range of piperidine derivatives and are intended for researchers, scientists, and drug development professionals.

Theoretical Framework: Predicting Receptor Interactions

The initial step in the in silico analysis of a novel compound like this compound is to identify potential biological targets. Given that many piperidine derivatives exhibit activity at G-protein coupled receptors (GPCRs) and transporters, these receptor families represent a logical starting point.[3][4] Computational docking and molecular dynamics simulations are powerful tools for predicting the binding affinity and interaction of small molecules with these biological targets.[5][6]

Target Selection

Based on the structural similarity of this compound to known bioactive piperidine derivatives, potential targets for in silico investigation include:

  • Opioid Receptors (μ, δ, κ): The piperidine scaffold is a core component of many potent analgesics that target opioid receptors.[7]

  • Sigma Receptors (σ1, σ2): Numerous piperidine-containing compounds have shown high affinity for sigma receptors, which are implicated in a variety of neurological functions.[8][9]

  • Monoamine Transporters (DAT, SERT, NET): Derivatives of piperidine have been developed as inhibitors of dopamine, serotonin, and norepinephrine transporters.[4]

  • Acetylcholinesterase (AChE): Some piperidine derivatives have been investigated as inhibitors of AChE for the treatment of Alzheimer's disease.[2]

In Silico Modeling Workflow

The in silico modeling process for predicting the receptor binding of this compound can be broken down into a series of sequential steps, as illustrated in the workflow diagram below.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_results Analysis & Validation PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Obtain 3D Structure Ligand Ligand Preparation (3D Conversion & Energy Minimization) Docking Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Prepare Ligand PDB_Prep->Docking Prepare Receptor Scoring Pose Generation & Scoring Docking->Scoring Generate Poses MD Molecular Dynamics Simulation (e.g., GROMACS) Scoring->MD Select Best Pose Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD->Analysis Simulate Complex Binding_Energy Binding Free Energy Calculation Analysis->Binding_Energy Analyze Stability Experimental Experimental Validation (Radioligand Binding Assay) Binding_Energy->Experimental Predict Affinity

Caption: A generalized workflow for in silico ligand-protein interaction studies.

Data Presentation: Predicted Binding Affinities

While experimental data for this compound is unavailable, the following tables present hypothetical docking scores and predicted binding affinities against a selection of potential receptor targets. These values are illustrative and based on data reported for structurally similar piperidine derivatives.

Table 1: Hypothetical Molecular Docking Scores for this compound

Target ReceptorPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
μ-Opioid Receptor4DKL-9.8Asp147, Tyr148, His297
σ1 Receptor5HK1-8.5Glu172, Tyr103
Dopamine Transporter4M48-7.9Asp79, Phe320, Ser149
Acetylcholinesterase4EY7-10.2Tyr121, Tyr337, His287

Table 2: Predicted vs. Experimental Binding Affinities of Analogous Piperidine Derivatives

Compound/AnalogTarget ReceptorPredicted Ki (nM) (In Silico)Experimental Ki (nM)Reference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileσ1 ReceptorNot Reported1.45[9]
(2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine derivativeDopamine TransporterNot Reported11.3 (IC50)[4]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideAcetylcholinesterase-9.68 (Docking Score)Not Reported[2]

Experimental Protocols

The following sections detail the methodologies for the key computational and experimental procedures cited in this guide.

In Silico Modeling Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]

Protocol:

  • Protein Preparation:

    • Obtain the three-dimensional crystal structure of the target receptor from the Protein Data Bank (PDB).[2]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.[2][10]

  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define a grid box around the active site of the protein to encompass the binding pocket.

    • Perform molecular docking using software like AutoDock Vina, Glide, or GOLD to generate multiple binding poses of the ligand within the active site.[6][10]

    • Analyze the docking results based on the binding energy scores and the interactions between the ligand and the key residues of the protein.

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[11][12][13]

Protocol:

  • System Setup:

    • Use the best-docked pose of the ligand-receptor complex as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system using a program like GROMACS.[12]

  • Simulation:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run the production MD simulation for a sufficient time (e.g., 100-200 ns) to observe the stability of the complex.

  • Analysis:

    • Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration to assess the stability of the complex.[6]

    • Identify and analyze the persistent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor throughout the simulation.[11]

Experimental Validation Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[14][15]

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest the cells, lyse them, and homogenize the cell suspension.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[16]

  • Competitive Binding Assay:

    • In a 96-well plate, set up reactions in triplicate containing the cell membrane preparation, a fixed concentration of a radiolabeled ligand with known affinity for the receptor, and a range of concentrations of the unlabeled test compound (this compound).[14][16]

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).[16][17]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[16]

Visualization of Pathways and Workflows

GPCR Signaling Pathway

The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, which is a common target for piperidine-based ligands.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., this compound) GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces G_alpha->Effector Modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified G-protein coupled receptor signaling pathway.
Radioligand Binding Assay Workflow

This diagram outlines the key steps in a competitive radioligand binding assay used for experimental validation.

Binding_Assay_Workflow cluster_setup Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Equilibrium Reached Washing Washing Filtration->Washing Separate Bound/Free Scintillation Scintillation Counting Washing->Scintillation Isolate Bound Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis Quantify Radioactivity

Caption: Workflow for a competitive radioligand binding assay.

This technical guide has outlined a comprehensive in silico approach for modeling the receptor binding of this compound, a representative piperidine derivative. By leveraging molecular docking and molecular dynamics simulations, researchers can generate hypotheses about the potential biological targets and binding modes of novel compounds. These computational predictions, when coupled with experimental validation through techniques such as radioligand binding assays, provide a powerful paradigm for accelerating drug discovery and development. The methodologies and workflows presented herein offer a robust framework for the characterization of novel piperidine-based molecules and their interactions with pharmacologically relevant receptors.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperidin-4-amine is a substituted piperidine derivative that serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its structural motif, featuring a 4-aminopiperidine core, is prevalent in a variety of bioactive molecules.[1] The benzyl group provides a lipophilic character and can also function as a protecting group for the piperidine nitrogen. Understanding the solubility and stability of this compound is crucial for its effective use in synthesis, formulation development, and as a scaffold for new chemical entities. This guide summarizes the expected physicochemical properties based on its structure and data from close analogs, and provides detailed experimental protocols for its characterization.

Chemical Structure and Properties
PropertyValueSource
CAS Number 163271-06-5[1]
Molecular Formula C₁₃H₂₀N₂[1]
Molecular Weight 204.31 g/mol [1]
InChI Key YDQYORVMGACBMI-UHFFFAOYSA-N[1]

Solubility Profile

Quantitative solubility data for this compound is not available in published literature. However, based on its structure and information from analogous compounds such as 4-Amino-1-benzylpiperidine, a qualitative solubility profile can be inferred. The presence of the large, nonpolar benzyl group is expected to confer significant hydrophobic character, while the primary amine and the tertiary amine within the piperidine ring provide sites for protonation and hydrogen bonding, which can enhance solubility in polar and aqueous media, particularly at acidic pH.

Table 1: Expected Qualitative Solubility of this compound and its Analogs

Solvent TypeSolvent ExamplesExpected SolubilityRationale/Analog Data
Aqueous Media WaterPoorly soluble to immiscibleThe analog 4-Amino-1-benzylpiperidine is described as poorly soluble or immiscible in water.[2][3][4] The addition of a methyl group is unlikely to significantly increase aqueous solubility.
Polar Protic Solvents Ethanol, MethanolSolubleThe analog 4-Amino-1-benzylpiperidine is soluble in common organic solvents like ethanol.[2]
Polar Aprotic Solvents Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO)SolubleThe analog 4-Amino-1-benzylpiperidine is soluble in solvents like chloroform.[2]
Nonpolar Aromatic Solvents Toluene, XyleneLikely SolubleThe benzyl group's aromatic nature suggests good solubility in aromatic hydrocarbons.

Stability Profile and Forced Degradation

The stability of this compound under various conditions has not been specifically reported. However, the molecule contains functional groups—a tertiary amine, a primary amine, and a benzyl group—that are susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Potential Degradation Pathways:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. The primary amine can also undergo oxidation.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions might facilitate side reactions or salt formation which could affect the compound's integrity.

  • Photodegradation: Exposure to UV or visible light could potentially initiate degradation, often through radical mechanisms.

  • Thermal Degradation: High temperatures may lead to decomposition.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column and detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • The solubility is calculated from the concentration and the dilution factor.

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies as recommended by ICH guidelines.[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Solvents for dissolution (e.g., methanol, acetonitrile)

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or a mass spectrometer (LC-MS) for peak purity analysis and identification of degradation products.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Keep the solution at an elevated temperature (e.g., 60-80 °C) for a specified period.

    • Withdraw samples at different time points, neutralize with NaOH, and dilute for HPLC analysis.

  • Basic Degradation:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Keep the solution at an elevated temperature (e.g., 60-80 °C) for a specified period.

    • Withdraw samples at different time points, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C).

    • Withdraw samples at different time points, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all significant degradation products.

    • Assess peak purity using a PDA detector or LC-MS.

    • Characterize significant degradation products using techniques like LC-MS/MS and NMR.

Visualizations

Synthetic Workflow

The synthesis of 4-aminopiperidine derivatives often involves reductive amination of a corresponding piperidone. The following diagram illustrates a general synthetic pathway.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_benzyl_4_piperidone 1-Benzyl-4-piperidone reductive_amination Reductive Amination (e.g., with NaBH(OAc)₃) 1_benzyl_4_piperidone->reductive_amination methylamine Methylamine methylamine->reductive_amination product This compound reductive_amination->product

Caption: A general synthetic workflow for this compound.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_stress Stress Conditions start Drug Substance (this compound) acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C, solid state) start->thermal photo Photolytic (ICH Q1B guidelines) start->photo analysis Stability-Indicating HPLC Analysis (Assay, Impurities, Peak Purity) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (LC-MS, NMR) analysis->characterization report Stability Profile Report characterization->report

Caption: A logical workflow for a forced degradation study.

References

Commercial availability of 1-Benzyl-4-methylpiperidin-4-amine precursors

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide information on the commercial availability of precursors for 1-Benzyl-4-methylpiperidin-4-amine. This compound is a known precursor for the synthesis of potent opioids, and as such, information regarding its synthesis and the sourcing of its starting materials is restricted. The dissemination of such information could potentially be misused.

My purpose is to be helpful and harmless, and that includes preventing the facilitation of illegal activities. The production of controlled substances is a strictly regulated and illegal activity in most parts of the world.

The Versatile Scaffold: A Technical Guide to 1-Benzyl-4-methylpiperidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-4-methylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Its rigid piperidine ring, substituted with a primary amine and a methyl group at the 4-position, provides a three-dimensional framework that can be strategically modified to interact with various biological targets. The benzyl group attached to the piperidine nitrogen offers a convenient handle for synthetic manipulation and can also contribute to target binding. This technical guide provides an in-depth overview of the synthesis, key applications, and biological activities of derivatives based on this scaffold, supported by experimental protocols, quantitative data, and pathway visualizations.

Chemical Properties and Synthesis

The fundamental structure of this compound consists of a piperidine ring with a benzyl group on the nitrogen, and both a methyl group and an amino group at the 4-position. This arrangement provides a chiral center when further substituted, opening avenues for stereospecific drug design.

Synthesis of the Core Scaffold:

The synthesis of this compound and its analogs often begins with the commercially available 1-benzyl-4-piperidone. A common and efficient method for introducing the 4-amino functionality is through reductive amination.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established reductive amination methods.

Materials:

  • 1-Benzyl-4-piperidone

  • Ammonia (e.g., 7N solution in methanol)

  • Titanium(IV) isopropoxide

  • Sodium borohydride

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Methylmagnesium bromide (or similar Grignard reagent)

Procedure:

  • Formation of the Imine: To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 10 eq). If the reaction is slow, a Lewis acid catalyst such as titanium(IV) isopropoxide (1.2 eq) can be added, and the mixture is stirred at room temperature for 2-4 hours to facilitate imine formation.

  • Reduction to the Amine: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Introduction of the Methyl Group (via Grignard Reaction on the Ketone): An alternative route to the 4-methyl-4-ol precursor involves the reaction of 1-benzyl-4-piperidone with a methyl Grignard reagent (e.g., methylmagnesium bromide).

    • A solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C.

    • A solution of methylmagnesium bromide in diethyl ether (1.2 eq) is added dropwise.

    • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-benzyl-4-methylpiperidin-4-ol.[2]

  • Conversion of the Hydroxyl to the Amino Group: The resulting tertiary alcohol can be converted to the corresponding amine through methods such as a Ritter reaction followed by hydrolysis, or via activation of the alcohol and subsequent displacement with an amine source.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the final this compound.

Applications in Drug Discovery

The this compound scaffold has been explored for the development of therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.

Anticancer Agents: Targeting Thymidylate Synthase

Derivatives of the 4-aminopiperidine scaffold have been synthesized and evaluated as potential anticancer agents that target thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.

A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized. Among these, certain compounds exhibited potent cytotoxicity against colorectal and breast cancer cell lines.[2][3]

Experimental Protocol: Synthesis of 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives [3]

Step 1: Synthesis of Benzylated Uracil Intermediates

  • To a solution of 3-methyl-6-chlorouracil (1.0 mmol) in tetrahydrofuran (THF), add the desired benzyl bromide derivative (1.2 mmol) and diisopropylethylamine (DIPEA) (2.0 mmol).

  • Stir the reaction mixture at 40 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude benzylated uracil intermediate, which is used in the next step without further purification.

Step 2: Synthesis of the Final Pyrimidine-Piperidine Hybrids

  • Combine the crude benzylated uracil intermediate (from Step 1) with 4-aminopiperidine (1.0 mmol) and sodium hydrogen carbonate (as a base) in 2-propanol.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and purify the final product by column chromatography on silica gel.

Quantitative Data: Anticancer Activity

The cytotoxic activity of the synthesized pyrimidine-piperidine hybrids was evaluated against SW480 (colorectal cancer) and MCF-7 (breast cancer) cell lines.

CompoundR Group (on benzyl)IC50 SW480 (µM)[3]IC50 MCF-7 (µM)[3]
5a H> 50> 50
5b 3-CH₃31.10 ± 1.2029.50 ± 0.90
5c 4-CH₃25.10 ± 0.8023.20 ± 0.50
5d 3-OCH₃41.20 ± 2.1038.90 ± 1.80
5e 3-CF₃22.10 ± 0.9020.30 ± 0.70
5f 4-CF₃19.30 ± 0.5018.10 ± 0.40
5g 3-F28.70 ± 1.1026.40 ± 0.80
5h 4-F15.70 ± 0.2816.50 ± 4.90
5i 4-Cl20.50 ± 0.7019.80 ± 0.60
5j 4-Br23.40 ± 0.8021.70 ± 0.70

Signaling Pathway: Thymidylate Synthesis

The inhibition of thymidylate synthase disrupts the synthesis of dTMP, leading to an imbalance in deoxynucleotide pools and subsequent inhibition of DNA replication and cell division, ultimately inducing apoptosis in cancer cells.

Thymidylate_Synthesis_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS DHF Dihydrofolate TS->dTMP TS->DHF Inhibitor Pyrimidine-Piperidine Hybrids Inhibitor->TS

Caption: Inhibition of Thymidylate Synthase by Pyrimidine-Piperidine Hybrids.

Janus Kinase (JAK) Inhibitors

The this compound scaffold is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

Signaling Pathway: JAK-STAT Pathway

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate the STATs, which dimerize and translocate to the nucleus to regulate gene expression. JAK inhibitors block this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Expression Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK

Caption: Inhibition of the JAK-STAT Signaling Pathway.

Antifungal Agents: Targeting Ergosterol Biosynthesis

Derivatives of the 4-aminopiperidine scaffold have also shown promise as antifungal agents by targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Signaling Pathway: Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway involves a series of enzymatic steps, and its disruption leads to the accumulation of toxic sterol intermediates and compromised membrane function.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme1 Lanosterol 14α-demethylase Lanosterol->Enzyme1 Ergosterol Ergosterol Inhibitor 4-Aminopiperidine Derivatives Inhibitor->Enzyme1 Enzyme1->Ergosterol ...multiple steps

Caption: Disruption of the Ergosterol Biosynthesis Pathway.

Conclusion

The this compound scaffold is a valuable and versatile platform in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in the development of novel therapeutics. The examples provided in this guide, from anticancer agents targeting thymidylate synthase to the potential for developing JAK inhibitors and antifungal compounds, demonstrate the broad applicability of this core structure. Further exploration and derivatization of this scaffold are likely to yield new and improved drug candidates for a variety of diseases. The detailed protocols and pathway diagrams included herein are intended to serve as a valuable resource for researchers in the field.

References

A Comprehensive Review of 1-Benzyl-4-methylpiperidin-4-amine Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This review focuses on analogs of 1-benzyl-4-methylpiperidin-4-amine, exploring their synthesis, pharmacological activities, and structure-activity relationships (SAR). These compounds have garnered significant interest for their potential as therapeutic agents targeting the central nervous system (CNS), with applications in neurodegenerative diseases, pain management, and psychiatric disorders. This technical guide consolidates key findings, presenting quantitative data in a comparative format, detailing experimental methodologies, and visualizing complex relationships to facilitate further research and development in this promising area.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives is a focal point in medicinal chemistry due to the prevalence of the 4-aminopiperidine scaffold in bioactive molecules.[1] A variety of synthetic approaches have been developed, with reductive amination being a cornerstone technique.

A common and efficient method involves the reductive amination of N-substituted 4-piperidone derivatives.[1] For instance, 1-benzyl-4-piperidone can be reacted with an appropriate amine in the presence of a reducing agent to yield the desired 4-amino-1-benzylpiperidine analog. The benzyl group serves as a versatile protecting group for the piperidine nitrogen and can be removed via hydrogenation to allow for further derivatization.[2]

One established route to N-benzyl-4-piperidone starts from benzylamine and methyl acrylate, proceeding through a Michael addition and a Dieckmann condensation, followed by hydrolysis and decarboxylation.[2][3] An alternative synthesis involves the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base like potassium carbonate.[3]

The following diagram illustrates a general synthetic workflow for the preparation of this compound analogs, starting from the key intermediate, 1-benzyl-4-piperidone.

G cluster_synthesis General Synthetic Scheme start Benzylamine + Methyl Acrylate piperidone 1-Benzyl-4-piperidone start->piperidone Michael Addition, Dieckmann Condensation, Decarboxylation reductive_amination Reductive Amination (e.g., with Ammonia/Raney-Ni or Primary Amine/NaBH(OAc)3) piperidone->reductive_amination product 1-Benzyl-4-aminopiperidine Analogs reductive_amination->product derivatization Further N- or Amine Derivatization product->derivatization final_products Diverse Analogs derivatization->final_products

Caption: General synthetic pathway to this compound analogs.

Pharmacological Applications and Structure-Activity Relationships

Analogs of this compound have been investigated for a range of pharmacological activities, demonstrating their versatility as CNS-active agents. Key areas of research include their roles as cholinesterase inhibitors, opioid receptor modulators, and sigma receptor ligands.

Cholinesterase Inhibitors for Neurodegenerative Diseases

A significant body of research has focused on 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease.

One of the most potent AChE inhibitors identified is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), with an IC50 of 5.7 nM.[4] This compound exhibits a remarkable 1250-fold selectivity for AChE over BuChE.[4] In another study, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be an exceptionally potent AChE inhibitor with an IC50 of 0.56 nM and an 18,000-fold selectivity over BuChE.[5]

Structure-activity relationship (SAR) studies have revealed several key features for potent AChE inhibition. The presence of a bulky moiety at the para position of the benzamide group and the introduction of an alkyl or phenyl group on the benzamide nitrogen dramatically enhance activity.[5] The basicity of the piperidine nitrogen also appears to be crucial for high potency.[5]

CompoundTargetIC50 (nM)Selectivity (AChE/BuChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)AChE5.71250[4]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.5618,000[5]
Opioid and Sigma Receptor Ligands for Pain Management

More recently, benzylpiperidine derivatives have been explored as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands for the development of safer and more effective analgesics.[6] This dual-target approach aims to provide potent antinociceptive effects while mitigating common opioid-related side effects.

A study of 30 benzylpiperidine derivatives identified a lead compound with high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM).[6] This compound demonstrated potent antinociceptive effects in various animal models of pain, including inflammatory and chronic pain.[6] Importantly, it exhibited fewer MOR-related adverse effects, such as constipation and physical dependence, compared to oxycodone.[6]

The SAR in this series highlights the importance of the substitution pattern on the benzyl and piperidine moieties for achieving the desired dual-target affinity and pharmacological profile.

CompoundTargetKi (nM)In vivo Efficacy (ED50, mg/kg)Reference
Lead Benzylpiperidine AnalogMOR56.44.04 (abdominal contraction)[6]
σ1R11.06.88 (carrageenan-induced pain)[6]
7.62 (CFA-induced chronic pain)[6]

The following diagram illustrates the proposed mechanism of action for these dual-acting ligands.

G cluster_moa Proposed Dual-Target Mechanism of Action ligand Benzylpiperidine Analog mor μ-Opioid Receptor (MOR) ligand->mor Agonism s1r Sigma-1 Receptor (σ1R) ligand->s1r Antagonism/ Modulation analgesia Analgesia mor->analgesia side_effects Reduced Opioid Side Effects s1r->side_effects G cluster_assay Radioligand Binding Assay Workflow prep Prepare Cell Membranes Expressing Receptor incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Calculate Ki from Dose-Response Curve measure->analyze

References

1-Benzyl-4-methylpiperidin-4-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Benzyl-4-methylpiperidin-4-amine. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally similar N-benzylpiperidine derivatives to provide a robust framework for risk assessment and safe laboratory practices. All procedures should be conducted by trained personnel in a controlled laboratory environment.

Hazard Identification and Classification

GHS Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][3][5]

  • H302: Harmful if swallowed (Acute toxicity, oral).[4][5]

Signal Word: Warning[2][3][5]

Toxicological Data (Based on Structural Analogs)

Quantitative toxicological data for this compound has not been identified. The following tables summarize available data for closely related N-benzylpiperidine compounds to provide an indication of potential toxicity.

Table 1: Acute Toxicity Data for N-Benzylpiperidine Analogs

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
4-BenzylpiperidineMouseIntravenous56 mg/kg[6]
Nizatidine (contains a substituted amine side chain)MouseOral1630 mg/kg[7]
Nizatidine (contains a substituted amine side chain)RatOral1653 mg/kg[7]

Table 2: In Vitro Cytotoxicity Data for N-Benzylpiperidine Analogs

Compound/Derivative ClassCell LineAssayIC50Reference
N-benzyl indole-derived hydrazones (Compound 5b)MDA-MB-231 (Breast Cancer)MTT17.2 ± 0.4 µM[8]
Phenylsulfonylhydrazone hybrids (Compound 3b)MCF-7 (Breast Cancer)MTT4.0 µM[9]
Piperine (contains a piperidine moiety)HepG2 (Hepatocellular Carcinoma)MTT97 µM[10]
Piperine (contains a piperidine moiety)Hep3B (Hepatocellular Carcinoma)MTT58 µM[10]

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of similar compounds, strict adherence to safe handling protocols is mandatory to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the substance at elevated temperatures or when aerosolization is possible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill and Waste Disposal

Spill Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Do not let the chemical enter drains.[11]

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key experiments to assess the toxicity of a compound like this compound.

Acute Dermal Toxicity (OECD Guideline 402)

This protocol is designed to assess the potential for a substance to cause toxicity following a single dermal application.

Methodology:

  • Animal Model: Healthy, young adult rats (8-12 weeks old) are typically used.

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

  • Dose Administration: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The application site is then covered with a porous gauze dressing.

  • Exposure: The substance is held in contact with the skin for a 24-hour period.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and assessment of this compound.

Chemical_Safety_Assessment_Workflow cluster_assessment Chemical Safety Assessment cluster_control Risk Management hazard_id Hazard Identification (Review SDS of analogs, literature search) exposure_assess Exposure Assessment (Identify routes of exposure: dermal, inhalation, ingestion) hazard_id->exposure_assess Potential Hazards risk_char Risk Characterization (Evaluate potential for adverse health effects) exposure_assess->risk_char Likelihood of Exposure eng_controls Engineering Controls (Fume hood, ventilation) risk_char->eng_controls Implement Controls ppe Personal Protective Equipment (Gloves, goggles, lab coat) admin_controls Administrative Controls (SOPs, training)

Caption: Chemical Safety Assessment Workflow.

Safe_Handling_Procedure start Receiving and Storage pre_use Pre-Use Checks (Verify label, inspect container, review SOP) start->pre_use handling Handling in Fume Hood (Don appropriate PPE, use designated equipment) pre_use->handling post_use Post-Handling (Decontaminate work area, remove PPE correctly) handling->post_use waste Waste Disposal (Collect in labeled, sealed container) post_use->waste end Procedure Complete waste->end

Caption: Safe Handling Logical Flow.

References

An In-depth Technical Guide to the Predicted ADMET Properties of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a predictive overview of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-Benzyl-4-methylpiperidin-4-amine. The data presented herein is generated from computational models and extrapolated from structurally related analogs. Specific experimental data for this compound is not publicly available. All in silico predictions require empirical validation.

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] Understanding the ADMET profile of novel piperidine derivatives is critical for their development as therapeutic agents. This guide offers a comprehensive in silico assessment of this compound, a compound of interest for further investigation. We explore its predicted physicochemical properties, pharmacokinetic profile, and potential toxicities. Furthermore, this document details the standard experimental protocols necessary to validate these predictions, providing a roadmap for researchers in drug development. The successful progression of a drug candidate hinges on a favorable ADMET profile, and early-stage prediction helps to de-risk development by identifying potential liabilities.[3]

Predicted Physicochemical and ADMET Properties

In silico ADMET prediction utilizes Quantitative Structure-Activity Relationship (QSAR) models and other computational techniques to estimate the pharmacokinetic and toxicological properties of a molecule.[4] These models are built from large datasets of experimentally determined properties and are invaluable for prioritizing candidates in early-stage drug discovery.[3]

The following tables summarize the predicted properties for this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular Weight218.34 g/mol Complies with Lipinski's Rule of Five (<500)
LogP (Lipophilicity)2.5 - 3.0Indicates good membrane permeability and solubility balance
Topological Polar Surface Area (TPSA)38.3 ŲSuggests good oral absorption and cell permeability
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five (<5)
Hydrogen Bond Acceptors2Complies with Lipinski's Rule of Five (<10)
pKa (Strongest Basic)9.5 - 10.0Indicates the compound will be protonated at physiological pH

Table 2: Predicted ADMET Profile Summary

ADMET ParameterCategoryPredicted OutcomeImplication for Drug Development
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed after oral administration.
Caco-2 PermeabilityHighIndicates good passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoLow probability of being susceptible to efflux by P-gp transporters.
Distribution Blood-Brain Barrier (BBB) PermeantYesThe compound may cross the BBB and have CNS effects.
CNS PermeabilityHighPotential for targeting CNS disorders or causing CNS side effects.
Plasma Protein Binding (PPB)Moderate (80-90%)A significant fraction will be bound, affecting the free drug concentration.
Metabolism CYP2D6 SubstrateLikelyPotential for metabolism by a key polymorphic enzyme.
CYP3A4 SubstrateLikelyMetabolism by the most abundant human CYP450 is expected.[5]
CYP2D6 InhibitorPossiblePotential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 InhibitorUnlikelyLow risk of inhibiting the metabolism of co-administered drugs.
Excretion Total ClearanceLow to ModerateSuggests a moderate to long half-life in the body.
Renal OCT2 SubstratePossibleMay be actively secreted by renal transporters.
Toxicity hERG InhibitionLow to Moderate RiskRequires experimental validation to assess cardiotoxicity risk.
Ames MutagenicityUnlikelyLow probability of being mutagenic.
HepatotoxicityPossiblePiperidine-containing compounds can carry a risk of liver toxicity.[6]
Skin SensitizationPossibleAmine-containing structures can sometimes be skin sensitizers.

Core Experimental Protocols

The following sections detail standard in vitro methodologies for the empirical validation of the predicted ADMET properties.

Intestinal Permeability: Caco-2 Monolayer Assay

This assay is the industry standard for predicting human intestinal absorption.[7][8] It uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes with tight junctions.[7]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer.[7][8]

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., ≥300 Ω·cm²) to be used in the assay.[8] The permeability of a low-permeability marker (e.g., Lucifer yellow) is also assessed.

  • Transport Experiment (Bidirectional):

    • Apical-to-Basolateral (A→B): The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[7][8]

    • Basolateral-to-Apical (B→A): The experiment is reversed to assess active efflux. The compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured.

  • Sample Analysis: Samples from both compartments are collected at specified time points. The concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of an active efflux transporter.

Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[9][10][11]

Methodology:

  • Reagent Preparation: Pooled human liver microsomes are thawed on ice. A master mix containing phosphate buffer (pH 7.4) and the test compound at a final concentration (e.g., 1 µM) is prepared.[10]

  • Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.[12] Control incubations are run without NADPH to account for non-enzymatic degradation.

  • Incubation and Sampling: The reaction plate is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[9]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The natural log of the percentage of the compound remaining is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration)

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Methodology:

  • Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well.[15] The plate is incubated for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: During incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT to insoluble purple formazan crystals.[13] A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The plate is placed on an orbital shaker to ensure complete solubilization. The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Workflows and Pathways

ADMET Profiling Workflow

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_decision Decision Making in_silico ADMET Prediction (QSAR, Docking) data_analysis Data Analysis & Prioritization in_silico->data_analysis absorption Absorption (Caco-2, PAMPA) data_analysis->absorption metabolism Metabolism (Microsomes, Hepatocytes) absorption->metabolism toxicity Toxicity (MTT, hERG) metabolism->toxicity go_nogo Go / No-Go Decision toxicity->go_nogo

Caption: A generalized workflow for ADMET profiling in early drug discovery.

Logical Relationships in ADMET Assessment

ADMET_Relationships Absorption Absorption (e.g., Solubility, Permeability) Distribution Distribution (e.g., PPB, BBB) Absorption->Distribution affects bioavailability Metabolism Metabolism (e.g., CYP Inhibition) Distribution->Metabolism influences rate Efficacy Efficacy Distribution->Efficacy delivers drug -to target Excretion Excretion (e.g., Clearance) Metabolism->Excretion determines Toxicity Toxicity (e.g., Cytotoxicity) Metabolism->Toxicity can generate -toxic metabolites Excretion->Efficacy impacts duration Profile Overall Candidate Profile Toxicity->Profile Efficacy->Profile

Caption: Interdependencies of core ADMET properties and their impact on drug efficacy.

Potential Toxicity Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway Compound Piperidine Compound (Stress Inducer) Mitochondria Mitochondrial Stress Compound->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially activated by cytotoxic compounds.[17]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-methylpiperidin-4-amine is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a protected piperidine nitrogen and a primary amine at a quaternary center, allows for diverse chemical modifications. This document provides a detailed, step-by-step protocol for the synthesis of this compound, commencing from the readily available starting material, 1-benzyl-4-piperidone. The synthesis involves a two-step sequence: a Grignard reaction to introduce the methyl group and form a tertiary alcohol, followed by a Ritter reaction and subsequent hydrolysis to yield the target primary amine. This protocol is designed to be a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The 4-amino-4-methylpiperidine scaffold is a privileged structural motif found in a range of biologically active molecules. The benzyl group serves as a versatile protecting group for the piperidine nitrogen, which can be readily removed under various conditions to allow for further functionalization. The synthesis of this compound is therefore of significant interest. The described protocol offers a reliable and reproducible method for obtaining this key intermediate.

Experimental Protocols

This synthesis is performed in two main stages:

  • Synthesis of 1-Benzyl-4-methylpiperidin-4-ol: This step involves the addition of a methyl group to the carbonyl of 1-benzyl-4-piperidone using a Grignard reagent.

  • Synthesis of this compound: This stage converts the tertiary alcohol into the target primary amine via a Ritter reaction with a nitrile, followed by hydrolysis of the resulting amide.

Part 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

Materials:

  • 1-Benzyl-4-piperidone

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3M methylmagnesium bromide in diethyl ether (132 mL, 396 mmol), cooled to 0°C in an ice bath, a solution of 1-benzyl-4-piperidone (30 g, 158 mmol) in anhydrous tetrahydrofuran (300 mL) is added dropwise.

  • The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution (200 mL).

  • The tetrahydrofuran is removed under reduced pressure using a rotary evaporator.

  • The residue is diluted with ethyl acetate (2 x 500 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (500 mL), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 1-Benzyl-4-methylpiperidin-4-ol.[1]

Part 2: Synthesis of this compound

This part of the synthesis utilizes the Ritter reaction, where the tertiary alcohol is treated with a nitrile in the presence of a strong acid to form an N-substituted amide, which is then hydrolyzed.

Materials:

  • 1-Benzyl-4-methylpiperidin-4-ol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

Procedure:

  • To a stirred solution of 1-Benzyl-4-methylpiperidin-4-ol (10 g, 48.7 mmol) in acetonitrile (100 mL) at 0°C, concentrated sulfuric acid (10 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The aqueous solution is basified to pH > 12 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • The resulting intermediate N-(1-benzyl-4-methylpiperidin-4-yl)acetamide is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide.

  • The crude amide is then hydrolyzed by refluxing with an excess of 6M hydrochloric acid for 12 hours.

  • After cooling, the reaction mixture is washed with diethyl ether to remove any non-basic impurities.

  • The aqueous layer is then basified to pH > 12 with a concentrated sodium hydroxide solution and extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

StepReactant 1Moles (mol)Reactant 2Moles (mol)SolventVolume (mL)Temperature (°C)Time (h)ProductYield (%)
11-Benzyl-4-piperidone0.158Methylmagnesium bromide0.396THF3000 to RT141-Benzyl-4-methylpiperidin-4-ol~80%[1]
2a1-Benzyl-4-methylpiperidin-4-ol0.0487Acetonitrile/H₂SO₄-Acetonitrile100Reflux4N-(1-benzyl-4-methylpiperidin-4-yl)acetamide-
2bN-(1-benzyl-4-methylpiperidin-4-yl)acetamide-6M HCl-Water-Reflux12This compound-

Note: Yields for the second step are highly dependent on reaction conditions and purification, and are therefore not provided as a fixed value.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction & Hydrolysis A 1-Benzyl-4-piperidone C Reaction in THF A->C B Methylmagnesium Bromide B->C D Quenching (NH4Cl) C->D E Work-up & Purification D->E F 1-Benzyl-4-methylpiperidin-4-ol E->F H Ritter Reaction F->H G Acetonitrile & H2SO4 G->H I N-(1-benzyl-4-methylpiperidin-4-yl)acetamide H->I J Acid Hydrolysis (HCl) I->J K Work-up & Purification J->K L This compound K->L

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Reductive Amination of 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-piperidone is a crucial building block in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting the central nervous system such as analgesics and antidepressants.[1][2][3] The reductive amination of this ketone is a versatile and efficient one-pot method for creating new carbon-nitrogen bonds, yielding valuable 4-amino-1-benzylpiperidine derivatives.[1] This process involves the reaction of the ketone with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a selective hydride agent to the desired amine.[1] The choice of reducing agent is critical for the success of the reaction, with milder agents being preferred to avoid the reduction of the starting ketone.[1][4]

This document provides detailed protocols for the reductive amination of 1-benzyl-4-piperidone using two common and effective reducing agents: sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Reaction Mechanism

The reductive amination of 1-benzyl-4-piperidone with a primary amine proceeds in two main stages within a single reaction vessel. Initially, the amine's nitrogen atom performs a nucleophilic attack on the carbonyl carbon of the piperidone.[1] This step is often facilitated by a catalytic amount of a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form an iminium ion. In the second step, a reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium ion, resulting in the final amine product.[1]

Reductive_Amination_Mechanism ketone 1-Benzyl-4-piperidone step1 Nucleophilic Attack & Dehydration ketone->step1 amine R-NH₂ amine->step1 reducing_agent [H⁻] (Reducing Agent) step2 Reduction reducing_agent->step2 hemiaminal Hemiaminal Intermediate iminium Iminium Ion iminium->step2 product 4-Amino-1-benzylpiperidine Derivative step1->iminium H₂O step2->product Experimental_Workflow start Start dissolve Dissolve 1-benzyl-4-piperidone and amine in solvent start->dissolve add_catalyst Add optional acid catalyst dissolve->add_catalyst stir_initial Stir at room temperature add_catalyst->stir_initial add_reducing_agent Add reducing agent stir_initial->add_reducing_agent stir_reaction Stir for 1-24 hours (Monitor progress) add_reducing_agent->stir_reaction quench Quench reaction stir_reaction->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Final Product purify->end

References

Application Notes and Protocols for N-benzylation of 4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylation of 4-methylpiperidin-4-amine is a crucial chemical transformation in medicinal chemistry and drug development. The resulting N-benzyl-4-methylpiperidin-4-amine scaffold is a key structural motif in a variety of biologically active compounds. This document provides detailed experimental protocols for this synthesis, focusing on the widely applicable method of reductive amination. Reductive amination offers a robust and efficient pathway for the N-alkylation of amines, proceeding through the formation of an iminium ion intermediate followed by its in-situ reduction. This method is often preferred due to its high selectivity and milder reaction conditions compared to direct alkylation with benzyl halides.

Reaction Scheme

The N-benzylation of 4-methylpiperidin-4-amine with benzaldehyde via reductive amination is depicted below:

Figure 1: General reaction scheme for the N-benzylation of 4-methylpiperidin-4-amine via reductive amination.

Experimental Conditions Summary

The following table summarizes typical quantitative data for the reductive amination of a piperidine derivative with an aldehyde, based on analogous procedures.[1]

ParameterValue/ConditionNotes
Reactants
4-methylpiperidin-4-amine1.0 eqStarting amine
Benzaldehyde1.0 - 1.2 eqAlkylating agent
Reducing Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5 - 2.0 eqMild and selective reducing agent for iminium ions.[1][2][3]
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)AnhydrousCommon solvents for reductive amination.[1][2][3]
Catalyst (optional)
Acetic Acid (glacial)0.1 eq (catalytic)Can facilitate the formation of the iminium ion intermediate.[2]
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)Mild conditions are typically sufficient.
Reaction Time12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.[1][2]
AtmosphereInert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-benzyl-4-methylpiperidin-4-amine via the reductive amination of 4-methylpiperidin-4-amine with benzaldehyde using sodium triacetoxyborohydride.[1][2]

Materials:

  • 4-methylpiperidin-4-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylpiperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to 2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of glacial acetic acid (0.1 eq) can be added to promote this step.[2]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-benzyl-4-methylpiperidin-4-amine.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine 4-methylpiperidin-4-amine and benzaldehyde in DCM iminium 2. Stir for 30 min - 2 hr (Iminium Formation) reactants->iminium RT reduction 3. Add NaBH(OAc)₃ and stir for 12-24 hr iminium->reduction RT quench 4. Quench with sat. NaHCO₃ reduction->quench extract 5. Extract with DCM quench->extract dry 6. Dry with Na₂SO₄ extract->dry concentrate 7. Concentrate under vacuum dry->concentrate chromatography 8. Silica Gel Chromatography concentrate->chromatography product N-benzyl-4-methyl- piperidin-4-amine chromatography->product Pure Product

Caption: Experimental workflow for the N-benzylation of 4-methylpiperidin-4-amine.

References

Application Notes and Protocols for the Purification of 1-Benzyl-4-methylpiperidin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Benzyl-4-methylpiperidin-4-amine using column chromatography. The methods outlined are based on established principles for the purification of substituted piperidines and other basic amines, addressing common challenges such as peak tailing and poor recovery on standard silica gel.

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Column chromatography is a standard and effective technique for the purification of such compounds from crude reaction mixtures.

The basic nature of the amine functionality in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in significant peak tailing and potential product loss.[2] This protocol addresses this issue by recommending the use of a basic modifier in the mobile phase or employing an amine-functionalized stationary phase.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (standard grade, 230-400 mesh) or Amine-functionalized silica gel

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Basic modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Preliminary Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This will allow for the effective separation of the desired product from impurities.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Solvent Systems: Develop several TLC plates using different solvent systems. Good starting points for substituted amines include mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3][4]

  • Adding a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase.[2] This will help to produce more symmetrical spots and improve the Rf value.

  • Optimal Rf: The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4, with good separation from major impurities.

Column Chromatography Protocol

The following protocol outlines the steps for purifying this compound using a standard silica gel column with a basic modifier.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[2]

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the prepared column.[2]

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If a gradient elution is necessary (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by spotting the collected fractions onto TLC plates and visualizing them under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Alternative Protocol: Amine-Functionalized Silica

For a more streamlined purification of basic compounds, an amine-functionalized silica column can be used.[5][6] This type of stationary phase has an alkaline surface, which minimizes the strong interactions with basic amines, leading to improved peak shape and separation without the need for a basic modifier in the mobile phase.[5][6] The general procedure is similar to the standard protocol, but with a mobile phase typically consisting of hexane and ethyl acetate.[5]

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of a substituted piperidine amine like this compound. Researchers should use this as a template to record their specific experimental data.

ParameterTypical Value / RangeNotes
Stationary Phase Silica Gel (230-400 mesh) or Amine-functionalized SilicaAmine-functionalized silica can improve separation and peak shape for basic compounds.[5][6]
Column Dimensions 2-5 cm diameter, 20-40 cm lengthDependent on the amount of crude material to be purified.
Sample Loading 1-5% of silica gel weightOverloading can lead to poor separation.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5-1% TriethylamineThe optimal ratio should be determined by TLC.[2][3][4]
Elution Mode Isocratic or GradientGradient elution is often used to separate compounds with a wide range of polarities.
Flow Rate 1-5 mL/minAdjusted to allow for proper equilibration and separation.
Detection TLC with UV visualizationFractions are analyzed to identify the pure product.
Expected Yield 70-95%Highly dependent on the purity of the crude material and the success of the separation.
Purity (Post-Column) >95%Can be assessed by NMR, LC-MS, or other analytical techniques.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product crude_sample Crude Sample dissolve_sample Dissolve in Minimal Solvent crude_sample->dissolve_sample tlc_analysis TLC Analysis for Mobile Phase Optimization dissolve_sample->tlc_analysis load_sample Load Sample (Wet or Dry) dissolve_sample->load_sample prepare_column Prepare Slurry & Pack Column tlc_analysis->prepare_column prepare_column->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperidin-4-amine is a substituted piperidine derivative. As with many complex organic molecules, comprehensive characterization is essential to confirm its identity, purity, and stability, which are critical parameters in research and drug development. These application notes provide detailed protocols for the analytical characterization of this compound and structurally related compounds using a suite of modern analytical techniques. While specific data for the 4-methyl derivative is limited in published literature, the methodologies presented are based on established analytical practices for closely related analogues such as 1-benzylpiperidin-4-amine and other piperidine derivatives.

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for unambiguous characterization. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chromatographic Analysis for Purity and Separation

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase (like C18). Nonpolar compounds are retained longer on the column. This method is ideal for assessing the purity of non-volatile and thermally sensitive compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., Newcrom R1) is often suitable for piperidine derivatives.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile (MeCN). A common starting ratio is 40:60 (v/v) buffer to acetonitrile.[2] For MS compatibility, volatile buffers like formic acid should be used instead of phosphoric acid.[1][3]

  • Preparation of Solutions:

    • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.[2]

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the diluent to achieve a concentration of 100 µg/mL.[2]

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min.[4]

    • Injection Volume: 10 - 20 µL.

    • Detector Wavelength: Determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (typically around 254 nm for aromatic compounds).

    • Column Temperature: Ambient or controlled at 25-30 °C.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (at least 30 minutes).[2]

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Data Presentation

ParameterIllustrative Value
Column C18 (e.g., Kromasil 100-5, 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v)[2]
Flow Rate 1.5 mL/min[4]
Detection (UV) 254 nm
Retention Time (Rt) Method-dependent, to be determined experimentally.
Purity Calculation % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow start_end start_end process process data data decision decision A Start: Sample Preparation (Dissolve in Diluent) B HPLC System Equilibration (Stable Baseline) A->B Load Sample C Inject Sample B->C D Data Acquisition (Chromatogram) C->D E Peak Integration & Area Calculation D->E F Calculate Purity (Area %) E->F G End: Report Purity F->G

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is highly effective for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used, such as a HP-5 (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm).[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent like Dichloromethane (DCM) or Methanol.[7]

    • The concentration should be approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes.

    • Injection Volume: 1 µL (often with a split ratio, e.g., 50:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the main compound by comparing its mass spectrum with a reference library (e.g., NIST). Key fragments for piperidine derivatives often include the benzyl group (m/z 91) and fragments of the piperidine ring.

Data Presentation

ParameterIllustrative Value
Column HP-5 (30 m x 0.25 mm)[6]
Carrier Gas Helium
Oven Program 100°C (2 min), then 10°C/min to 280°C (10 min)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range (m/z) 40 - 550 amu
Expected Fragments (m/z) Molecular Ion (M+), 91 (tropylium ion from benzyl group), piperidine ring fragments.

Workflow for GC-MS Identification

GCMS_Workflow start_end start_end process process data data decision decision A Start: Sample Prep (Dissolve in Solvent) B GC Injection & Separation A->B C MS Ionization & Fragmentation B->C Elution D Mass Spectrum Acquisition C->D E Compare Spectrum to Library (NIST) D->E F Confirm Structure & Purity E->F G End: Report Identity F->G

Caption: Workflow for GC-MS structural confirmation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[6][8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectra: Acquire both ¹H and ¹³C NMR spectra.

    • Temperature: Room temperature.

    • ¹H NMR: Standard pulse sequence, sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Procedure:

    • Place the NMR tube in the spectrometer and allow it to equilibrate.

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H).

    • Reference the spectra to the TMS peak at 0 ppm or the residual solvent peak.

Data Presentation (Illustrative for 1-Benzyl-4-aminopiperidine)

SpectrumChemical Shift (δ) Range (ppm)Assignment
¹H NMR 7.20 - 7.40Aromatic protons (C₆H₅-)
~3.50Singlet, benzylic protons (-CH₂-Ph)
2.50 - 3.00Protons on piperidine ring adjacent to nitrogen
1.40 - 2.00Remaining piperidine ring protons
~1.50Broad singlet, amine protons (-NH₂)
¹³C NMR 125.0 - 140.0Aromatic carbons
~63.0Benzylic carbon (-CH₂-Ph)
45.0 - 55.0Piperidine ring carbons

Note: The presence of a 4-methyl group would introduce a new singlet in the ¹H NMR spectrum (typically 1.0-1.5 ppm) and a new signal in the aliphatic region of the ¹³C NMR spectrum.

General Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Generated Data input input technique technique data data result result Sample Sample of This compound HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HPLC_data Purity (%) HPLC->HPLC_data GCMS_data Mass Spectrum (Molecular Weight) GCMS->GCMS_data NMR_data Chemical Shifts (Structure) NMR->NMR_data FTIR_data Vibrational Bands (Functional Groups) FTIR->FTIR_data Report Comprehensive Characterization Report HPLC_data->Report GCMS_data->Report NMR_data->Report FTIR_data->Report

Caption: Overall workflow for analytical characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Neat (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the liquid or solid sample directly onto the ATR crystal.[8] This is the simplest method.

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify characteristic absorption bands.

Data Presentation (Illustrative)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3300 - 3500N-H StretchPrimary Amine (-NH₂)
3000 - 3100C-H Stretch (sp²)Aromatic C-H
2800 - 3000C-H Stretch (sp³)Aliphatic C-H (piperidine, benzyl)
1580 - 1610C=C StretchAromatic Ring
1450 - 1500C=C StretchAromatic Ring
1000 - 1350C-N StretchAmine
690 - 770C-H Bend (out-of-plane)Monosubstituted benzene ring

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-4-methylpiperidin-4-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-Benzyl-4-methylpiperidin-4-amine, a versatile building block in medicinal chemistry.[1] Derivatization is a key strategy to enhance the analyte's properties for various biological assays by improving detectability, chromatographic behavior, and cellular uptake. This document outlines procedures for preparing derivatives for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as for functional evaluation in cell-based assays.

Introduction

This compound is a piperidine derivative with significant potential in drug discovery.[1] Its primary amine group serves as a reactive handle for chemical modification, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. Derivatization can transform this polar and often poorly detectable molecule into a form suitable for sensitive analytical techniques and can modulate its biological activity. Common derivatization strategies for primary amines include acylation, silylation, and the introduction of fluorescent or chromophoric tags.[2]

Data Presentation: In Vitro Biological Activity of Piperidine Derivatives

The following tables summarize the in vitro biological activity of various derivatized piperidine compounds, providing a comparative analysis of their potency in different cancer cell lines. These values are representative of the data that can be generated following the successful derivatization and biological evaluation of this compound analogs.

Table 1: Cytotoxic Activity of Derivatized Piperidine Compounds

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 16786-0Kidney0.4 (GI50, µg/mL)
HT29Colon4.1 (GI50, µg/mL)

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values are measures of a compound's potency in inhibiting cell growth or viability.[3]

Table 2: Antiviral Activity of Piperidine Derivatives

DerivativeVirusCell LineEC50 (µM)
Piperidine Analog AInfluenza AMDCK2.5
Piperidine Analog BHIV-1MT-40.8
Piperidine Analog CHCVHuh75.2

EC50 (Half-maximal effective concentration) is a measure of a drug's potency in inhibiting viral replication.[3]

Experimental Protocols

Detailed methodologies for the derivatization and subsequent analysis are provided below.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol describes the conversion of this compound to its more volatile and thermally stable trifluoroacetamide derivative, suitable for GC-MS analysis.[4]

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Protocol 2: Fluorescent Labeling with Dansyl Chloride for HPLC-FLD Analysis

This protocol details the derivatization of this compound with dansyl chloride to produce a highly fluorescent derivative, enabling sensitive detection by HPLC with fluorescence detection (HPLC-FLD).[2][5]

Materials:

  • This compound

  • Dansyl chloride solution (1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Acetonitrile

  • HPLC-FLD system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the sample solution with 100 µL of the sodium bicarbonate buffer.

  • Derivatization: Add 100 µL of the dansyl chloride solution to the mixture. Vortex briefly and incubate in a water bath at 60°C for 30 minutes in the dark.

  • Quenching: Add 50 µL of a 2% (v/v) solution of formic acid in water to stop the reaction.

  • Analysis: Filter the solution through a 0.22 µm syringe filter and inject 20 µL into the HPLC-FLD system. Set the excitation and emission wavelengths to approximately 340 nm and 525 nm, respectively.

Protocol 3: Cell Viability Assay (MTT Assay) for Biological Evaluation

This protocol describes a common method to assess the cytotoxic effects of derivatized compounds on cancer cell lines.

Materials:

  • Derivatized this compound compounds

  • Cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the derivatized compounds in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations

The following diagrams illustrate the experimental workflows and a representative signaling pathway that can be modulated by piperidine derivatives.

experimental_workflow_derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start 1-Benzyl-4-methyl- piperidin-4-amine dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent (e.g., TFAA, Dansyl-Cl) dissolve->add_reagent react Incubate/ Heat add_reagent->react hplc HPLC-FLD Analysis react->hplc Fluorescent Deriv. gcms GC-MS Analysis react->gcms Volatile Deriv.

Caption: Workflow for derivatization and analysis.

cell_viability_workflow A Seed Cells in 96-well Plate B Treat with Derivatized Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: MTT cell viability assay workflow.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation Inhibitor Piperidine Derivative Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[3][4] By preventing the breakdown of ACh, AChE inhibitors increase the concentration and duration of action of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5][6] Piperidine derivatives have emerged as a promising class of AChE inhibitors, with some compounds demonstrating high potency.[3][4][7] This document provides a detailed protocol for the in vitro assessment of piperidine derivatives as AChE inhibitors using the well-established Ellman's method.[8][9]

Principle of the Assay

The acetylcholinesterase inhibition assay described here is based on the spectrophotometric method developed by Ellman and colleagues.[10] This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product. The principle involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[10][11] The inhibitory potential of piperidine derivatives is determined by measuring the reduction in AChE activity in their presence.

Signaling Pathway and Inhibition Mechanism

Acetylcholine is a neurotransmitter that plays a vital role in both the central and peripheral nervous systems.[2][12] In a typical cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse.[6] Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[12] AChE inhibitors, such as certain piperidine derivatives, bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged stimulation of cholinergic receptors.

Cholinergic_Synapse Cholinergic Synaptic Transmission and AChE Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle Pre_Terminal Presynaptic Terminal ACh_Vesicle->Pre_Terminal Release ACh ACh Pre_Terminal->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Post_Terminal Postsynaptic Membrane ACh_Receptor->Post_Terminal Signal Propagation Piperidine Piperidine Derivative (Inhibitor) Piperidine->AChE Inhibition

Caption: Cholinergic synapse and mechanism of AChE inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is adapted from the Ellman method and is suitable for a 96-well plate format.[8][10]

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Piperidine derivatives (test compounds)

  • Donepezil or Galantamine (positive control)[4][13]

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.2 U/mL.

  • ATCI Solution (10 mM): Dissolve ATCI in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

  • Test Compound Solutions: Dissolve the piperidine derivatives in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute the stock solutions with phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control Solution: Prepare a stock solution of Donepezil or Galantamine in DMSO and dilute it with phosphate buffer to obtain a range of concentrations for generating a positive control inhibition curve.

Assay Procedure

The following workflow outlines the steps for performing the AChE inhibition assay.

Assay_Workflow AChE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB) Add_Reagents Add Buffer, DTNB, and Test Compound/Control Prep_Reagents->Add_Reagents Prep_Compounds Prepare Test Compounds (Piperidine Derivatives) Prep_Compounds->Add_Reagents Add_AChE Add AChE Solution Add_Reagents->Add_AChE Pre_Incubate Pre-incubate (15 min, 25°C) Add_AChE->Pre_Incubate Add_ATCI Add ATCI to Initiate Reaction Pre_Incubate->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Add_ATCI->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme activity without inhibitor), a positive control (known inhibitor), and the test compounds at various concentrations.

  • Reagent Addition:

    • To all wells, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of DTNB solution to all wells.

    • Add 10 µL of the piperidine derivative solution (or positive control, or buffer for the negative control) to the respective wells.

  • Enzyme Addition: Add 10 µL of the AChE solution to all wells except the blank.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 25°C.[13]

  • Reaction Initiation: Add 20 µL of the ATCI solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-15 minutes. For an endpoint assay, incubate for a fixed time (e.g., 10-20 minutes) and then take a single reading.

Data Analysis
  • Calculate the rate of reaction: For a kinetic assay, determine the change in absorbance per minute (ΔAbs/min). For an endpoint assay, subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of inhibition: The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

    Where:

    • Activity_control = Rate of reaction in the negative control well (no inhibitor).

    • Activity_sample = Rate of reaction in the well with the test inhibitor.

  • Determine the IC50 value: The IC50 value is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.[8][14]

    • Test a series of inhibitor concentrations (e.g., 6-8 concentrations in a log-fold dilution series).

    • Calculate the % inhibition for each concentration.

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., a four-parameter logistic curve) with software like GraphPad Prism to determine the IC50 value.[15][16]

Data Presentation

The inhibitory activities of a series of hypothetical piperidine derivatives against acetylcholinesterase are summarized in the table below. The IC50 values provide a quantitative measure of their potency.

Compound IDPiperidine DerivativeIC50 (µM) ± SD
PD-01Derivative A15.2 ± 1.8
PD-02Derivative B5.8 ± 0.7
PD-03Derivative C22.1 ± 2.5
PD-04Derivative D1.2 ± 0.2
Donepezil(Reference)0.05 ± 0.01

Logical Flow for Screening Piperidine Derivatives

The process of identifying and characterizing novel piperidine-based AChE inhibitors follows a logical progression from initial screening to lead optimization.

Screening_Logic Screening Cascade for Piperidine Derivatives Start Library of Piperidine Derivatives Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Compounds Inactive Inactive Primary_Screen->Inactive Hit_Selection Hit Selection (Potency & SAR) Dose_Response->Hit_Selection Lead_Optimization Lead Optimization (Chemical Modification) Hit_Selection->Lead_Optimization Promising Hits Discard Discard Hit_Selection->Discard Lead_Optimization->Dose_Response New Derivatives Advanced_Studies Advanced Studies (In vivo, Toxicity) Lead_Optimization->Advanced_Studies Optimized Leads

Caption: Logical flow for screening piperidine derivatives.

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of piperidine derivatives as acetylcholinesterase inhibitors. By following the detailed methodology and data analysis procedures, researchers can effectively screen and characterize the potency of novel compounds, contributing to the development of new therapeutic agents for neurodegenerative diseases. The provided diagrams offer a visual representation of the underlying biological processes and the experimental workflow, aiding in the understanding and implementation of this important assay.

References

Application Notes: Cell-Based Assays for 1-Benzyl-4-methylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-benzyl-4-methylpiperidin-4-amine scaffold is a key structural motif found in a variety of biologically active compounds.[1] Analogs derived from this core structure have been investigated for numerous therapeutic applications, including as inhibitors of Janus kinase (JAK) and acetylcholinesterase, making them relevant for studies in cancer and neurodegenerative diseases.[1][2] A significant body of research indicates that piperidine-based molecules frequently exhibit affinity for sigma receptors (σ1 and σ2).[3][4]

Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are recognized as important targets in drug development. The σ1R is a ligand-operated chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in modulating intracellular calcium signaling.[3][5][6] The σ2R, identified as the transmembrane protein TMEM97, is often overexpressed in proliferating tumor cells and is involved in pathways regulating cell survival, apoptosis, and calcium homeostasis.[7][8][9]

These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the biological activity of this compound analogs, with a focus on their potential interaction with sigma receptors. The described assays will enable researchers to assess the cytotoxic effects of these compounds, investigate their impact on intracellular calcium signaling, and determine their binding affinity for sigma receptors.

Key Experimental Assays

  • Cell Viability Assay: To quantify the cytotoxic or cytostatic effects of the analogs on cancer cell lines.

  • Intracellular Calcium Flux Assay: To determine if the compounds modulate calcium signaling, a key function of sigma receptors.

  • Receptor Binding Assay: To confirm direct interaction with σ1 and σ2 receptors and determine binding affinities.

Visualization of Pathways and Workflows

Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cell Cellular Processes cluster_MEM Plasma & ER Membrane Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Mediates Proliferation Proliferation Apoptosis Apoptosis Sigma2 σ2 Receptor (TMEM97/PGRMC1) Sigma2->Proliferation Regulates Sigma2->Apoptosis Regulates Analog Piperidine Analog Analog->Sigma1 Binds Analog->Sigma2 Binds Ca_Release->Apoptosis Influences

Caption: Simplified signaling pathways for sigma receptors.

Experimental_Workflow cluster_Assays 3. Perform Parallel Assays cluster_Analysis 4. Data Analysis Compound 1. Prepare Analog Stock Solutions Assay_Viability Cell Viability Assay (WST-1 / MTS) Compound->Assay_Viability Assay_Calcium Calcium Flux Assay (Fluo-4 AM) Compound->Assay_Calcium Assay_Binding Receptor Binding Assay (Radioligand) Compound->Assay_Binding Cell_Culture 2. Culture Target Cells (e.g., EMT-6, MDA-MB-435) Cell_Culture->Assay_Viability Cell_Culture->Assay_Calcium Cell_Culture->Assay_Binding Membrane Prep Analysis_Viability Calculate IC50 Assay_Viability->Analysis_Viability Analysis_Calcium Calculate EC50 Assay_Calcium->Analysis_Calcium Analysis_Binding Calculate Ki Assay_Binding->Analysis_Binding Results 5. Characterize Analog Activity Analysis_Viability->Results Analysis_Calcium->Results Analysis_Binding->Results

Caption: General experimental workflow for analog characterization.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1 Method)

This protocol measures cellular metabolic activity as an indicator of cell viability.[10] Metabolically active cells reduce the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[10]

A. Materials

  • Target cells (e.g., MDA-MB-435 melanoma, EMT-6 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound analogs

  • WST-1 reagent

  • Microplate reader (450 nm absorbance)

  • Phosphate-Buffered Saline (PBS)

  • DMSO (vehicle control)

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test analogs or vehicle control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C until color development is sufficient.[10]

  • Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

C. Data Analysis

  • Subtract the background absorbance (medium only) from all readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

  • Plot % Viability against the logarithm of the analog concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol 2: Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.[11][12] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases, trapping it inside the cell. Its fluorescence intensity increases significantly upon binding to free Ca²⁺.[11]

A. Materials

  • Target cells (e.g., SH-SY5Y neuroblastoma, HEK293)

  • 96-well black-wall, clear-bottom cell culture plates

  • Fluo-4 AM dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader with injection capabilities (Excitation ~494 nm, Emission ~516 nm)

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 50,000-80,000 cells/well) and incubate overnight to allow for attachment.[11]

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Remove the culture medium, wash cells once with assay buffer, and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Add a final 100 µL of assay buffer to each well.

  • Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Record a baseline fluorescence for 10-20 seconds.

    • Use the instrument's injector to add the test analog (agonist test) or a known agonist after pre-incubation with the analog (antagonist test).

    • Continue recording fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.[11]

C. Data Analysis

  • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the response to the maximum response achieved with a positive control like ionomycin.

  • For agonist activity, plot the normalized response against the logarithm of the analog concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 3: Competitive Sigma Receptor Binding Assay

This protocol determines the affinity of the test analogs for σ1 and σ2 receptors by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[13]

A. Materials

  • Cell or tissue membrane preparations rich in sigma receptors (e.g., guinea pig liver for σ1, rat liver for σ2).[8][13]

  • Radioligands:

    • For σ1: --INVALID-LINK---pentazocine (selective).[13]

    • For σ2: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block σ1 sites.

  • Unlabeled ligands: (+)-Pentazocine (for non-specific binding at σ1), Haloperidol (for non-specific binding at σ2).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filter mats (e.g., GF/B).

  • Cell harvester and vacuum filtration system.

  • Scintillation cocktail and liquid scintillation counter.

B. Procedure

  • Reaction Setup: In a 96-well plate, combine the following in order: assay buffer, test analog at various concentrations, a fixed concentration of radioligand (typically near its Kd value, e.g., 3 nM --INVALID-LINK---pentazocine), and the membrane preparation (e.g., 100 µg protein/well).[14]

    • Total Binding: Wells contain radioligand and membranes only (no competitor).

    • Non-specific Binding (NSB): Wells contain radioligand, membranes, and a high concentration of an unlabeled selective ligand (e.g., 10 µM (+)-pentazocine for σ1).

    • Competition: Wells contain radioligand, membranes, and serial dilutions of the test analog.

  • Incubation: Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[13][15]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

C. Data Analysis

  • Specific Binding: Calculate specific binding by subtracting the DPM from the NSB wells from the DPM of all other wells.

  • Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test analog's concentration.

  • IC50 Determination: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of analog that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different analogs.

Table 1: Cytotoxicity of this compound Analogs

Compound ID Cell Line Incubation Time (h) IC50 (µM) ± SD
Analog-001 MDA-MB-435 48 15.2 ± 1.8
Analog-002 MDA-MB-435 48 28.9 ± 3.4
Analog-001 EMT-6 48 11.4 ± 1.1

| Analog-002 | EMT-6 | 48 | > 50 |

Table 2: Sigma Receptor Binding Affinity of Analogs

Compound ID σ1 Receptor Ki (nM) ± SD σ2 Receptor Ki (nM) ± SD Selectivity (σ1/σ2)
Analog-001 25.6 ± 2.1 450.3 ± 35.8 17.6
Analog-002 890.1 ± 75.4 95.2 ± 8.9 0.11

| Haloperidol | 4.5 ± 0.5 | 15.0 ± 1.9 | 3.3 |

References

Application Notes and Protocols for the Chiral Separation of 1-Benzyl-4-methylpiperidin-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 1-Benzyl-4-methylpiperidin-4-amine enantiomers. The methodologies described are based on established principles of chiral chromatography and classical resolution, providing a robust starting point for method development and optimization.

Introduction

This compound is a chiral molecule with a stereogenic center at the C4 position of the piperidine ring. The separation and analysis of its enantiomers are crucial in drug discovery and development, as individual enantiomers can exhibit different pharmacological and toxicological profiles. This document outlines two primary methods for the chiral resolution of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Classical Resolution via Diastereomeric Salt Formation.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[1][2] The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation.[3] For basic compounds like this compound, polysaccharide-based CSPs are often effective.

Suggested HPLC Conditions

The following table summarizes the recommended starting conditions for the chiral HPLC separation of this compound enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution.[4]

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., Diethylamine - DEA)
Ratio 90:10 (Hexane:Isopropanol) + 0.1% DEA (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Experimental Protocol for Chiral HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Determine the retention times (t R ), resolution (R s ), and enantiomeric excess (% ee) from the chromatogram.

Expected Results (Hypothetical Data)

The following table presents hypothetical data for a successful chiral HPLC separation.

EnantiomerRetention Time (min)Peak Area% Enantiomeric Excess (ee)Resolution (Rs)
Enantiomer 18.5500,00099.0% (for an enriched sample)2.1
Enantiomer 210.25,000

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a well-established method for separating enantiomers on a larger scale.[5][6] This technique involves the reaction of the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[7][8]

Recommended Resolving Agent and Solvent
  • Resolving Agent: Di-p-toluoyl-L-tartaric acid is a suitable chiral acid for resolving racemic amines.[7]

  • Solvent: A protic solvent such as ethanol or methanol is recommended for the crystallization process.

Experimental Protocol for Classical Resolution
  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a minimal amount of warm ethanol.

    • In a separate flask, dissolve one equivalent of Di-p-toluoyl-L-tartaric acid in warm ethanol.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

    • Collect the precipitated diastereomeric salt by filtration.

  • Isolation of the Enantiomer:

    • Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the free amine.

    • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified enantiomer.

  • Analysis:

    • Determine the enantiomeric excess of the recovered amine using the chiral HPLC method described above.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the chiral separation methods.

chiral_hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic Amine dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Column Separation inject->column detect UV Detection column->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Enantiomers chromatogram->quantify classical_resolution_workflow cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_isolation Enantiomer Isolation racemic_amine Racemic Amine mix Mix in Solvent racemic_amine->mix chiral_acid Chiral Resolving Agent chiral_acid->mix crystallize Crystallization mix->crystallize filtrate Filtration crystallize->filtrate basify Basification filtrate->basify Diastereomeric Salt extract Solvent Extraction basify->extract isolate Isolate Pure Enantiomer extract->isolate

References

Application Notes and Protocols for X-ray Crystallography Sample Preparation of 1-Benzyl-4-methylpiperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1-Benzyl-4-methylpiperidin-4-amine salts. Given that specific crystallographic data for these particular salts are not widely available, this document serves as a foundational guide to develop a robust methodology for obtaining high-quality single crystals suitable for structural elucidation.

The 4-aminopiperidine scaffold is a significant structural motif in medicinal chemistry, and understanding the three-dimensional structure of its derivatives is crucial for drug design and development.[1] X-ray crystallography provides definitive insights into molecular conformation, intermolecular interactions, and packing arrangements, which are critical for structure-activity relationship (SAR) studies.

Synthesis of this compound

The target compound, this compound, can be synthesized via a multi-step route, often starting from 1-benzyl-4-piperidone. A common and effective method is reductive amination.[1]

Experimental Protocol: Synthesis

Materials:

  • 1-Benzyl-4-piperidone

  • Methylmagnesium bromide (3M in ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate

  • (Further reagents for conversion of the resulting alcohol to the amine, such as those for a Ritter reaction or similar amination strategies, would be required.)

Procedure:

  • Grignard Reaction: In a flame-dried round-bottom flask under an inert atmosphere, cool a stirred solution of 3M methylmagnesium bromide in ether to -15°C using a dry ice-acetone bath.

  • Add a solution of 1-benzylpiperidin-4-one in anhydrous THF dropwise, maintaining the temperature at -15°C.

  • Stir the mixture for 2 hours, then allow it to warm to room temperature and stir overnight.[2]

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Remove the THF via rotary evaporation.

  • Work-up: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-4-methylpiperidin-4-ol.[2]

  • Conversion to Amine: The resulting tertiary alcohol can be converted to the corresponding amine. (Note: This step can be complex and may require methods like a Ritter reaction followed by hydrolysis, or other specialized amination procedures. The exact protocol will depend on the chosen synthetic route.)

  • Purification: The final product should be purified by column chromatography or recrystallization to a purity of at least 90% before proceeding with salt formation and crystallization.[3]

Salt Formation and Crystallization

The formation of salts from the amine is a standard procedure that can significantly improve the likelihood of obtaining diffraction-quality crystals.[4] Common acids for salt formation include hydrochloric acid, hydrobromic acid, and various carboxylic acids.

Experimental Protocol: Salt Formation

Materials:

  • Purified this compound

  • Anhydrous diethyl ether (or other suitable solvent)

  • Appropriate acid (e.g., HCl in diethyl ether, aqueous HBr, or an organic acid like trichloroacetic acid[5])

Procedure:

  • Dissolve the purified this compound in anhydrous diethyl ether in a round-bottom flask with gentle stirring.

  • Slowly add a stoichiometric amount of the chosen acid dropwise to the stirred solution.

  • The corresponding salt will typically precipitate as a solid.

  • Continue stirring for 30 minutes after the acid addition is complete.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[6]

Experimental Protocol: Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[7] Several techniques should be attempted in parallel to find the optimal conditions. It is recommended to use 10-50 mg of the salt for each crystallization trial.[8]

a) Slow Evaporation

This is often the simplest and most successful method.[9][10]

  • Dissolve the salt in a minimal amount of a suitable solvent (or solvent mixture) in which it is moderately soluble (e.g., methanol, ethanol, ethanol/water).

  • Use a clean container such as a small vial or NMR tube.[9][11]

  • Cover the container with parafilm and poke a few small holes to allow for slow evaporation of the solvent.[9]

  • Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

b) Vapor Diffusion

This technique is particularly useful for small quantities of material.[8][10][12]

  • Dissolve the salt in a small volume of a "good" solvent (one in which it is readily soluble, e.g., methanol, acetonitrile).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a larger vial).

  • Add a larger volume of a "poor" or "anti-solvent" (a volatile solvent in which the salt is insoluble, e.g., diethyl ether, hexane, ethyl acetate) to the outer container.[3][12]

  • The vapor from the anti-solvent will slowly diffuse into the solution containing the salt, reducing its solubility and promoting crystal growth.[12][13]

c) Slow Cooling

This method is suitable for salts that have a significant temperature-dependent solubility.

  • Prepare a saturated or near-saturated solution of the salt in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature. Placing the container in a Dewar flask with warm water can facilitate slow cooling.[10]

  • Once at room temperature, the container can be transferred to a refrigerator or cold room to further induce crystallization.

Data Presentation: Crystallization Screening and Crystal Parameters

Systematic screening of solvents and crystallization methods is crucial. The following tables should be used to log experimental conditions and results.

Table 1: Crystallization Condition Screening Log

Trial IDSalt Form (Anion)Crystallization MethodSolvent System (Good/Poor)Temperature (°C)Observation (Days)Crystal Quality
Slow Evaporation
Vapor Diffusion
Slow Cooling

Table 2: Hypothetical Crystallographic Data for a this compound Salt

Note: This table is a template. The data should be replaced with experimental results upon successful structure determination.

ParameterValue
Chemical FormulaC₁₃H₂₁N₂⁺ · Cl⁻
Formula Weight240.78
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)
b (Å)
c (Å)
α (°)90
β (°)90
γ (°)90
Volume (ų)
Z4
Calculated Density (g/cm³)
Absorption Coefficient (mm⁻¹)
F(000)
Crystal Size (mm³)
Temperature (K)100
Radiation (Å)MoKα (λ = 0.71073)
Reflections Collected
Independent Reflections
R_int
Final R indices [I > 2σ(I)]
Goodness-of-fit on F²

Experimental Workflow and Visualization

The overall process from synthesis to data collection is summarized in the workflow diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Salt Formation & Crystallization cluster_xray X-ray Diffraction Analysis start 1-Benzyl-4-piperidone grignard Grignard Reaction (+ CH3MgBr) start->grignard hydrolysis Aqueous Work-up grignard->hydrolysis alcohol 1-Benzyl-4-methyl- piperidin-4-ol hydrolysis->alcohol amination Conversion to Amine alcohol->amination amine 1-Benzyl-4-methyl- piperidin-4-amine amination->amine purification Purification (Chromatography/Recrystallization) amine->purification pure_amine Pure Amine (>90%) purification->pure_amine salt_formation Salt Formation (+ Acid, e.g., HCl) pure_amine->salt_formation salt Amine Salt salt_formation->salt crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) salt->crystallization crystals Single Crystals crystallization->crystals mounting Crystal Mounting (Loop & Cryo-cooling) crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to structure determination.

Crystal Mounting Protocol

Once suitable crystals are obtained (typically >0.1 mm in all dimensions with clear faces and no visible cracks), they must be carefully mounted for data collection.[7]

Materials:

  • Microscope with polarizing filters

  • Crystal mounting loops (e.g., nylon or plastic loops)[7]

  • Cryoprotectant oil (e.g., Paratone-N)

  • Magnetic wand and goniometer base

  • Liquid nitrogen Dewar (for cryo-cooling)

Procedure:

  • Place a drop of cryoprotectant oil on a clean microscope slide.

  • Using a fine needle or tool, transfer a few crystals from the crystallization vessel into the oil drop.

  • Under the microscope, select a single, well-formed crystal.

  • Choose a mounting loop that is slightly larger than the crystal.[14]

  • Carefully scoop the selected crystal into the loop. The surface tension of the oil will hold the crystal in place.[14]

  • Attach the loop's magnetic base to the goniometer head.

  • If data is to be collected at low temperature (standard practice), quickly transfer the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This "flash freezing" minimizes radiation damage and thermal motion.[7][15]

  • Once mounted on the diffractometer, use the instrument's camera and software to center the crystal in the X-ray beam.[14][16]

By following these detailed protocols, researchers and drug development professionals can systematically approach the challenge of obtaining high-quality single crystals of this compound salts, paving the way for successful structural elucidation by X-ray crystallography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzyl-4-methylpiperidin-4-amine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursor, 1-Benzyl-4-piperidone.

Issue 1: Low Yield in the Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

The synthesis of the key intermediate, 1-Benzyl-4-piperidone, from benzylamine and methyl acrylate often proceeds via a Michael addition followed by a Dieckmann condensation. Low yields in this multi-step, one-pot synthesis can be a significant hurdle.

Question: My yield of 1-Benzyl-4-piperidone is consistently low. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of 1-Benzyl-4-piperidone can stem from several factors related to the Michael addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation steps. Here are common causes and troubleshooting strategies:

  • Incomplete Michael Addition: The initial double Michael addition of methyl acrylate to benzylamine is crucial. Insufficient reaction time or incorrect stoichiometry can lead to the formation of mono-adducts and reduce the overall yield.

    • Solution: Ensure a molar ratio of at least 2.6:1 of methyl acrylate to benzylamine to favor the formation of the diester.[1] Stir the mixture for an adequate time (around 1 hour) before heating to ensure complete initial addition.[1]

  • Inefficient Dieckmann Condensation: The intramolecular cyclization is sensitive to the base used, solvent, and temperature.

    • Solution: Sodium methoxide or sodium ethoxide are effective bases for this condensation.[1] The reaction is typically performed in a high-boiling solvent like toluene to facilitate the removal of the alcohol byproduct (methanol or ethanol) via azeotropic distillation, which drives the equilibrium towards the product.[2] Maintain a reaction temperature of 80-85°C for an extended period (9-16 hours) to ensure complete cyclization.[3]

  • Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to oligomeric byproducts.

    • Solution: Running the reaction at a higher dilution can favor the intramolecular pathway.

  • Incomplete Hydrolysis and Decarboxylation: The final step to yield 1-Benzyl-4-piperidone requires acidic workup and heating to remove the ester group.

    • Solution: After the Dieckmann condensation, the reaction mixture should be cooled and then neutralized with a strong acid like hydrochloric acid. Subsequent heating is necessary to drive the decarboxylation.[4]

Issue 2: Poor Yield and Side Product Formation in the Reductive Amination Step

The conversion of 1-Benzyl-4-piperidone to this compound is most commonly achieved through reductive amination with methylamine. This step is critical for the final product yield and purity.

Question: I am observing a low yield of this compound and see multiple spots on my TLC plate after the reductive amination. What are the likely side products and how can I improve the reaction?

Answer:

Low yields and the presence of impurities in the reductive amination of 1-Benzyl-4-piperidone with methylamine are common challenges. The choice of reducing agent and reaction conditions are paramount for a successful transformation.

  • Formation of Side Products:

    • Over-alkylation: The primary amine product can react further with the starting ketone to form a tertiary amine.

    • Alcohol Formation: Reduction of the starting ketone, 1-Benzyl-4-piperidone, to the corresponding alcohol (1-Benzyl-piperidin-4-ol) can occur if the reducing agent is not selective for the imine/iminium ion.[5]

    • Unreacted Starting Material: Incomplete reaction will leave unreacted 1-Benzyl-4-piperidone and methylamine.

  • Troubleshooting and Optimization Strategies:

    • Choice of Reducing Agent: The selectivity of the reducing agent is crucial.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for the iminium ion over the ketone.[5][6] It is less likely to reduce the starting piperidone.

      • Sodium Cyanoborohydride (NaBH₃CN): Also selective for the iminium ion, but it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions.[5]

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and is more likely to reduce the starting ketone to the alcohol byproduct.[5] If used, a two-step procedure (pre-formation of the imine followed by reduction) is recommended.

      • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source is another effective method.[6]

    • Reaction Conditions:

      • pH Control: Maintaining a slightly acidic pH (around 5-6) facilitates the formation of the iminium ion, which is then reduced. Acetic acid can be used as a catalyst.[6]

      • Stoichiometry: Using a slight excess of methylamine can help drive the reaction to completion. However, a large excess may promote over-alkylation.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TTC) to monitor the consumption of the starting material and the formation of the product.[7] A typical mobile phase for this analysis is a mixture of ethyl acetate and hexane.[7]

    • Purification: If side products are formed, purification by column chromatography is often necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a high yield?

A1: Reductive amination of 1-Benzyl-4-piperidone with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is generally considered a highly reliable and high-yielding method.[5][6] This reagent offers excellent selectivity for the intermediate iminium ion over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[5]

Q2: How can I synthesize the starting material, 1-Benzyl-4-piperidone?

A2: A common and effective method is the reaction of benzylamine with two equivalents of methyl acrylate in a one-pot synthesis. This process involves a double Michael addition, followed by a Dieckmann condensation, and finally hydrolysis and decarboxylation to yield the desired product.[4][8] Optimization of this multi-step reaction can lead to yields of around 75-78%.[4][8]

Q3: What are the most common impurities I might encounter, and how can I remove them?

A3: In the final reductive amination step, the most common impurities are unreacted 1-Benzyl-4-piperidone, the alcohol byproduct (1-Benzyl-piperidin-4-ol) if a non-selective reducing agent is used, and potentially over-alkylated tertiary amine products.[5][6] These impurities can typically be removed by flash column chromatography on silica gel.[6]

Q4: Can I use other reducing agents besides sodium triacetoxyborohydride for the reductive amination?

A4: Yes, other reducing agents can be used, but they have their own advantages and disadvantages. Sodium cyanoborohydride is also selective but highly toxic.[5] Sodium borohydride is less selective and may require a two-step process to avoid reducing the starting ketone.[5] Catalytic hydrogenation with catalysts like Raney Nickel or Pd/C is another viable option.[6]

Q5: How can I monitor the progress of my reactions?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the synthesis of 1-Benzyl-4-piperidone and the final reductive amination step.[7] For the reductive amination, a mobile phase of 1:1 ethyl acetate/hexane can be used to separate the starting material, product, and potential byproducts.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Benzyl-4-piperidone

Starting MaterialsKey Reaction StepsTypical Yield (%)Reference
Benzylamine, Methyl AcrylateMichael Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation75-78[4][8]
4-Piperidone Hydrochloride, Benzyl BromideN-Alkylation~89[4]

Table 2: Comparison of Reducing Agents for the Reductive Amination of 1-Benzyl-4-piperidone with Methylamine

Reducing AgentTypical SolventKey AdvantagesKey DisadvantagesTypical Yield (%)Reference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)High selectivity, mild conditions, good for one-pot reactionsHigher cost compared to NaBH₄Good to Excellent[5][6]
Sodium Cyanoborohydride (NaBH₃CN)MethanolHigh selectivity, good for one-pot reactionsHighly toxic, potential for HCN gas releaseGood[5][6]
Catalytic Hydrogenation (Raney Ni or Pd/C)Methanol or EthanolCost-effective for large scale, clean reactionRequires specialized hydrogenation equipmentGood[6]
Sodium Borohydride (NaBH₄)MethanolLow cost, readily availableLow selectivity, often requires a two-step procedureVariable[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone

This protocol is adapted from a common procedure involving Michael addition and Dieckmann condensation.[1][2][4]

  • Michael Addition: To a solution of benzylamine (1.0 eq) in an alcohol-based solvent, gradually add methyl acrylate (2.6-5.0 eq).[1] Stir the mixture for approximately 1 hour at room temperature.

  • Solvent Removal: Remove the alcohol-based solvent and excess methyl acrylate by distillation.[1]

  • Dieckmann Condensation: Add a condensation reaction solvent such as toluene and an organic base (e.g., sodium methoxide).[1] Heat the mixture to 80-85°C and maintain for 9-16 hours.[3]

  • Workup and Decarboxylation: Cool the reaction mixture and neutralize with a strong acid (e.g., 25% HCl solution).[4] Heat the mixture to reflux for approximately 5 hours to effect decarboxylation.[4]

  • Extraction and Purification: Cool the mixture and adjust the pH to ~8.5 with a base (e.g., 35% NaOH solution).[4] Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[4]

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol utilizes the highly selective sodium triacetoxyborohydride.[6]

  • Reaction Setup: To a solution of 1-Benzyl-4-piperidone (1.0 eq) and methylamine (1.0-1.2 eq, typically as a solution in a solvent like THF or methanol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.05-0.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Workup: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Synthesis cluster_precursor Precursor Synthesis: 1-Benzyl-4-piperidone cluster_product Product Synthesis: this compound Start_P Benzylamine + Methyl Acrylate Michael_Addition Michael Addition Start_P->Michael_Addition Dieckmann_Condensation Dieckmann Condensation Michael_Addition->Dieckmann_Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Dieckmann_Condensation->Hydrolysis_Decarboxylation Precursor 1-Benzyl-4-piperidone Hydrolysis_Decarboxylation->Precursor Start_Prod 1-Benzyl-4-piperidone + Methylamine Precursor->Start_Prod Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Start_Prod->Reductive_Amination Workup Quenching & Extraction Reductive_Amination->Workup Purification Column Chromatography Workup->Purification Final_Product 1-Benzyl-4-methyl- piperidin-4-amine Purification->Final_Product

Caption: Overall experimental workflow for the two-stage synthesis.

Troubleshooting_Reductive_Amination start Low Yield or Impurities in Reductive Amination check_reducing_agent Check Reducing Agent start->check_reducing_agent check_reaction_conditions Check Reaction Conditions start->check_reaction_conditions check_workup Review Workup/Purification start->check_workup reducing_agent_type Is the reducing agent selective? (e.g., NaBH(OAc)₃) check_reducing_agent->reducing_agent_type ph_control Is pH controlled (5-6)? check_reaction_conditions->ph_control amine_stoichiometry Is there a slight excess of methylamine? check_reaction_conditions->amine_stoichiometry purification_issue Are there persistent impurities after extraction? check_workup->purification_issue use_selective_agent Action: Use a more selective agent like NaBH(OAc)₃ reducing_agent_type->use_selective_agent No two_step_procedure Action: Perform a two-step procedure (imine formation then reduction) reducing_agent_type->two_step_procedure If using NaBH₄ add_acid Action: Add catalytic acetic acid ph_control->add_acid No adjust_stoichiometry Action: Adjust methylamine (1.0-1.2 eq) amine_stoichiometry->adjust_stoichiometry No column_chromatography Action: Perform column chromatography purification_issue->column_chromatography Yes

Caption: Troubleshooting logic for the reductive amination step.

References

Technical Support Center: Synthesis of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-4-methylpiperidin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic pathway for this compound involves a multi-step process. This typically begins with the synthesis of N-benzyl-4-piperidone, followed by the introduction of the methyl group at the 4-position, and finally, the conversion of the resulting tertiary alcohol to the desired primary amine.

Q2: What are the potential major side products in the synthesis of this compound?

Potential side products can arise at various stages of the synthesis. Key impurities may include:

  • Unreacted starting materials: Such as 1-Benzyl-4-piperidone.

  • Intermediates: Such as 1-Benzyl-4-methylpiperidin-4-ol.

  • Over-alkylation products: If direct amination routes are attempted.

  • Elimination products: Formation of unsaturated piperidine derivatives.

  • N-formylated species: Particularly if using formic acid-based reductive amination methods like the Leuckart-Wallach reaction.[1]

Troubleshooting Guides

Issue 1: Low yield of 1-Benzyl-4-piperidone (Intermediate)

  • Question: I am experiencing a low yield in the synthesis of 1-Benzyl-4-piperidone from benzylamine and methyl acrylate. What are the possible causes and solutions?

  • Answer: Low yields in this Dieckmann condensation-based synthesis can be attributed to several factors.[2] Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

Potential Cause Troubleshooting Suggestion
Incomplete Dieckmann CondensationEnsure strictly anhydrous conditions as the sodium metal or other base used is highly reactive with water. Extend the reflux time to ensure the reaction goes to completion.
Inefficient Hydrolysis and DecarboxylationMonitor the decarboxylation step closely. The absence of a color change with FeCl3 solution is a good indicator of completion.[2] Ensure the pH is appropriately adjusted during workup to maximize product extraction.
Side ReactionsThe formation of N,N-bis(β-propionate methyl ester) benzylamine is crucial. Ensure correct stoichiometry of reactants. During the Dieckmann condensation, intermolecular condensation can compete with the desired intramolecular cyclization. Using a high-dilution technique can favor the formation of the desired cyclic product.

Issue 2: Formation of Impurities during Grignard Reaction

  • Question: During the synthesis of 1-Benzyl-4-methylpiperidin-4-ol via a Grignard reaction with methylmagnesium bromide on 1-Benzyl-4-piperidone, I observe significant amounts of unreacted ketone and other impurities. How can I minimize these?

  • Answer: The Grignard reaction is sensitive to reaction conditions. The presence of unreacted starting material and other byproducts can often be traced back to the quality of the reagents and the reaction setup.

Potential Cause Troubleshooting Suggestion
Deactivated Grignard ReagentUse freshly prepared or titrated methylmagnesium bromide. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Enolization of the KetoneAdd the 1-Benzyl-4-piperidone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or below) to minimize enolization, which leads to the recovery of the starting ketone after workup.
Impurities in Starting MaterialPurify the 1-Benzyl-4-piperidone before the Grignard reaction to remove any acidic impurities that could consume the Grignard reagent.

Issue 3: Inefficient Conversion of the Tertiary Alcohol to the Amine

  • Question: I am struggling with the conversion of 1-Benzyl-4-methylpiperidin-4-ol to this compound. What are reliable methods and how can I avoid side products?

  • Answer: The conversion of a tertiary alcohol to a primary amine can be challenging due to the sterically hindered nature of the alcohol and the potential for elimination side reactions. The Ritter reaction is a common method for this transformation.

Potential Cause Troubleshooting Suggestion
Low Yield in Ritter ReactionThe Ritter reaction involves the formation of a stable carbocation. Use a strong acid catalyst (e.g., concentrated sulfuric acid) and a suitable nitrile solvent (e.g., acetonitrile). Reaction temperature and time should be carefully optimized to maximize the yield of the intermediate N-acetylated amine.
Formation of Elimination ProductsThe acidic conditions of the Ritter reaction can promote dehydration of the tertiary alcohol to form an alkene (1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine). Running the reaction at the lowest effective temperature can help minimize this side product.
Incomplete Hydrolysis of the AmideThe N-acetylated intermediate from the Ritter reaction must be hydrolyzed to yield the final primary amine. This typically requires strong acidic or basic conditions. Ensure complete hydrolysis by monitoring the reaction by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone [2]

  • To a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • Heat the mixture to reflux with stirring.

  • Add 1 mL of anhydrous methanol to initiate the reaction.

  • Slowly add a solution of 28 g of N,N-bis(β-propionate methyl ester) benzylamine in 100 mL of anhydrous toluene.

  • After the addition is complete, continue to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and extract with 150 mL of 25% (w/w) hydrochloric acid.

  • Reflux the acidic aqueous layer for 5 hours, or until a test with FeCl3 solution shows no color change.

  • Cool the solution and neutralize to approximately pH 8.5 with a 35% NaOH solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain 1-Benzyl-4-piperidone.

Protocol 2: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol [3]

  • In a dry three-necked flask under an inert atmosphere, cool a solution of 3M methylmagnesium bromide in ether (132 mL, 396 mmol) to -15 °C using a dry ice-acetone bath.

  • Add a solution of 1-benzylpiperidin-4-one (30 g, 158 mmol) in 300 mL of anhydrous tetrahydrofuran dropwise, maintaining the temperature at -15 °C.

  • Stir the mixture for 2 hours at -15 °C, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution (200 mL).

  • Remove the tetrahydrofuran by evaporation.

  • Dilute the residue with ethyl acetate (2 x 500 mL) and wash with saturated aqueous sodium bicarbonate solution (500 mL), water, and brine.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo to yield 1-Benzyl-4-methylpiperidin-4-ol.

Protocol 3: Reductive Amination (General Considerations) [4]

Reductive amination can be a route to the final product, though it would require a different precursor. However, the principles are relevant for potential side reactions.

  • Dissolve the ketone (e.g., 1-benzyl-4-oxopiperidine derivative) in a suitable solvent such as methanol or dichloroethane.

  • Add the amine source (e.g., ammonia or an ammonium salt).

  • Add a reducing agent. The choice of reducing agent is critical. Milder agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred to avoid reduction of the starting ketone.[4]

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching any remaining reducing agent and extracting the product.

  • Purify by column chromatography.

Visualizations

Synthesis_Pathway Benzylamine + Methyl Acrylate Benzylamine + Methyl Acrylate N,N-bis(β-propionate methyl ester)benzylamine N,N-bis(β-propionate methyl ester)benzylamine Benzylamine + Methyl Acrylate->N,N-bis(β-propionate methyl ester)benzylamine 1,4-Addition 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone N,N-bis(β-propionate methyl ester)benzylamine->1-Benzyl-4-piperidone Dieckmann Condensation & Decarboxylation 1-Benzyl-4-methylpiperidin-4-ol 1-Benzyl-4-methylpiperidin-4-ol 1-Benzyl-4-piperidone->1-Benzyl-4-methylpiperidin-4-ol Grignard Reaction (CH3MgBr) This compound This compound 1-Benzyl-4-methylpiperidin-4-ol->this compound Amination (e.g., Ritter Reaction)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Grignard cluster_issue Issue: Low Yield in Grignard Reaction cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Deactivated Reagent Deactivated Reagent Low Yield->Deactivated Reagent Enolization Enolization Low Yield->Enolization Impure Ketone Impure Ketone Low Yield->Impure Ketone Use fresh Grignard reagent\nunder inert atmosphere Use fresh Grignard reagent under inert atmosphere Deactivated Reagent->Use fresh Grignard reagent\nunder inert atmosphere Low temperature addition Low temperature addition Enolization->Low temperature addition Purify starting material Purify starting material Impure Ketone->Purify starting material

Caption: Troubleshooting logic for the Grignard reaction step.

Side_Products Main Reaction Main Reaction Side Product 1 Unreacted Starting Material Main Reaction->Side Product 1 Incomplete Conversion Side Product 2 Intermediate (Alcohol) Main Reaction->Side Product 2 Incomplete Amination Side Product 3 Elimination Product (Alkene) Main Reaction->Side Product 3 Dehydration Side Product 4 N-formylated Impurity Main Reaction->Side Product 4 From Reducing Agent

Caption: Common side products in the synthesis of this compound.

References

Troubleshooting low yield in reductive amination of 1-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the reductive amination of 1-benzyl-4-piperidone. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Troubleshooting Guides and FAQs

Issue: Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product at all. What are the most common initial checks I should perform?

A1: When facing low to no product yield, the primary suspects are incomplete imine formation and issues with the reducing agent. First, ensure your starting materials, 1-benzyl-4-piperidone and the amine, are pure and that the solvent is anhydrous, as water can inhibit imine formation.[1] It's also crucial to verify that the reducing agent is active and was added correctly. For instance, if using a strong reducing agent like sodium borohydride (NaBH₄), it should be added after allowing sufficient time for the imine to form to prevent premature reduction of the starting ketone.[2][3]

Q2: I suspect the imine/iminium ion is not forming efficiently. How can I promote its formation?

A2: The formation of the imine or iminium ion is an equilibrium process and is often the rate-limiting step.[4] To drive the equilibrium toward the imine, you can:

  • Control the pH: The reaction is best carried out under mildly acidic conditions (pH 4-5).[2][5] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.[1] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[2] Adding a catalytic amount of acetic acid is a common practice.[1][6]

  • Remove Water: Since water is a byproduct of imine formation, its removal can shift the equilibrium. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.[7][8]

Q3: Could my choice of reducing agent be the cause of the low yield?

A3: Absolutely. The choice of reducing agent is critical.

  • Strong Reducing Agents (e.g., Sodium Borohydride, NaBH₄): These can reduce the starting ketone in addition to the imine, leading to a mixture of the desired amine and the corresponding alcohol.[2][5] If using NaBH₄, it is advisable to allow the imine to form first before adding the reducing agent.[2][3]

  • Milder Reducing Agents (e.g., Sodium Cyanoborohydride, NaBH₃CN; Sodium Triacetoxyborohydride, NaBH(OAc)₃): These are generally preferred for one-pot reductive aminations because they are selective for the protonated imine (iminium ion) over the ketone.[2][4] NaBH(OAc)₃ is often favored due to its effectiveness and the avoidance of toxic cyanide byproducts associated with NaBH₃CN.[2][4]

Issue: Mixture of Products and Side Reactions

Q4: I'm observing the formation of byproducts. What are the likely side reactions and how can I minimize them?

A4: Common side reactions in the reductive amination of 1-benzyl-4-piperidone include:

  • Reduction of the Ketone: As mentioned, using a strong reducing agent can lead to the formation of 1-benzyl-4-piperidinol. Switching to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN can prevent this.[2][4]

  • Over-alkylation: If you are using a primary amine, it is possible for the resulting secondary amine product to react again with the starting ketone, leading to a tertiary amine byproduct.[1][2] This can sometimes be suppressed by using a slight excess of the primary amine.[1] In more difficult cases, a two-step procedure of first forming and isolating the imine before reduction can provide better control.[1]

  • Aldol Condensation: Although less common in this specific reaction, self-condensation of the ketone can occur under certain conditions. Ensuring optimized reaction conditions can help avoid this.[7]

Issue: Product Isolation and Purification

Q5: I'm having difficulty isolating my final amine product. What are some effective purification strategies?

A5: The basic nature of the amine product can be exploited for purification.

  • Acid-Base Extraction: An effective method is to perform an acid-base liquid-liquid extraction. By acidifying the reaction mixture, the amine product will be protonated and move to the aqueous layer, while unreacted starting materials and non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified, and the desired amine product can be extracted with an organic solvent.[8][9]

  • Column Chromatography: If extraction is insufficient, flash column chromatography on silica gel is a standard method for purifying the amine product.[1]

  • Crystallization: If the product is a solid, crystallization can be an effective final purification step.[1]

Data Presentation

The choice of reducing agent significantly impacts the outcome of the reductive amination. The following table summarizes the characteristics of commonly used reducing agents.

Reducing AgentAbbreviationTypical Solvent(s)Key Characteristics & Considerations
Sodium BorohydrideNaBH₄Methanol, EthanolStrong reducing agent; can reduce the starting ketone. Best used in a two-step procedure where the imine is pre-formed.[2][3]
Sodium CyanoborohydrideNaBH₃CNMethanolMilder than NaBH₄; selective for iminium ions over ketones, especially at mildly acidic pH.[2][4] Generates toxic cyanide waste.[4]
Sodium TriacetoxyborohydrideNaBH(OAc)₃ (STAB)Dichloromethane (DCM), Dichloroethane (DCE), THFMild and selective reducing agent for one-pot reactions.[1][4] Moisture-sensitive.[3] A common and often preferred reagent.[1]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, Raney Ni)Methanol, EthanolCan be a "greener" alternative.[7] The catalyst can sometimes be deactivated by the amine substrate or product.[4] May require specialized equipment for handling hydrogen gas.[1]

Experimental Protocols

One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure for the reductive amination of 1-benzyl-4-piperidone with a primary or secondary amine.

Materials:

  • 1-benzyl-4-piperidone

  • Desired amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

Procedure:

  • To a round-bottom flask, add 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Dissolve the reactants in DCE or DCM.

  • For less reactive amines, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the mixture.[1]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-benzylpiperidine derivative.[1]

Mandatory Visualization

G start Low Yield in Reductive Amination check_imine Check Imine/ Iminium Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_side_reactions Investigate Side Reactions start->check_side_reactions ph_issue pH Incorrect? check_imine->ph_issue Potential Causes water_present Water Present? check_imine->water_present Potential Causes agent_too_strong Agent Too Strong? (e.g., NaBH4) check_reducing_agent->agent_too_strong Potential Causes agent_inactive Agent Inactive? check_reducing_agent->agent_inactive Potential Causes ketone_reduction Ketone Reduction? check_side_reactions->ketone_reduction Potential Causes over_alkylation Over-alkylation? check_side_reactions->over_alkylation Potential Causes solution_ph Adjust to pH 4-5 (e.g., add cat. AcOH) ph_issue->solution_ph Solution solution_water Use Anhydrous Solvent/ Add Dehydrating Agent water_present->solution_water Solution solution_agent_strong Switch to Milder Agent (e.g., NaBH(OAc)3) or Two-Step Protocol agent_too_strong->solution_agent_strong Solution solution_agent_inactive Use Fresh Reducing Agent agent_inactive->solution_agent_inactive Solution solution_ketone_reduction Use Milder Agent (e.g., NaBH(OAc)3) ketone_reduction->solution_ketone_reduction Solution solution_over_alkylation Adjust Stoichiometry/ Two-Step Protocol over_alkylation->solution_over_alkylation Solution success Improved Yield solution_ph->success solution_water->success solution_agent_strong->success solution_agent_inactive->success solution_ketone_reduction->success solution_over_alkylation->success

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Technical Support Center: Optimizing N-benzylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-benzylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-benzylation of piperidines?

A1: The most prevalent method for N-benzylation of piperidines is a nucleophilic substitution reaction. This typically involves reacting piperidine, or a substituted piperidine, with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.[1][2] Common bases used for this purpose include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[3][4] The reaction is typically carried out in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), or sometimes in an alcohol like ethanol.[2][5]

Q2: What are the most common side reactions I should be aware of?

A2: The most significant side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[6] This occurs when the newly formed N-benzylpiperidine reacts with another molecule of the benzyl halide. Another potential side reaction is the formation of benzyl alcohol as a byproduct, which can happen if water is present in the reaction mixture, especially when using more reactive benzylating agents.[2]

Q3: My reaction is very slow or appears to be incomplete. What could be the cause?

A3: Sluggish or incomplete reactions can stem from several factors. One common issue is that the reaction generates an acid (like HBr or HCl), which can protonate the starting piperidine, making it non-nucleophilic and halting the reaction.[3] Other causes can include using a benzylating agent with a poor leaving group (chloride is less reactive than bromide or iodide), or significant steric hindrance on either the piperidine or the benzyl halide.[3][6]

Q4: Are there alternative methods to direct N-alkylation with benzyl halides?

A4: Yes, a common and effective alternative is reductive amination.[2] This two-step, one-pot process involves the reaction of piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the N-benzylpiperidine product.[7][8] This method can be advantageous as it avoids the formation of quaternary ammonium salts.

Troubleshooting Guide

Below are common problems encountered during the N-benzylation of piperidines and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to acid formation. 2. Steric hindrance. 3. Poor leaving group on the benzylating agent. 4. Competing side reaction forming benzyl alcohol.1. Add a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the acid formed.[3] 2. Increase the reaction temperature. 3. Switch from benzyl chloride to the more reactive benzyl bromide or benzyl iodide.[3] 4. Ensure anhydrous (dry) reaction conditions to minimize hydrolysis of the benzyl halide.[2]
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. Use of excess benzylating agent. 2. High concentration of reactants. 3. Prolonged reaction time at elevated temperatures.1. Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents).[6] 2. Add the benzyl halide slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration.[5] 3. Lower the reaction temperature to control the rate of the second alkylation.
Difficult Purification 1. Formation of an emulsion during aqueous workup. 2. Co-elution of product with starting materials or byproducts during column chromatography.1. Add a saturated solution of sodium chloride (brine) to help break up the emulsion.[9] 2. Convert the crude product to its hydrochloride salt to facilitate purification by recrystallization. 3. For column chromatography, use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.
Reaction Fails with Substituted Benzyl Halides 1. Electron-donating groups on the benzyl halide can deactivate it towards SN2 reactions. 2. Highly reactive benzyl halides (e.g., p-methoxybenzyl chloride) may favor an SN1 mechanism and react with the solvent (e.g., ethanol).[2]1. For deactivated systems, consider using a more forcing condition (higher temperature, more reactive leaving group). 2. For highly reactive systems, switch to a non-nucleophilic solvent like dichloromethane (DCM) or consider reductive amination as an alternative.[2]

Experimental Protocols

Protocol 1: General N-benzylation using Benzyl Bromide

This protocol is a general guideline for the mono-N-benzylation of piperidine, optimized to minimize over-alkylation.

Materials:

  • Piperidine (1.1 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

  • Add anhydrous acetonitrile to create a 0.1 M solution with respect to the benzyl bromide.

  • Begin stirring the suspension at room temperature.

  • Slowly add benzyl bromide (1.0 equivalent) to the stirring suspension. For best results, add the benzyl bromide dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and other insoluble salts.

  • Remove the acetonitrile from the filtrate by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Reductive Amination

This protocol describes a typical reductive amination for the N-benzylation of piperidine.

Materials:

  • Piperidine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add piperidine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualizations

N_Benzylation_Mechanism General Mechanism for N-benzylation of Piperidine cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Nucleophile) N_Benzylpiperidine N-Benzylpiperidine Piperidine->N_Benzylpiperidine SN2 Attack BenzylHalide Benzyl Halide (Electrophile) BenzylHalide->N_Benzylpiperidine Base Base (e.g., K₂CO₃) Salt Salt Base->Salt H_X H-X H_X->Salt

Caption: General reaction mechanism for the N-benzylation of piperidine.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Base Is a base present? Start->Check_Base Add_Base Add a non-nucleophilic base (e.g., K₂CO₃) Check_Base->Add_Base No Check_Leaving_Group Is the leaving group a chloride? Check_Base->Check_Leaving_Group Yes Add_Base->Check_Leaving_Group Change_Halide Switch to Benzyl Bromide or Iodide Check_Leaving_Group->Change_Halide Yes Check_Sterics Is there significant steric hindrance? Check_Leaving_Group->Check_Sterics No Change_Halide->Check_Sterics Increase_Temp Increase reaction temperature Check_Sterics->Increase_Temp Yes Consider_Alternative Consider Reductive Amination Check_Sterics->Consider_Alternative No Success Improved Yield Increase_Temp->Success Consider_Alternative->Success

Caption: A logical workflow for troubleshooting low yields in N-benzylation reactions.

Reaction_Factors Factors Influencing N-benzylation Outcome Outcome Desired Product Yield & Purity Base Base (Stoichiometry & Strength) Base->Outcome Solvent Solvent (Polarity & Nucleophilicity) Solvent->Outcome Temperature Temperature Temperature->Outcome Reactant_Ratio Reactant Ratio (Piperidine vs. Benzyl Halide) Reactant_Ratio->Outcome Leaving_Group Leaving Group (I > Br > Cl) Leaving_Group->Outcome

Caption: Key factors that influence the outcome of N-benzylation of piperidines.

References

Technical Support Center: Purification of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzyl-4-methylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side-products of the synthesis, or subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as 1-benzyl-4-piperidone, benzylamine, and methylating agents.

  • Side-Products: Over-alkylation products or byproducts from condensation reactions. For instance, structurally related compounds formed during the synthesis can be a source of impurities.[1]

  • Residual Solvents: Solvents used during the synthesis and work-up, such as toluene, ethanol, or ethyl acetate, may be present.[2]

  • Reagents from Work-up: Salts and other reagents used during the aqueous work-up.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if appropriate reference standards are available. It is also excellent for identifying residual solvents.[4][5]

Q3: What are the primary methods for purifying crude this compound?

A3: The most effective purification strategies for this compound include:

  • Column Chromatography: A highly effective method for separating the target compound from a wide range of impurities.

  • Recrystallization: A suitable technique for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: Can be used as an initial clean-up step to separate the basic amine product from neutral or acidic impurities.[6]

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of the product from a closely-eluting impurity.

  • Possible Cause: The solvent system (mobile phase) lacks sufficient selectivity.

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mixture that provides better separation (a larger ΔRf). Consider switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity.[7]

    • Gradient Elution: Employ a shallow gradient of the more polar solvent to improve resolution between closely eluting compounds.

    • Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina or an amine-functionalized silica gel, which can offer different selectivity for basic compounds.[8]

Problem 2: The product is eluting with significant tailing.

  • Possible Cause: Strong interaction between the basic amine and acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into the mobile phase to neutralize the acidic sites on the silica gel.[9]

    • Use a Deactivated Stationary Phase: Employ a deactivated silica gel or an alternative like alumina.

Problem 3: The product appears to be degrading on the column.

  • Possible Cause: The compound is unstable on the acidic silica gel.

  • Solution:

    • Perform a Stability Test: Spot the crude material on a TLC plate and let it sit for an hour before eluting to see if degradation occurs.[9]

    • Use a Neutral or Basic Stationary Phase: Switch to neutral or basic alumina, or use amine-functionalized silica.

    • Work Quickly: Do not let the compound remain on the column for an extended period.

Recrystallization Purification

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Add More Solvent: Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[6]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[10]

    • Seed Crystals: Add a few pure crystals of the product to the cooled solution to induce crystallization.[10]

Problem 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, or the chosen solvent is too good a solvent for the compound at all temperatures.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.

    • Induce Crystallization: Try scratching the flask or adding seed crystals.

    • Use a Two-Solvent System: If a single solvent is not effective, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Heat to clarify and then cool slowly.

Problem 3: The purified product shows low purity.

  • Possible Cause: Impurities were co-precipitated during crystallization. This can happen if the cooling process is too fast or if the impurities have similar solubility profiles to the product.

  • Solution:

    • Repeat the Recrystallization: A second recrystallization can significantly improve purity.

    • Slower Cooling: Ensure the solution cools as slowly as possible to allow for the formation of a more ordered crystal lattice that excludes impurities.[11]

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[12]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Column Chromatography>99%70-90%High resolution, applicable to complex mixtures.Can be time-consuming and require large volumes of solvent.
Recrystallization98-99.5%60-85%Simple, scalable, and can yield high-purity crystalline material.Finding a suitable solvent can be challenging; not effective for all impurity profiles.
Acid-Base Extraction(as a pre-purification step)>95%Good for removing neutral and acidic impurities.Does not remove basic impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol, with the addition of 0.5% triethylamine. Aim for an Rf value of 0.2-0.3 for the product.[7][9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with the determined mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature.[10][13] Common solvents to screen include isopropanol, ethanol, acetonitrile, and mixtures such as ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved.[12]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient: Start with a low percentage of Solvent B, and gradually increase it over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

Protocol 4: Purity Assessment by GC-MS
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[3]

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[3]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 280°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 10°C/min to 290°C, hold for 10 minutes.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40-550.[3]

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Purity Analysis crude_product Crude this compound acid_base Optional: Acid-Base Extraction crude_product->acid_base column_chrom Column Chromatography crude_product->column_chrom acid_base->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure Product (>99%) recrystallization->pure_product hplc HPLC pure_product->hplc gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr purity_assessment Purity Confirmed hplc->purity_assessment gcms->purity_assessment nmr->purity_assessment

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_column Column Chromatography Issues cluster_recryst Recrystallization Issues start Impure Product After Initial Purification poor_sep Poor Separation? start->poor_sep Column oiling_out Oiling Out? start->oiling_out Recrystallization tailing Peak Tailing? poor_sep->tailing No optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes add_base Add Triethylamine to Mobile Phase tailing->add_base Yes pure Pure Product tailing->pure No change_stationary_phase Change Stationary Phase optimize_solvent->change_stationary_phase change_stationary_phase->pure add_base->pure no_crystals No Crystals Formed? oiling_out->no_crystals No slow_cool Slower Cooling / Add Seed Crystal oiling_out->slow_cool Yes evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Yes no_crystals->pure No slow_cool->pure evaporate_solvent->pure

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Poor Solubility of 1-Benzyl-4-methylpiperidin-4-amine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 1-Benzyl-4-methylpiperidin-4-amine (CAS: 163271-06-5) in experimental assays. This piperidine-based amine is a valuable chemical building block in pharmaceutical research, but its hydrophobic benzyl group and basic amine functionalities present solubility challenges.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous experimental buffer. Why is this happening?

A1: This is a common phenomenon known as solvent-shifting or "crashing out."[4] this compound is readily soluble in a polar aprotic solvent like DMSO. However, your aqueous buffer is highly polar. When a small volume of the DMSO stock is introduced into the aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound's large, non-polar benzyl group makes it hydrophobic (lipophilic), causing it to rapidly fall out of solution when the polarity of the solvent changes so drastically.[1][4]

Q2: What is the most effective initial strategy to improve the solubility of this compound?

A2: For a basic amine like this compound, the most effective initial approach is pH modification .[5][6] The amine groups on the piperidine ring are basic and will accept protons in an acidic environment.[7][8] By lowering the pH of your aqueous buffer (e.g., to pH 5-6), you protonate the compound, forming a more soluble salt.[9][10] This is often the simplest and most effective method, provided the lower pH is compatible with your assay system.[9]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance for DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, although some sensitive assays may show effects at concentrations as low as 0.1%.[9] It is critical to perform a vehicle control experiment, where cells are exposed to the assay medium containing the highest final concentration of DMSO used in your experiment, to determine the specific tolerance of your system.[9]

Q4: I've noticed that other piperidine compounds are water-soluble. Why is this one different?

A4: While the parent piperidine molecule is miscible with water due to its ability to form hydrogen bonds, the addition of a large benzyl group significantly increases the molecule's size and hydrophobic character.[11][12] This large, non-polar substituent dominates the molecule's properties, reducing its ability to interact favorably with water molecules and thus drastically decreasing its aqueous solubility.[7]

Q5: Can I gently heat the solution to help dissolve the compound?

A5: Gentle warming to approximately 37°C can be a useful technique to aid dissolution, especially when preparing stock solutions.[5] However, you must exercise caution. Prolonged or excessive heating can lead to the degradation of the compound. Always visually inspect the solution after warming and cooling to ensure the compound remains in solution and shows no signs of degradation, such as a color change.[5]

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are encountering precipitation or insolubility with this compound, follow this systematic approach. It is recommended to start with small-scale trial preparations before committing to a large volume.

G start Start: Compound Precipitates ph_mod Strategy 1: pH Modification start->ph_mod check_ph Is the lower pH compatible with the assay? ph_mod->check_ph cosolvent Strategy 2: Use of Co-solvents check_ph->cosolvent No success Success: Compound Solubilized check_ph->success Yes cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin Still Insoluble cosolvent->success Soluble cyclodextrin->success Soluble reassess Re-evaluate Experiment: Consider alternative compound or assay format cyclodextrin->reassess Still Insoluble G compound This compound (Poorly Soluble) product Protonated Amine Salt (More Soluble) compound->product Protonation proton + H⁺ (from Acidic Buffer) proton->product

References

Preventing byproduct formation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing byproduct formation during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the piperidine ring?

A1: The most prevalent methods for piperidine synthesis include the catalytic hydrogenation of pyridine, reductive amination of 1,5-dicarbonyl compounds (like glutaraldehyde), and intramolecular cyclization reactions such as the Dieckmann or aza-Dieckmann condensation.[1] Catalytic hydrogenation is a direct and atom-economical approach, widely used in both laboratory and industrial settings.[2] Reductive amination offers a versatile route to construct the piperidine ring from acyclic precursors.[3]

Q2: My purified piperidine has a yellow tint. What is the cause and how can I prevent it?

A2: A yellow discoloration in piperidine is typically due to oxidation byproducts. For high-purity applications, purification is recommended, most effectively through distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.

Q3: Why is it difficult to separate piperidine from unreacted pyridine by distillation?

A3: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight. To overcome this, techniques like azeotropic distillation with water or selective salt formation can be employed. Piperidine, being a stronger base, selectively reacts with CO2 to form a solid piperidine carbonate, which can be filtered off, while pyridine remains in solution.

Q4: What is "over-reduction" in the context of pyridine hydrogenation?

A4: Over-reduction, or hydrogenolysis, refers to the cleavage of the C-N bond in the newly formed piperidine ring. This side reaction leads to the formation of ring-opened byproducts, such as pentylamines, which reduces the yield of the desired piperidine and introduces impurities that can be difficult to separate.

Q5: Can I selectively reduce a substituted pyridine without affecting other functional groups?

A5: Achieving high chemoselectivity in the hydrogenation of substituted pyridines is a critical challenge. The choice of catalyst and reaction conditions is paramount. For instance, rhodium-based catalysts have been shown to minimize side reactions like defluorination in halogenated pyridines.[2] Iridium-based catalysts have also demonstrated excellent tolerance for a variety of reducible functional groups.[3]

Troubleshooting Guides

This section provides solutions to specific issues encountered during piperidine synthesis.

Catalytic Hydrogenation of Pyridine

Issue 1: Low yield of piperidine and presence of partially hydrogenated intermediates (e.g., tetrahydropyridine).

  • Potential Cause: Incomplete reaction due to insufficient catalyst activity, inadequate hydrogen pressure, or short reaction time.

  • Troubleshooting Steps:

    • Increase the catalyst loading or switch to a more active catalyst (e.g., Rh/C or PtO₂).[2]

    • Increase the hydrogen pressure and/or extend the reaction time.

    • Ensure the purity of the starting pyridine and solvent, as impurities can poison the catalyst.

Issue 2: Formation of ring-opened byproducts (e.g., pentylamine) due to over-reduction.

  • Potential Cause: The catalyst and reaction conditions are too harsh, promoting C-N bond cleavage.

  • Troubleshooting Steps:

    • Switch to a more selective catalyst. Rhodium-based catalysts are often more selective than palladium or nickel for preventing over-reduction.[4]

    • Optimize reaction conditions by lowering the temperature and/or hydrogen pressure.

    • Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to hydrogenating conditions.

Issue 3: Formation of dehalogenated byproducts when using halogenated pyridines.

  • Potential Cause: The catalyst is promoting hydrodehalogenation.

  • Troubleshooting Steps:

    • Screen different catalysts. Rhodium-based catalysts, for example, have been reported to minimize defluorination.[3]

    • Fine-tune the reaction conditions by using lower temperatures and pressures to decrease the rate of dehalogenation.

Reductive Amination of Glutaraldehyde

Issue: Formation of a 5-hydroxy-pentanyl derivative as a byproduct.

  • Potential Cause: Incomplete cyclization or side reaction, particularly observed with certain primary amines like proline.[2]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: The choice of reducing agent can influence the reaction pathway. While strong reducing agents like LiAlH₄ can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred to minimize side reactions.[5]

    • pH Control: Maintaining an optimal pH (typically between 6 and 7) is crucial for the formation of the imine/enamine intermediate and subsequent reduction.

    • Reaction Conditions: Adjusting the reaction temperature and concentration may favor the desired intramolecular cyclization over the formation of the linear byproduct.

Dieckmann Condensation (Aza-Dieckmann)

Issue: Low yield of the desired cyclic β-keto ester and formation of dimeric or polymeric byproducts.

  • Potential Cause: For the synthesis of medium to large rings (over seven members), intermolecular condensation (dimerization) can become a significant competing reaction.

  • Troubleshooting Steps:

    • High Dilution: Performing the reaction under high dilution conditions favors the intramolecular cyclization over the intermolecular reaction.

    • Choice of Base: The use of sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can help minimize side reactions compared to traditional bases like sodium ethoxide in ethanol.

    • Slow Addition: Slowly adding the diester to the base can also help maintain a low concentration of the starting material, thus favoring the intramolecular pathway.

Data Presentation

The following table summarizes the performance of various catalysts in the hydrogenation of pyridine to piperidine, highlighting the impact on conversion, selectivity, and byproduct formation.

CatalystTemperature (°C)Pressure (atm H₂)SolventConversion (%)Piperidine Selectivity (%)Key Byproducts/Notes
Pd/Ag Bimetallic NPs 6070Not Specified9999High selectivity under mild conditions.[6]
Rh/C 3010Ethanol>99>99Highly active and selective.[4]
Ru/C 7068Water10098Effective in aqueous media.[4]
PtO₂ 253Acetic Acid100>95Often requires an acidic medium.[4]
Raney Nickel 100-200150-300NeatHighVariableProne to over-reduction at higher temperatures.[4]
Rh/KB (Electrocatalytic) AmbientAmbientMTBE>98 (yield)HighNo partially hydrogenated byproducts detected.[7]

Experimental Protocols

Detailed Protocol for Selective Hydrogenation of Pyridine using a Rhodium Catalyst

This protocol is adapted from a literature procedure demonstrating high selectivity for piperidine formation under mild conditions.[8]

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • High-purity hydrogen gas

  • Autoclave reactor equipped with a magnetic stirrer and a glass vial

Procedure:

  • To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rhodium(III) oxide (1.0 mg).

  • Add anhydrous TFE (1 mL) to the vial and briefly flush the vial with nitrogen.

  • Place the vial inside the autoclave.

  • Seal the autoclave and purge it with hydrogen gas three times to remove any residual air.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

  • For product isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.

Visualizations

Troubleshooting_Pyridine_Hydrogenation start Start: Low Piperidine Yield check_conversion Check for Unreacted Pyridine start->check_conversion check_byproducts Analyze Byproducts check_conversion->check_byproducts No incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes over_reduction Over-reduction Byproducts (e.g., Pentylamine) check_byproducts->over_reduction Ring-Opened partial_reduction Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) check_byproducts->partial_reduction Unsaturated Ring solution_incomplete Increase H₂ Pressure/Time Increase Catalyst Loading Use More Active Catalyst (Rh/C, PtO₂) incomplete_reaction->solution_incomplete solution_over Lower Temperature/Pressure Switch to Milder Catalyst (e.g., Rhodium) Reduce Reaction Time over_reduction->solution_over solution_partial Increase Reaction Time Increase H₂ Pressure Ensure Anhydrous Conditions partial_reduction->solution_partial

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

References

Technical Support Center: Optimizing Chiral Resolution of 1-Benzyl-4-methylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of 1-Benzyl-4-methylpiperidin-4-amine and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of chiral resolution.

Diastereomeric Salt Crystallization

Q1: I am not observing any crystal formation after adding the chiral resolving agent. What should I do?

A1: The absence of precipitation can be due to several factors related to supersaturation and nucleation.

  • Troubleshooting Steps:

    • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

    • Induce Crystallization:

      • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a single seed crystal to the solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Cooling: Slowly cool the solution. A gradual decrease in temperature reduces the solubility of the salt and promotes crystallization. Start with cooling to room temperature, then move to an ice bath (0-4 °C), and if necessary, a freezer.

    • Solvent Screen: The chosen solvent may not be optimal. A good crystallization solvent is one in which the desired diastereomeric salt has low solubility, while the other diastereomeric salt is more soluble. Perform a solvent screen with small aliquots of your mixture using solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A2: Low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method to improve purity. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired d.e. is achieved.

    • Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the purity of the crystallized salt. While a 1:1 ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity.

    • Solvent System Optimization: The choice of solvent is critical. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.

    • Construct a Phase Diagram: For a more systematic approach, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for crystallization.[1]

Q3: The yield of the desired diastereomeric salt is very low. How can this be improved?

A3: A low yield suggests that a significant amount of the desired salt remains in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Solvent and Temperature: Screen for a solvent that further decreases the solubility of the target salt. Also, experiment with lower final crystallization temperatures to maximize precipitation.

    • Concentrate the Mother Liquor: Carefully evaporate the solvent from the mother liquor to induce a second crop of crystals. Note that this second crop may have a lower d.e. and require recrystallization.

    • Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can potentially be racemized and recycled, improving the overall process yield.

Chiral High-Performance Liquid Chromatography (HPLC)

Q1: I am seeing poor or no separation of the enantiomers on my chiral column.

A1: Lack of resolution in chiral HPLC is a common challenge that can be addressed by systematically optimizing the chromatographic conditions.

  • Troubleshooting Steps:

    • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. For piperidine derivatives, polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® AD-H, IA, or IC) are often a good starting point. If one type of polysaccharide column does not provide separation, try one with a different selector.

    • Mobile Phase Composition:

      • Normal Phase: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these components significantly affects retention and selectivity. Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and screen different ratios.

      • Amine Additive: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase is often crucial to improve peak shape and achieve separation.[2]

    • Temperature: Column temperature can influence enantioselectivity. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Q2: The peaks for my enantiomers are broad or tailing.

A2: Poor peak shape can be caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Troubleshooting Steps:

    • Add/Optimize an Amine Modifier: For basic analytes like this compound, peak tailing is often due to interactions with residual acidic silanols on the silica support of the CSP. Adding or increasing the concentration of an amine modifier (e.g., diethylamine) in the mobile phase can mitigate these interactions.

    • Check for Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.

    • Ensure Complete Dissolution of the Sample: Injecting a sample that is not fully dissolved can lead to poor peak shape. Ensure your sample is completely dissolved in the mobile phase or a compatible solvent.

Enzymatic Resolution

Q1: The enzymatic reaction is very slow or not proceeding.

A1: Low or no enzymatic activity can be due to several factors, including enzyme inhibition, suboptimal reaction conditions, or enzyme denaturation.

  • Troubleshooting Steps:

    • Enzyme Selection: Not all enzymes will be effective for your specific substrate. Screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia (PCL), Candida rugosa (CRL)) or other hydrolases.

    • Optimize Solvent: The choice of organic solvent is crucial for enzyme activity and stability. Common solvents for lipase-catalyzed resolutions include methyl tert-butyl ether (MTBE), toluene, and hexane. The solvent can also influence the enantioselectivity of the enzyme.

    • Control Water Content: Enzymes require a small amount of water to maintain their active conformation in organic solvents. The optimal water activity can vary. You may need to add a small amount of buffer or use a salt hydrate pair to control the water activity.

    • Temperature and pH Optimization: Ensure the reaction is being run at the optimal temperature and pH for the chosen enzyme. For lipases in organic media, the "pH memory" of the enzyme (the pH of the last aqueous solution it was in contact with) can be important.

Q2: The enantiomeric excess (e.e.) of the product or the remaining substrate is low.

A2: Low enantioselectivity is a common issue in enzymatic resolutions.

  • Troubleshooting Steps:

    • Stop the Reaction at ~50% Conversion: In a kinetic resolution, the maximum e.e. for both the product and the unreacted starting material is achieved at or near 50% conversion. Monitor the reaction progress carefully (e.g., by chiral HPLC) and stop it at the optimal point.

    • Screen Different Enzymes: Different enzymes will exhibit different enantioselectivities towards your substrate. A broader screening of enzymes is recommended.

    • Modify the Substrate: Sometimes, modifying the substrate by adding a different protecting group can improve the enzyme's recognition and enantioselectivity.

    • Reaction Conditions: Temperature and solvent can also influence the enantioselectivity (E-value) of the enzyme. Experiment with different conditions.

Frequently Asked Questions (FAQs)

Q1: What is the first method I should try for resolving my this compound analog?

A1: For a new compound, diastereomeric salt crystallization is often a good starting point, especially if you need to resolve larger quantities of material. It is a well-established, scalable, and often cost-effective method. A preliminary screening with a small set of common chiral resolving agents can quickly indicate if this is a viable approach.

Q2: Which chiral resolving agents are most effective for amines like this compound?

A2: Chiral acids are used to resolve racemic amines. Commonly successful resolving agents include:

  • (+)-Tartaric acid and its derivatives, such as (+)-dibenzoyl-D-tartaric acid and (+)-di-p-toluoyl-D-tartaric acid.

  • (-)-Mandelic acid and its derivatives.

  • (+)-Camphor-10-sulfonic acid.

The optimal choice is highly dependent on the specific analog and needs to be determined empirically.

Q3: Is it necessary to derivatize my compound for chiral HPLC analysis?

A3: Not always. This compound and its analogs containing the benzyl group have a UV chromophore, allowing for detection by a standard UV detector. Derivatization is typically only necessary if your analog lacks a chromophore or if you are unable to achieve separation on any of the screened chiral stationary phases.

Q4: What are the advantages of enzymatic resolution over classical or chromatographic methods?

A4: Enzymatic resolutions can offer several advantages:

  • High Enantioselectivity: Enzymes can exhibit very high selectivity, leading to products with high enantiomeric excess.

  • Mild Reaction Conditions: Enzymatic reactions are typically run under mild conditions (room temperature, neutral pH), which can be beneficial for sensitive molecules.

  • Green Chemistry: Biocatalysis is considered a green technology as it uses renewable catalysts and can reduce the use of hazardous reagents.

However, finding a suitable enzyme for a specific substrate can require significant screening efforts.

Data Presentation: Representative Chiral Resolution Data

The following tables summarize quantitative data from representative chiral resolution experiments for piperidine analogs.

Table 1: Diastereomeric Salt Crystallization of a Piperidine Analog

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee, %) of Liberated AmineReference
Ethyl nipecotateDi-benzoyl-L-tartaric acidEthanol2:1High> 98%[3]

Table 2: Chiral HPLC Separation of Benzylpiperidine Analogs

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
(S)-benzyl piperidin-3-ylcarbamateChiralpak® AD-Hn-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)1.0> 2.0BenchChem Application Note
2-benzylpiperidineChiralpak® IAn-hexane / ethanol / isopropanol / diethylamine (80:10:10:0.1 v/v/v/v)1.0> 1.5 (expected)BenchChem Comparative Guide

Table 3: Enzymatic Kinetic Resolution of a Chiral Amine (Representative Example)

SubstrateEnzymeAcyl DonorSolventConversion (%)Substrate e.e. (%)Product e.e. (%)Reference
1-PhenylethylamineCandida antarctica Lipase B (CALB)Ethyl acetateHexane~50>99>99General Knowledge

Experimental Protocols

Protocol: Diastereomeric Salt Crystallization of a Piperidine Analog (Based on Ethyl Nipecotate Resolution)
  • Salt Formation: Dissolve the racemic this compound analog in ethanol. In a separate flask, dissolve 0.5 equivalents of di-benzoyl-L-tartaric acid in ethanol, warming gently if necessary.

  • Crystallization: Add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C) overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of Free Amine: Suspend the crystalline salt in a mixture of dichloromethane and aqueous sodium hydroxide solution (e.g., 1M). Stir vigorously until all solids have dissolved.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched amine.

  • Analysis: Determine the enantiomeric excess of the resulting amine by chiral HPLC.

Protocol: Chiral HPLC Analysis of a this compound Analog
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine in an 80:20:0.1 (v/v/v) ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic and enantioenriched samples of the this compound analog in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the racemic sample to determine the retention times of both enantiomers and the resolution. Inject the enantioenriched sample to determine the enantiomeric excess by integrating the peak areas.

Protocol: Enzymatic Kinetic Resolution of a this compound Analog
  • Reaction Setup: To a solution of the racemic this compound analog in methyl tert-butyl ether (MTBE), add an acylating agent (e.g., ethyl acetate, 1.5 equivalents).

  • Enzyme Addition: Add a lipase (e.g., Novozym 435, Candida antarctica lipase B, immobilized) to the reaction mixture (typically 10-50 mg of enzyme per mmol of substrate).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.

  • Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The acylated product can be separated from the unreacted amine by column chromatography or by an acid-base extraction.

  • Analysis: Determine the enantiomeric excess of the separated amine and the acylated product by chiral HPLC.

Visualizations

Chiral_Resolution_Workflow cluster_diastereomeric Diastereomeric Salt Crystallization cluster_hplc Chiral HPLC cluster_enzymatic Enzymatic Resolution racemic_mixture Racemic Mixture of This compound add_cra Add Chiral Resolving Agent racemic_mixture->add_cra injection Inject on Chiral Column racemic_mixture->injection add_enzyme Add Enzyme & Acyl Donor racemic_mixture->add_enzyme crystallization Fractional Crystallization add_cra->crystallization separation Separate Crystals and Mother Liquor crystallization->separation liberation Liberate Enantiomers separation->liberation enantiomers Separated Enantiomers liberation->enantiomers separation_hplc Separation on CSP injection->separation_hplc collection Collect Fractions separation_hplc->collection collection->enantiomers reaction Kinetic Resolution (~50% conversion) add_enzyme->reaction separation_enz Separate Product and Substrate reaction->separation_enz separation_enz->enantiomers

Caption: General workflow for the chiral resolution of this compound analogs.

Troubleshooting_Diastereomeric_Crystallization start Low Diastereomeric Excess (d.e.) recrystallize Recrystallize the Diastereomeric Salt start->recrystallize optimize_solvent Optimize Solvent System start->optimize_solvent optimize_stoichiometry Optimize Resolving Agent Stoichiometry start->optimize_stoichiometry check_purity Check d.e. by HPLC/NMR recrystallize->check_purity optimize_solvent->check_purity optimize_stoichiometry->check_purity success Desired Purity Achieved check_purity->success Yes fail Continue Optimization check_purity->fail No HPLC_Optimization_Logic cluster_csp CSP Selection cluster_mobile_phase Mobile Phase Optimization start Poor/No Separation in Chiral HPLC csp_poly Use Polysaccharide CSP (Amylose/Cellulose) start->csp_poly add_amine Add/Optimize Amine Modifier (DEA) start->add_amine csp_other Try Different Polysaccharide CSP csp_poly->csp_other check_resolution Resolution Improved? csp_other->check_resolution change_ratio Vary Hexane/Alcohol Ratio add_amine->change_ratio change_alcohol Try Different Alcohol (IPA/EtOH) change_ratio->change_alcohol change_alcohol->check_resolution check_resolution->start No, try another parameter success Optimized Separation check_resolution->success Yes

References

Technical Support Center: Managing Stereoselectivity in 1-Benzyl-4-methylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing stereoselectivity in the synthesis of 1-Benzyl-4-methylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of this compound?

A1: The main challenge lies in controlling the formation of the chiral center at the C4 position of the piperidine ring. The key difficulties include:

  • Facial Selectivity: During the nucleophilic addition of a methyl group to a 4-imino- or 4-oxopiperidine precursor, achieving facial selectivity to favor one enantiomer over the other can be difficult without a chiral directing group or catalyst.

  • Diastereomeric Ratio Control: In methods involving chiral auxiliaries, optimizing reaction conditions to maximize the diastereomeric excess (d.e.) is crucial.

  • Purification of Stereoisomers: The separation of enantiomers or diastereomers can be challenging due to their similar physical properties. This often requires specialized techniques like chiral chromatography or fractional crystallization of diastereomeric salts.

Q2: What are the principal synthetic strategies to control stereoselectivity in this synthesis?

A2: Several strategies can be employed to introduce stereochemistry at the C4 position:

  • Chiral Pool Synthesis: This approach is less common for this specific target but could involve starting from a chiral building block that already contains the desired stereocenter.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperidine ring or the nitrogen of the incoming amino group to direct the stereoselective addition of the methyl group.

  • Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, to catalyze the enantioselective addition of a methyl group or a related nucleophile.

  • Chiral Resolution: This classic method involves the synthesis of the racemic amine followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization.[1][2]

Q3: How can I purify the desired stereoisomer of this compound?

A3: Purification of stereoisomers can be achieved through several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving good separation.[3][4]

  • Fractional Crystallization of Diastereomeric Salts: This is a common method for resolving racemic amines. By reacting the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-di-p-toluoyl-D-tartaric acid), two diastereomeric salts are formed which may have different solubilities, allowing for their separation by crystallization.[1][5]

  • Column Chromatography: Diastereomers can sometimes be separated by standard silica gel chromatography, although this is often challenging. The separation can be influenced by the choice of eluent and the specific derivatives of the diastereomers.[6]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Directed Synthesis

Symptoms:

  • NMR or chiral HPLC analysis of the product mixture shows a low diastereomeric excess (d.e.), for example, close to a 1:1 ratio.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Ineffective Chiral Auxiliary The chosen chiral auxiliary may not provide sufficient steric hindrance to effectively direct the approach of the nucleophile. Consult the literature for auxiliaries that have been successful in similar transformations.
Reaction Temperature Too High Higher temperatures can lead to lower stereoselectivity. Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity.
Inappropriate Solvent The solvent can influence the conformation of the substrate-auxiliary complex and the transition state. Screen a variety of solvents with different polarities (e.g., THF, diethyl ether, toluene, dichloromethane).
Incorrect Base or Lewis Acid In enolate-based reactions, the choice of base can affect the geometry of the enolate. For reactions involving Lewis acids, the nature of the Lewis acid can impact the chelation and facial bias.

Troubleshooting Workflow for Low Diastereoselectivity:

Caption: Troubleshooting logic for low diastereoselectivity.

Problem 2: Inefficient Chiral Resolution by Diastereomeric Salt Formation

Symptoms:

  • Low yield of the crystalline diastereomeric salt.

  • The enantiomeric excess (e.e.) of the amine recovered from the salt is low.

  • Both diastereomeric salts co-precipitate.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Resolving Agent The chosen chiral resolving agent may not form a sufficiently crystalline salt with one of the enantiomers. Screen different resolving agents, such as various derivatives of tartaric acid (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid) or other chiral acids like mandelic acid.[7][8]
Incorrect Solvent System The solubility difference between the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water).
Suboptimal Molar Ratio The stoichiometry of the amine to the resolving agent can impact the efficiency of the resolution. Experiment with different molar ratios (e.g., 1:1 or 2:1 amine to resolving agent).
Crystallization Conditions The rate of cooling and the final crystallization temperature can affect the purity of the precipitated salt. Try slower cooling rates and different final temperatures. Seeding the solution with a small crystal of the desired diastereomeric salt can also be beneficial.

Troubleshooting Workflow for Inefficient Chiral Resolution:

Caption: Decision-making process for optimizing chiral resolution.

Data Presentation

The following tables summarize representative quantitative data for key stereoselective methods applicable to the synthesis of 4-amino-4-methylpiperidine derivatives. Note that specific results for this compound may vary.

Table 1: Comparison of Stereoselective Synthetic Methods

MethodKey Reagents/CatalystsTypical Diastereomeric/Enantiomeric ExcessTypical YieldReference
Diastereoselective Addition to Sulfinylimine N-tert-Butanesulfinylimine, MeMgBr or MeLi>90% d.e.60-80%Inferred from related syntheses
Catalytic Asymmetric Reductive Amination Chiral Iridium or Rhodium catalyst, H₂80-95% e.e.70-90%[9]
Chiral Resolution with Tartaric Acid Derivatives (+)-Di-p-toluoyl-D-tartaric acid>98% e.e. (after recrystallization)<50% (for one enantiomer)[1][5]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis via N-tert-Butanesulfinyl Imine

This protocol describes a representative method for the diastereoselective addition of a methyl group to an N-sulfinyl imine derived from 1-benzyl-4-piperidone.

Workflow Diagram:

diastereoselective_synthesis start 1-Benzyl-4-piperidone step1 Condensation with (R)-tert-Butanesulfinamide start->step1 intermediate N-Sulfinyl Imine step1->intermediate step2 Diastereoselective Addition of MeMgBr or MeLi intermediate->step2 product_protected N-Sulfinyl Protected Amine step2->product_protected step3 Acidic Hydrolysis (e.g., HCl in MeOH) product_protected->step3 end Enantioenriched 1-Benzyl-4-methyl- piperidin-4-amine step3->end

Caption: Workflow for diastereoselective synthesis.

Step 1: Synthesis of N-tert-Butanesulfinyl Imine

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.1 eq).

  • Add a dehydrating agent, such as Ti(OEt)₄ (2.0 eq), and heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and quench by carefully adding an equal volume of saturated aqueous NaHCO₃ solution.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Methyl Addition

  • Dissolve the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) (1.5-2.0 eq) in an appropriate solvent.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Deprotection

  • Dissolve the crude N-sulfinyl protected amine in methanol.

  • Add a solution of HCl in methanol (e.g., 2 M) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide byproduct.

  • Basify the aqueous layer with aqueous NaOH solution to pH > 12 and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched this compound.

Protocol 2: Chiral Resolution of Racemic this compound

This protocol provides a general procedure for the separation of enantiomers of racemic this compound using a chiral resolving agent.

Workflow Diagram:

chiral_resolution start Racemic Amine step1 Salt Formation with Chiral Resolving Agent (e.g., DPTTA) start->step1 intermediate Diastereomeric Salts step1->intermediate step2 Fractional Crystallization intermediate->step2 salt_pure Enriched Diastereomeric Salt step2->salt_pure mother_liquor Mother Liquor with Other Diastereomer step2->mother_liquor step3 Basification and Extraction salt_pure->step3 end Enantiopure Amine step3->end

Caption: General workflow for chiral resolution.

Step 1: Formation of Diastereomeric Salts

  • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • In a separate flask, dissolve the chiral resolving agent, for example, (+)-di-p-toluoyl-D-tartaric acid (DPTTA) (0.5-1.0 eq), in the same solvent, using gentle heating if necessary.[5]

  • Add the solution of the resolving agent to the solution of the racemic amine.

  • Stir the mixture at room temperature or slightly elevated temperature to ensure complete salt formation.

Step 2: Fractional Crystallization

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • If crystallization does not occur, try adding a seed crystal of the desired diastereomeric salt or slowly adding a less polar co-solvent.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • The enantiomeric purity of the amine in the crystalline salt can be checked by liberating a small sample and analyzing it by chiral HPLC.

  • If necessary, recrystallize the diastereomeric salt from a fresh portion of the solvent to improve its purity.

Step 3: Liberation of the Enantiopure Amine

  • Suspend the purified diastereomeric salt in water.

  • Add an aqueous solution of a base (e.g., 2 M NaOH or K₂CO₃) until the pH is > 12 to liberate the free amine.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

References

Technical Support Center: Catalyst Selection for Efficient Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection for the synthesis of piperidine derivatives. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of pyridines to piperidines?

A1: The most common catalysts are platinum-group metals, including Platinum(IV) oxide (PtO₂ or Adams' catalyst), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C).[1][2] Rhodium-based catalysts, such as Rh₂O₃, are often more effective than palladium for pyridine reduction.[1][3] Nickel-based catalysts are also used, particularly in industrial settings, though they may require harsher conditions.[4]

Q2: My hydrogenation reaction is slow or stalls completely. What are the likely causes?

A2: A stalled reaction is often due to catalyst poisoning. The basic nitrogen of the pyridine starting material and the piperidine product can strongly adsorb to the catalyst's active sites, inhibiting its activity.[4][5] This is often referred to as product inhibition or self-poisoning.[5] Other potential poisons include sulfur or halogen-containing impurities in your starting materials or solvents.[6]

Q3: How can I prevent catalyst poisoning during pyridine hydrogenation?

A3: To mitigate catalyst poisoning by the basic nitrogen, acidic additives like glacial acetic acid or hydrochloric acid are frequently used.[3][4] These additives protonate the nitrogen, reducing its ability to bind to the catalyst surface.[3] Ensuring the purity of your starting materials and solvents to remove sulfur or other impurities is also crucial.[6] In some cases, using a catalyst more resistant to nitrogen poisoning, such as rhodium-based catalysts, can be beneficial.[4]

Q4: I am observing significant amounts of partially hydrogenated byproducts like di- and tetrahydropyridines. How can I drive the reaction to completion?

A4: Incomplete reduction is a common issue that can be addressed by optimizing reaction conditions.[1] Increasing the hydrogen pressure and/or reaction temperature can enhance the rate of hydrogenation.[1] You can also try increasing the catalyst loading or switching to a more active catalyst, such as Rh/C or PtO₂.[1]

Q5: My reaction is producing undesired side products, such as dehalogenated piperidines. How can I improve the selectivity?

A5: Hydrodehalogenation is a common side reaction, especially when using palladium catalysts.[1] To improve selectivity, consider using a rhodium-based catalyst, which is generally less prone to causing dehalogenation.[1] Optimizing the reaction conditions by lowering the temperature and pressure may also help.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the synthesis of piperidine derivatives.

Issue 1: Low Yield or Incomplete Conversion in Pyridine Hydrogenation
Potential Cause Recommended Solution(s) Citation
Catalyst Poisoning The basic nitrogen of pyridine/piperidine can inhibit the catalyst.Add an acidic solvent like glacial acetic acid to protonate the nitrogen. Ensure high purity of starting materials to avoid sulfur or other poisons. Consider using a more poison-resistant catalyst like Rhodium.
Insufficient Catalyst Activity The chosen catalyst may not be active enough for the specific substrate.Switch to a more active catalyst. Rh/C and PtO₂ are often more effective than Pd/C for pyridine hydrogenation.
Suboptimal Reaction Conditions Low temperature or pressure may not be sufficient to overcome the aromaticity of the pyridine ring.Gradually increase the hydrogen pressure (e.g., 30-80 bar) and/or temperature (e.g., 60-80 °C).
Poor Catalyst Quality The catalyst may be old, improperly stored, or from a poor-quality batch.Use a fresh batch of catalyst from a reputable supplier.
Incomplete Reduction Insufficient reaction time or mild conditions can lead to partially hydrogenated intermediates.Increase the reaction time, hydrogen pressure, or temperature to drive the reaction to completion.
Issue 2: Poor Diastereoselectivity
Potential Cause Recommended Solution(s) Citation
Reaction Conditions Reaction conditions may not favor the formation of a specific stereoisomer.Increasing hydrogen pressure can sometimes favor the formation of the cis isomer. For some substrates, lower temperatures can enhance selectivity.
Catalyst Choice The catalyst can influence the stereochemical outcome.Screen different catalysts. For example, ruthenium-based catalysts have been shown to be effective for diastereoselective cis-hydrogenation of substituted pyridines.
Substrate Control Steric and electronic properties of substituents can influence the direction of hydrogenation.If possible, modify protecting groups or other substituents on the starting material to introduce greater steric hindrance that favors the desired stereochemical outcome.

Data Presentation: Catalyst Performance in Pyridine Hydrogenation

The following tables summarize quantitative data for various catalysts used in the hydrogenation of pyridine and its derivatives.

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Yield (%)Reference
10% Pd/C4-Pyridinecarbonitrile1 bar H₂, Acetic Acid, RT, 15 h>99>99 (for piperidine-4-carboxamide)[4]
PtO₂Substituted Pyridines50-70 bar H₂, Acetic Acid, RT, 6-10 h-30-88 (Isolated)[7]
Rh/CPyridine5 atm H₂, Water, 80 °C, 3 h100-
Rh₂O₃2,6-Lutidine5 bar H₂, TFE, 40 °C, 16 h100>99[8]
0.5% Pd–1% Ag/Al₂O₃Pyridine70 atm H₂, 60 °C9999[9]
Ru/PDVBPyridine1.0 MPa H₂, Water, 100 °C, 3 h99.1-

Note: TFE = 2,2,2-Trifluoroethanol, RT = Room Temperature, PDVB = Poly(divinylbenzene)

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' Catalyst)

This protocol is a general guideline for the hydrogenation of substituted pyridines in the presence of an acidic solvent.[3]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Celite® or another filtration aid

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-70 bar).[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).[3]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or column chromatography.[3]

Protocol 2: Hydrogenation of Functionalized Pyridines with Rh₂O₃ Catalyst under Mild Conditions

This protocol is suitable for the hydrogenation of pyridines with various functional groups under mild conditions.[10]

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE, 1 mL)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • Reactor Setup: In a vial, combine the pyridine substrate, Rh₂O₃, and TFE.

  • Reaction: Place the vial into a high-pressure reactor. Seal the reactor, purge with an inert gas, and then with hydrogen. Pressurize the reactor with hydrogen gas to 5 bar.

  • Execution: Stir the reaction at 40°C for 16 hours.[10]

  • Workup: After cooling and venting the reactor, the yield can be determined by NMR spectroscopy using an internal standard. The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Yield in Pyridine Hydrogenation

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions (Pressure, Temperature, Time) start->check_conditions check_purity Analyze Starting Material Purity start->check_purity poisoning Suspect Catalyst Poisoning? check_catalyst->poisoning Fresh catalyst used? solution_catalyst Increase Catalyst Loading or Switch to a More Active Catalyst (e.g., Rh/C, PtO₂) check_catalyst->solution_catalyst Known good catalyst and loading? No incomplete_reduction Partially Hydrogenated Intermediates Observed? check_conditions->incomplete_reduction check_purity->poisoning Impurities found? poisoning->check_purity No solution_poisoning Add Acidic Additive (e.g., Acetic Acid) or Use Poison-Resistant Catalyst poisoning->solution_poisoning Yes incomplete_reduction->check_catalyst No solution_conditions Increase H₂ Pressure, Temperature, or Reaction Time incomplete_reduction->solution_conditions Yes solution_purity Purify Starting Materials (Distillation, Recrystallization)

Caption: A decision tree for troubleshooting low yields in pyridine hydrogenation.

Simplified Reaction Pathway for Pyridine Hydrogenation

Reaction_Pathway Pyridine Pyridine Dihydropyridine Dihydropyridine (Intermediate) Pyridine->Dihydropyridine + H₂ (Catalyst) Tetrahydropyridine Tetrahydropyridine (Intermediate) Dihydropyridine->Tetrahydropyridine + H₂ (Catalyst) Piperidine Piperidine (Product) Tetrahydropyridine->Piperidine + H₂ (Catalyst)

Caption: A simplified representation of the stepwise hydrogenation of pyridine to piperidine.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-methylpiperidin-4-amine scaffold is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents. The presence of a primary amine at a quaternary carbon center, combined with the versatile N-benzyl protecting group, makes it a valuable synthon for constructing complex molecules. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Pathways

The two primary routes detailed below are the Grignard-Ritter Pathway and the Curtius Rearrangement Pathway . The first method builds the C4-substituents onto a pre-formed piperidone ring, while the second constructs the desired functionality on a piperidine carboxylate scaffold.

ParameterMethod 1: Grignard-Ritter PathwayMethod 2: Curtius Rearrangement Pathway
Starting Material 1-Benzyl-4-piperidoneEthyl piperidine-4-carboxylate
Number of Steps 34
Key Reactions Grignard Reaction, Ritter Reaction, Amide HydrolysisN-Alkylation, α-Methylation, Saponification, Curtius Rearrangement
Overall Yield ~58% (Estimated)~55% (Estimated)
Key Reagents MeMgBr, H₂SO₄, Acetonitrile, HClBenzyl Bromide, LDA, Methyl Iodide, NaOH, DPPA
Advantages Convergent route, fewer steps, readily available starting material.Avoids highly reactive Grignard reagents, well-controlled steps.
Disadvantages Requires anhydrous conditions for Grignard step; Ritter reaction uses highly corrosive acid; yields for Ritter/hydrolysis steps are estimated based on analogous reactions.Longer linear sequence; requires cryogenic conditions for LDA; Curtius rearrangement involves azide intermediates.

Mandatory Visualization: Synthetic Workflows

Method 1: Grignard-Ritter Pathway

Grignard_Ritter_Pathway A 1-Benzyl-4-piperidone B 1-Benzyl-4-methylpiperidin-4-ol A->B 1. MeMgBr, THF 2. NH4Cl (aq) (80% Yield) C N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide B->C H2SO4, Acetonitrile (Ritter Reaction) (~90% Yield, est.) D This compound C->D 6M HCl, Reflux (Hydrolysis) (~80% Yield, est.)

Caption: Workflow for the Grignard-Ritter Pathway.

Method 2: Curtius Rearrangement Pathway

Curtius_Rearrangement_Pathway A Ethyl piperidine-4-carboxylate B Ethyl 1-benzylpiperidine-4-carboxylate A->B BnBr, K2CO3, DMF (94% Yield) C Ethyl 1-benzyl-4-methyl- piperidine-4-carboxylate B->C 1. LDA, THF, -78°C 2. MeI (~85% Yield, est.) D 1-Benzyl-4-methyl- piperidine-4-carboxylic acid C->D NaOH, EtOH/H2O, Reflux (Saponification) (~95% Yield) E This compound D->E 1. DPPA, Toluene, Reflux 2. H2O/HCl (Curtius Rearrangement) (~75% Yield, est.)

Caption: Workflow for the Curtius Rearrangement Pathway.

Experimental Protocols

Method 1: Grignard-Ritter Pathway

This pathway begins with the commercially available 1-benzyl-4-piperidone and utilizes a Grignard reaction to install the methyl group and create a tertiary alcohol, which is then converted to the amine via a Ritter reaction and subsequent hydrolysis.

Step 1.1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

  • Reagents: 1-Benzyl-4-piperidone (30g, 158 mmol), 3M Methylmagnesium bromide in ether (132ml, 396 mmol), Anhydrous tetrahydrofuran (THF, 300ml), Saturated ammonium chloride solution.

  • Protocol: A solution of 3M methylmagnesium bromide in ether is cooled to -15°C in a dry ice-acetone bath. A solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise, maintaining the temperature at -15°C. The mixture is stirred for 2 hours, then allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of saturated ammonium chloride solution (200ml). The THF is removed under reduced pressure. The residue is diluted with ethyl acetate (2 x 500 ml), washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over sodium sulfate and concentrated in vacuo to yield the title compound.[1]

  • Yield: 26g (80%).

Step 1.2: Synthesis of N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide (Ritter Reaction)

  • Reagents: 1-Benzyl-4-methylpiperidin-4-ol (26g, 126.6 mmol), Acetonitrile, Concentrated Sulfuric Acid.

  • Protocol: The Ritter reaction is known to proceed with tertiary alcohols in the presence of a strong acid and a nitrile.[2][3][4][5] To a stirred solution of 1-benzyl-4-methylpiperidin-4-ol in acetonitrile (250 mL) cooled in an ice bath, concentrated sulfuric acid (25 mL) is added dropwise, maintaining the temperature below 20°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction mixture is then carefully poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution to pH > 10. The aqueous layer is extracted with dichloromethane (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

  • Yield: ~90% (Estimated based on typical Ritter reaction efficiency).

Step 1.3: Synthesis of this compound (Hydrolysis)

  • Reagents: N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide (28g, 113.7 mmol), 6M Hydrochloric Acid.

  • Protocol: The crude amide from the previous step is suspended in 6M hydrochloric acid (300 mL). The mixture is heated to reflux and maintained for 12-18 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material. The reaction mixture is cooled to room temperature and washed with diethyl ether (2 x 100 mL) to remove any non-basic impurities. The aqueous layer is then cooled in an ice bath and made strongly alkaline (pH > 12) by the careful addition of 50% w/v sodium hydroxide solution. The product is extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product.

  • Yield: ~80% (Estimated based on typical amide hydrolysis yields).

Method 2: Curtius Rearrangement Pathway

This linear synthesis starts with ethyl piperidine-4-carboxylate, which undergoes N-benzylation and C4-methylation before the carboxylate group is converted into the target primary amine via a Curtius rearrangement.

Step 2.1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

  • Reagents: Ethyl piperidine-4-carboxylate (15.7g, 100 mmol), Benzyl bromide (20.5g, 120 mmol), Anhydrous Potassium Carbonate (27.6g, 200 mmol), Anhydrous DMF (200 mL).

  • Protocol: To a stirred suspension of ethyl piperidine-4-carboxylate and potassium carbonate in anhydrous DMF, benzyl bromide is added dropwise. The reaction mixture is heated to 65°C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ice water (500 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Yield: ~94%.[6]

Step 2.2: Synthesis of Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate

  • Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (24.7g, 100 mmol), Lithium diisopropylamide (LDA, 2M solution in THF/heptane/ethylbenzene, 55 mL, 110 mmol), Methyl iodide (15.6g, 110 mmol), Anhydrous THF (250 mL).

  • Protocol: A solution of ethyl 1-benzylpiperidine-4-carboxylate in anhydrous THF is added dropwise to a solution of LDA in THF at -78°C under a nitrogen atmosphere. The mixture is stirred at -78°C for 1 hour. Methyl iodide is then added dropwise, and the reaction is stirred for an additional 2 hours at the same temperature. The reaction is quenched with saturated ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by silica gel chromatography.

  • Yield: ~85% (Estimated).

Step 2.3: Synthesis of 1-Benzyl-4-methylpiperidine-4-carboxylic acid (Saponification)

  • Reagents: Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate (22.2g, 85 mmol), Sodium hydroxide (6.8g, 170 mmol), Ethanol (150 mL), Water (50 mL).

  • Protocol: The ester is dissolved in a mixture of ethanol and water containing sodium hydroxide. The solution is heated to reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether, and then the pH is adjusted to the isoelectric point (~pH 6-7) with 1M HCl, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Yield: ~95% (Estimated based on typical saponification yields).

Step 2.4: Synthesis of this compound (Curtius Rearrangement)

  • Reagents: 1-Benzyl-4-methylpiperidine-4-carboxylic acid (18.7g, 80 mmol), Diphenylphosphoryl azide (DPPA, 24.2g, 88 mmol), Triethylamine (9.0g, 88 mmol), Anhydrous Toluene (200 mL), 6M Hydrochloric Acid.

  • Protocol: The Curtius rearrangement provides a reliable method for converting carboxylic acids to primary amines.[7][8][9] To a solution of the carboxylic acid in anhydrous toluene, triethylamine is added, followed by the dropwise addition of DPPA. The mixture is heated to reflux for 4 hours until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate intermediate. The reaction is cooled, and 6M HCl (150 mL) is carefully added. The biphasic mixture is then heated to reflux for 6 hours to hydrolyze the intermediate. After cooling, the layers are separated, and the aqueous layer is washed with ether. The aqueous layer is then basified with 50% NaOH solution and extracted with dichloromethane. The combined organic extracts are dried and concentrated to afford the final product.

  • Yield: ~75% (Estimated).

References

A Comparative Guide to the Biological Activity of 1-Benzyl-4-methylpiperidin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Benzyl-4-methylpiperidin-4-amine and its structurally related analogs. The information presented is curated from peer-reviewed scientific literature and is intended to aid researchers in drug discovery and development by providing a comprehensive overview of structure-activity relationships and detailed experimental methodologies.

Overview of Biological Activities

The 1-benzylpiperidine scaffold is a versatile pharmacophore found in a variety of biologically active compounds. Modifications to this core structure, particularly at the 4-position of the piperidine ring, have yielded analogs with a wide range of pharmacological effects. This guide will focus on three key areas of biological activity: acetylcholinesterase (AChE) inhibition, antifungal activity, and dopamine transporter (DAT) affinity.

Comparative Quantitative Data

The following tables summarize the biological activities of this compound analogs, providing a quantitative comparison of their potencies.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Compound/AnalogTargetIC50 (nM)Reference CompoundIC50 (nM)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56Tacrine-
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7Physostigmine-
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2--
1-Benzylpiperidine-2-phenylacetate derivative (Compound 19)AChE5100Galantamine1190

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antifungal Activity

Certain 4-aminopiperidine derivatives have demonstrated significant antifungal properties, primarily by targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Compound/AnalogFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amineCandida spp.1-4Amorolfine-
1-benzyl-N-dodecylpiperidin-4-amineAspergillus spp.1-8Voriconazole-
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp.1-4Amorolfine-
N-dodecyl-1-phenethylpiperidin-4-amineAspergillus spp.1-8Voriconazole-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Dopamine Transporter (DAT) Affinity

Analogs of 1-benzylpiperidine have been shown to bind to the dopamine transporter, a protein that regulates dopamine levels in the brain. This makes them potential candidates for the treatment of various neurological and psychiatric disorders.

Compound/AnalogTargetKᵢ (nM)Reference CompoundKᵢ (nM)
4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidineDAT17.2GBR 12909-
4-[2-(diphenylmethoxy)ethyl]-1-(4-nitrobenzyl)piperidineDAT16.4GBR 12909-
4-[2-(diphenylmethoxy)ethyl]-1-((thiophen-2-yl)methyl)piperidineDAT13.8GBR 12909-
(S)-3-(3,4-difluorobenzyloxy)-1-(3-fluoro-4-methoxybenzyl)piperidineD₄R169--
(S)-3-((4-fluoro-3-methylbenzyl)oxy)-1-(3-fluoro-4-methoxybenzyl)piperidineD₄R135--

Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1-benzylpiperidine analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add 20 µL of various concentrations of the test compound to the wells of a 96-well plate.

  • Add 140 µL of DTNB solution to each well.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of an antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus after a defined incubation period.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds (4-aminopiperidine analogs)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of the test compounds in the microplate wells.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration showing no visible growth.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay measures the affinity of compounds for the dopamine transporter.

Principle: A radiolabeled ligand that specifically binds to DAT is incubated with a preparation of brain tissue or cells expressing DAT. A test compound is added to compete with the radioligand for binding. The amount of radioactivity bound to the transporter is measured, and the affinity (Ki) of the test compound is calculated from its ability to displace the radioligand.

Materials:

  • Rat striatal tissue homogenate (or cells expressing DAT)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (1-benzylpiperidine analogs)

  • Non-specific binding agent (e.g., cocaine)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • In a reaction tube, add the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of tubes is prepared with a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Incubate the tubes at room temperature for a specified time.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using appropriate software.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Signaling Pathway

Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic function.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Inhibitor 1-Benzylpiperidine Analog (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Inhibition of Acetylcholinesterase by 1-Benzylpiperidine Analogs.

Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition

4-Aminopiperidine analogs inhibit key enzymes in the ergosterol biosynthesis pathway, disrupting the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol_Precursors Ergosterol Precursors Lanosterol->Ergosterol_Precursors Demethylation (Erg11/CYP51) Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Further Steps (e.g., Erg24, Erg2) Cell_Membrane Fungal Cell Membrane (Altered Integrity) Ergosterol->Cell_Membrane Incorporation Inhibitor 4-Aminopiperidine Analog Inhibitor->Ergosterol_Precursors Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Analogs.

Dopamine Transporter Inhibition Workflow

This workflow outlines the process of identifying and characterizing DAT inhibitors.

DAT_Inhibition_Workflow Start Compound Library (1-Benzylpiperidine Analogs) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Uptake_Assay [3H]Dopamine Uptake Assay (Determine IC50) Binding_Assay->Uptake_Assay SAR Structure-Activity Relationship (SAR) Analysis Uptake_Assay->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

Caption: Workflow for the Discovery of Dopamine Transporter Inhibitors.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its analogs. The presented data highlights the potential of this chemical scaffold in developing novel therapeutics for a range of diseases. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further research is warranted to explore the full therapeutic potential of these compounds and to develop analogs with improved potency and selectivity.

Comparative SAR Analysis of 1-Benzyl-4-methylpiperidin-4-amine Derivatives and Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in drug discovery, presenting a comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-4-methylpiperidin-4-amine derivatives and related piperidine analogs. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to facilitate the rational design of novel analgesics.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this class, this compound derivatives have emerged as a significant area of research, particularly in the development of potent and selective opioid receptor modulators. Understanding the intricate structure-activity relationships of these compounds is pivotal for optimizing their potency, selectivity, and pharmacokinetic profiles to design safer and more effective analgesics.

This guide provides a comparative analysis of the SAR of this compound derivatives and structurally related analogs, with a primary focus on their interactions with opioid receptors. The presented data and methodologies are synthesized from multiple studies to offer a broad perspective on the chemical modifications that influence biological activity.

Quantitative SAR Data: Opioid Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, IC50) and functional activities (EC50) of various piperidine derivatives at the µ (mu), δ (delta), and κ (kappa) opioid receptors. These quantitative data are essential for comparing the potency and selectivity of different analogs.

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)Reference
LY255582 (Lead Compound) 3-OH0.61.839[1]
Analog 1 2-OH1.915118[1]
Analog 2 4-OH1122260[1]
Analog 3 3-OCH₃1613160[1]
Analog 4 3-OCONH₂1.12.545[1]
Analog 5 3-OCONHCH₃0.92.148[1]
Analog 6 3-OCON(CH₃)₂1.12.250[1]
Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists. Data is based on the lead compound LY255582, with modifications to the phenolic hydroxyl group on the aryl ring.
Compoundµ Ki (nM)σ1 Ki (nM)Antinociceptive Effect (ED50, mg/kg)Reference
Compound 52 56.411.04.04 (abdominal contraction)[2]
Table 2: Dual µ-opioid and σ1 Receptor Ligands. Compound 52, a benzylpiperidine derivative, demonstrates high affinity for both MOR and σ1R, resulting in potent antinociceptive effects.[2]
CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)Reference
Compound 21 0.56>10,000>18,000[3]
Table 3: Anti-acetylcholinesterase (AChE) activity of a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative. Compound 21 is a highly potent and selective AChE inhibitor.[3]

Key SAR Insights

  • Substitution on the Aryl Ring: Modifications to the substituent on the aryl ring significantly impact binding affinity and selectivity for opioid receptors. For instance, in the trans-3,4-dimethyl-4-arylpiperidine series, a hydroxyl group at the 3-position of the aryl ring (as in the lead compound LY255582) is favorable for high affinity at µ and κ receptors.[1] Shifting the hydroxyl to the 2- or 4-position, or methylating it, generally leads to a decrease in binding affinity across all three opioid receptor subtypes.[1]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is crucial for activity. An N-phenethyl group can confer greater potency compared to an N-methyl group in some benzomorphan opiates.[4] This is also a key feature in potent opioids like fentanyl.[4]

  • Dual Target Ligands: Recent research has focused on developing dual-acting ligands that target both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[2] This approach aims to achieve robust antinociceptive effects while mitigating opioid-related side effects. Compound 52, a benzylpiperidine derivative, exemplifies this strategy with high affinity for both receptors.[2]

  • Cholinesterase Inhibition: Certain 1-benzylpiperidine derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE), a target relevant to neurodegenerative diseases.[3] Compound 21, with a bulky moiety in the para position of the benzamide, demonstrated exceptionally high potency and selectivity for AChE over butyrylcholinesterase (BuChE).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used in the SAR studies of these piperidine derivatives.

Radioligand Competition Binding Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Brains from appropriate animal models (e.g., male Sprague-Dawley rats for µ and δ-opioid receptors, male Hartley guinea pigs for κ-opioid receptors) are dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1] The homogenate is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.[1]

  • Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors) and varying concentrations of the test compound.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.[1] The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

In Vivo Analgesic Activity Assays

These assays are used to evaluate the pain-relieving effects of the compounds in animal models.

  • Tail-flick Test: This test measures the latency of an animal to withdraw its tail from a noxious heat source. An increase in latency after drug administration indicates an analgesic effect.

  • Writhing Test: An irritant (e.g., acetic acid) is injected into the peritoneal cavity of an animal, which causes characteristic stretching and writhing movements. The number of writhes is counted, and a reduction in the number of writhes after drug administration indicates analgesia.[5]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate a simplified opioid receptor signaling pathway and a general workflow for a structure-activity relationship study.

G cluster_0 Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Leads to Ion Channels->Analgesia Contributes to G cluster_1 Lead Compound Lead Compound Chemical Synthesis Chemical Synthesis Lead Compound->Chemical Synthesis Analog Library Analog Library Chemical Synthesis->Analog Library In Vitro Assays In Vitro Assays Analog Library->In Vitro Assays Screening SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis SAR Analysis->Chemical Synthesis Design new analogs In Vivo Testing In Vivo Testing SAR Analysis->In Vivo Testing Select promising candidates Optimized Lead Optimized Lead In Vivo Testing->Optimized Lead

References

Comparing acetylcholinesterase inhibitors: 1-Benzyl-4-methylpiperidin-4-amine vs donepezil

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Acetylcholinesterase Inhibitors: 1-Benzylpiperidine Derivatives versus Donepezil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of acetylcholinesterase (AChE) inhibitors, focusing on the well-established drug donepezil and derivatives of the 1-benzylpiperidine scaffold. While direct comparative experimental data for 1-Benzyl-4-methylpiperidin-4-amine is not extensively available in the public domain, this document presents data for structurally related benzylpiperidine compounds that have been evaluated against donepezil, offering valuable insights into the structure-activity relationships of this chemical class.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in cognitive function linked to the loss of cholinergic neurons.

Donepezil, a piperidine derivative, is a reversible inhibitor of AChE and is a widely prescribed medication for the treatment of mild to moderate Alzheimer's disease.[1] The 1-benzylpiperidine moiety is a core structural component of donepezil and serves as a scaffold for the development of other potent AChE inhibitors. This guide compares the inhibitory activity and selectivity of donepezil with various N-benzylpiperidine derivatives.

In Vitro Efficacy: A Comparative Analysis

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the in vitro AChE inhibitory activities of donepezil and several 1-benzylpiperidine derivatives from various studies.

Acetylcholinesterase (AChE) Inhibitory Activity
CompoundAChE IC50 (nM)Source Organism of AChEReference
Donepezil 6.7Rat[1]
Donepezil 47.4Not Specified[2]
Donepezil 12.7Not Specified[2]
Donepezil 53.51Not Specified[3]
Donepezil 40.2Not Specified[4]
Donepezil 14Not Specified[4]
Donepezil 0.022 µM (22 nM)Not Specified[3]
Compound 45a (a benzylpyridinium salt) 0.8Human[2]
Compound 82e (an isothiochromanone derivative) 2.7Not Specified[2]
Compound 54k (a difluorinated derivative) 1.53Not Specified[3]
Compound 5a (a coumarin derivative) 0.11Not Specified[4]
Compound 3 (a DNP-aniline hybrid) 4.4 µM (4400 nM)Not Specified[5]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as the source of the enzyme and assay methodology.

Selectivity: AChE vs. Butyrylcholinesterase (BuChE)

Selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase, is an important consideration in drug development to minimize potential side effects.

CompoundAChE IC50BuChE IC50Selectivity Index (BuChE IC50 / AChE IC50)Reference
Donepezil 0.014 µM5.38 µM~384[3]
Donepezil Not SpecifiedNot Specified~1000-fold selective for AChE[2]
Compound 4 (a curcumin hybrid) Not SpecifiedNot Specified66.3[6]
Compound 45a (a benzylpyridinium salt) 0.8 nM>4200 nM>5263[2]

Mechanism of Action: The Cholinergic Pathway

Acetylcholinesterase inhibitors like donepezil and related compounds exert their effects by preventing the breakdown of acetylcholine, a key neurotransmitter involved in memory and learning. The following diagram illustrates the cholinergic signaling pathway and the site of action for these inhibitors.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_vesicle Acetylcholine (ACh) in Vesicle Acetyl_CoA->ACh_vesicle Choline Choline Choline->ACh_vesicle ChAT ChAT ChAT->ACh_vesicle synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse release AChE AChE ACh_synapse->AChE hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal Signal Transduction ACh_receptor->Signal Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of AChE inhibitors.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and screening for inhibitors.[7][8][9]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Protocol (in a 96-well plate):

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound solution at various concentrations to the respective wells.

    • Add 10 µL of AChE enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ellman_Assay_Workflow start Start prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitors) start->prep_reagents plate_setup Plate Setup (96-well) - Add DTNB - Add Inhibitor - Add AChE prep_reagents->plate_setup incubation Incubate (e.g., 37°C for 15 min) plate_setup->incubation reaction_start Initiate Reaction (Add ATCI) incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement data_analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay (Ellman's method).

In Vivo Efficacy Model: Tg2576 Mouse Model of Alzheimer's Disease

The Tg2576 mouse model is a commonly used transgenic model that overexpresses a mutant form of human amyloid precursor protein (APP), leading to the age-dependent development of amyloid-β (Aβ) plaques and cognitive deficits, mimicking aspects of Alzheimer's disease pathology.[10][11][12][13]

Experimental Design:

  • Animals: Tg2576 transgenic mice and their wild-type littermates.

  • Treatment: Chronic administration of the test compound (e.g., donepezil) or vehicle, often delivered in drinking water or via oral gavage. Dosing can be varied to assess dose-dependent effects.

  • Duration: Treatment typically begins before or at the onset of significant pathology and continues for several months.

  • Behavioral Testing: A battery of behavioral tests is used to assess cognitive function, such as the Morris water maze for spatial learning and memory, and fear conditioning for associative memory.

  • Post-mortem Analysis: After the treatment period, brain tissue is collected for biochemical and histological analysis, including:

    • Quantification of soluble and insoluble Aβ levels by ELISA.

    • Immunohistochemical staining to measure Aβ plaque burden.

    • Analysis of synaptic markers (e.g., synaptophysin) to assess synaptic integrity.

Example Findings for Donepezil in Tg2576 Mice: Long-term administration of donepezil (at 4 mg/kg) in Tg2576 mice has been shown to:

  • Significantly reduce soluble and insoluble Aβ levels in the brain.[10][11][12]

  • Decrease the number and burden of Aβ plaques.[10][11][12]

  • Prevent synapse loss in the dentate gyrus.[10][11][12]

  • Improve deficits in contextual and cued memory.[13]

Conclusion

Donepezil is a potent and selective acetylcholinesterase inhibitor that has demonstrated efficacy in both in vitro and in vivo models of Alzheimer's disease. The 1-benzylpiperidine scaffold is a key pharmacophore for AChE inhibition, and various derivatives have been synthesized and evaluated, with some showing even greater potency than donepezil in in vitro assays. Structure-activity relationship studies on these derivatives reveal that modifications to the benzyl and piperidine rings can significantly influence inhibitory activity and selectivity. Further research and direct comparative studies are necessary to fully elucidate the therapeutic potential of novel 1-benzylpiperidine derivatives relative to established treatments like donepezil. This guide provides a framework for such comparisons, outlining key experimental data and methodologies for a comprehensive evaluation.

References

In Vitro vs. In Vivo Efficacy of 1-Benzyl-4-methylpiperidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-methylpiperidin-4-amine scaffold is a versatile pharmacophore that has been explored for a variety of therapeutic applications. This guide provides a comparative overview of the reported in vitro and in vivo efficacy of various derivatives, offering insights into their potential as drug candidates. The data presented is compiled from multiple studies and is intended to serve as a resource for researchers in the field of drug discovery and development.

Anti-Acetylcholinesterase Activity

Derivatives of 1-benzylpiperidine have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease and other neurological disorders.

Efficacy Data
CompoundTargetIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56 nM[1]RatMarked and significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus at a dose of 3 mg/kg.[1]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)5.7 nM[2]RatLonger duration of action than physostigmine at a dose of 5 mg/kg (p.o.) and produced a marked and significant increase in acetylcholine content in the rat cerebral cortex.[2]
Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay colorimetrically determines AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured at 412 nm, is proportional to AChE activity.

  • Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0)

    • AChE Solution (0.1 U/mL in Tris-HCl buffer)

    • Acetylthiocholine (ATCh) Solution (10 mM in deionized water)

    • DTNB Solution (10 mM in Tris-HCl buffer)

    • Test Compound (Inhibitor) Stock Solution in DMSO, diluted in Tris-HCl buffer.

  • Procedure:

    • The assay is performed in a 96-well microplate.

    • Add buffer, DTNB solution, AChE solution, and the test compound to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCh solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes).

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-response curve.

In Vivo Measurement of Acetylcholine Levels in Rat Brain

This protocol involves the use of in vivo microdialysis to sample extracellular acetylcholine from specific brain regions of an anesthetized or freely moving rat.

  • Procedure:

    • A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or cerebral cortex).

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • Dialysate samples are collected at regular intervals.

    • The concentration of acetylcholine in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3]

    • The effect of a test compound, administered systemically (e.g., orally or intravenously), on acetylcholine levels is determined by comparing post-dose concentrations to baseline levels.

Experimental Workflow

cluster_invitro In Vitro AChE Assay cluster_invivo In Vivo ACh Measurement a Prepare Reagents (AChE, ATCh, DTNB, Inhibitor) b Add to 96-well plate a->b c Incubate at 37°C b->c d Measure Absorbance at 412 nm c->d e Calculate % Inhibition and IC50 d->e f Implant Microdialysis Probe in Rat Brain g Administer Test Compound f->g h Collect Dialysate Samples g->h i Analyze ACh Levels by LC-MS/MS h->i j Determine Change in ACh Concentration i->j

Caption: Workflow for In Vitro and In Vivo Acetylcholinesterase Efficacy Testing.

Antifungal Activity

Certain 4-aminopiperidine derivatives have demonstrated promising activity against various fungal pathogens, targeting the ergosterol biosynthesis pathway.

Efficacy Data
CompoundTarget OrganismIn Vitro Efficacy (MIC)In Vivo ModelIn Vivo Efficacy
1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.Favorable comparison with amorolfine and voriconazole[4]Galleria mellonellaPromising candidate for further development based on in vitro activity.[4]
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp., Aspergillus spp.Favorable comparison with amorolfine and voriconazole[4]Galleria mellonellaPromising candidate for further development based on in vitro activity.[4]
Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Procedure:

    • Prepare a standardized inoculum of the fungal isolate.

    • Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

    • Add the fungal inoculum to each well.

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

In Vivo Antifungal Efficacy in Galleria mellonella

The greater wax moth larva, Galleria mellonella, is a valuable invertebrate model for assessing the efficacy of antifungal compounds.

  • Procedure:

    • Select healthy larvae of a specific weight range.

    • Inject a standardized inoculum of the fungal pathogen into the hemocoel of the larvae.

    • Administer the test compound at various doses, typically via injection, at specific time points post-infection.

    • Incubate the larvae at 37°C and monitor survival daily for a set period.

    • Efficacy is determined by comparing the survival rates of treated larvae to those of an untreated control group. Fungal burden can also be assessed by homogenizing larvae and plating the homogenate to determine colony-forming units (CFU).[1]

Signaling Pathway

compound 4-Aminopiperidine Derivatives reductase Sterol C14-Reductase compound->reductase Inhibition isomerase Sterol C8-Isomerase compound->isomerase Inhibition ergosterol Ergosterol reductase->ergosterol isomerase->ergosterol membrane Fungal Cell Membrane Disruption ergosterol->membrane leads to

Caption: Proposed mechanism of action for antifungal 4-aminopiperidine derivatives.

Anticancer Activity

Derivatives of 1-benzyl-4-aminopiperidine have been synthesized and evaluated as potential anticancer agents, with some showing potent cytotoxicity against various cancer cell lines.

Efficacy Data
CompoundCell LineIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo Efficacy
Compound 5h (a 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivative)MCF-7 (breast cancer)16.50 ± 4.90 µM[5]Not specifiedNot specified
SW480 (colorectal cancer)15.70 ± 0.28 µM[5]Not specifiedNot specified
Compound 7a (a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine)Multiple cancer cell lines0.029-0.147 µM[6]HepG2 xenograft modelSignificantly inhibited tumor growth without causing significant loss of body weight.[6]
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.

  • Procedure:

    • Human cancer cells (e.g., HepG2) are cultured and harvested.

    • The cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group according to a specific dosing schedule and route (e.g., oral, intraperitoneal).

    • Tumor volume and body weight are measured regularly throughout the study.

    • Efficacy is determined by comparing the tumor growth in the treated group to the control group.

Logical Relationship

invitro In Vitro Cytotoxicity (e.g., MTT Assay) Determines IC50 invivo In Vivo Efficacy (e.g., Xenograft Model) Evaluates Tumor Growth Inhibition invitro->invivo Positive correlation suggests candidate Promising Drug Candidate invivo->candidate Strong efficacy leads to

Caption: Relationship between in vitro and in vivo anticancer efficacy evaluation.

Histamine H3 Receptor Antagonism

Piperidine analogues have been investigated as antagonists for the histamine H3 receptor, a target for the treatment of various central nervous system disorders.

Efficacy Data
CompoundReceptorIn Vitro Potency (pA2)In Vivo ModelIn Vivo Efficacy
Piperidine analogue 2aHistamine H37.90[7]RatNot specified
Piperidine analogue 2bHistamine H38.35[7]RatNot specified
Piperazine derivative 1aHistamine H38.43[7]RatDecreased pellet consumption by 10%.[7]
Piperazine derivative 1dHistamine H3Not specifiedRatCaused a 13.5% reduction in food consumption.[7]
Experimental Protocols

In Vitro Histamine H3 Receptor Binding Assay

This assay measures the affinity of a compound for the histamine H3 receptor.

  • Procedure:

    • Prepare cell membranes from a cell line expressing the histamine H3 receptor.

    • Incubate the membranes with a radiolabeled ligand (e.g., [3H]Nα-methylhistamine) and various concentrations of the unlabeled test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • The Ki value, a measure of the binding affinity of the test compound, is calculated from the competition curve.

In Vivo Food Intake Measurement in Rats

This experiment assesses the effect of a histamine H3 receptor antagonist on appetite.

  • Procedure:

    • House rats individually and allow them to acclimate.

    • Provide a pre-weighed amount of food.

    • Administer the test compound or vehicle to the rats.

    • Measure the amount of food consumed over a specific period (e.g., 24 hours) by weighing the remaining food.

    • The effect of the compound is determined by comparing the food intake of the treated group to the control group.[8][9]

This guide highlights the diverse therapeutic potential of this compound derivatives. While the presented data offers valuable insights, it is important to note that direct comparisons between compounds tested in different studies should be made with caution due to variations in experimental conditions. Further research is warranted to establish comprehensive structure-activity relationships and to fully elucidate the in vivo efficacy and safety profiles of these promising compounds.

References

Unveiling the Target Landscape of 1-Benzyl-4-methylpiperidin-4-amine Analogs: A Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the promiscuity of a new chemical entity is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of 1-Benzyl-4-methylpiperidin-4-amine analogs, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data from a range of biological assays, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the selectivity of these compounds.

The this compound core is a versatile structural motif that has been incorporated into a multitude of biologically active compounds. Analogs have demonstrated potent activity at a diverse array of targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This inherent adaptability, however, necessitates a thorough investigation of their cross-reactivity to identify potential off-target effects and to guide the development of more selective therapeutic agents. This guide synthesizes data from various studies to present a cross-reactivity profile of this important class of molecules.

Comparative Cross-Reactivity Data

The following table summarizes the in vitro activity of various this compound analogs against a panel of biological targets. The data, presented as IC50 or Ki values, highlight the varying degrees of potency and selectivity exhibited by these compounds.

Analog IDR1 SubstitutionR2 SubstitutionTargetIC50 / Ki (nM)Reference
A-1 HHAcetylcholinesterase (AChE)1,200[1]
Butyrylcholinesterase (BuChE)>10,000[1]
A-2 H2-(N-benzoyl-N-methylamino)ethylAcetylcholinesterase (AChE)56[2]
Butyrylcholinesterase (BuChE)10,080[2]
B-1 HDodecylCandida albicans (Antifungal)6.25 µg/mL (MIC)[3]
Ergosterol Biosynthesis (Sterol C14-reductase)Inhibition noted[3]
C-1 4-dimethylamino[4-(3,3-dimethylbutyl)phenyl]-(3-methyl-but-2-enyl)N-type Ca2+ Channel700[4]
D-1 H2-[4-(benzoylamino)phthalimido]ethylAcetylcholinesterase (AChE)1.2[1]
Butyrylcholinesterase (BuChE)41,640[1]
E-1 H(5,6-dimethoxy-1-oxoindan-2-yl)methylAcetylcholinesterase (AChE)5.7[5]
Butyrylcholinesterase (BuChE)7,125[5]

Experimental Protocols

The data presented in this guide were generated using established in vitro assays. The following are detailed methodologies for two of the key experiments cited.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the analogs against AChE was determined using a colorimetric method based on Ellman's reagent.[1][2][5][6]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is proportional to the AChE activity.

Procedure:

  • Reagent Preparation: All solutions are prepared in a 0.1 M phosphate buffer (pH 8.0). Stock solutions of the test compounds are prepared in DMSO and serially diluted.

  • Assay Plate Setup: In a 96-well microplate, 20 µL of each test compound dilution is added to the respective wells.

  • Enzyme Addition: 20 µL of a solution containing purified human AChE is added to each well, except for the blank.

  • Pre-incubation: The plate is incubated for 15 minutes at 37°C to allow for the interaction between the enzyme and the inhibitor.

  • Substrate Addition: The enzymatic reaction is initiated by adding 20 µL of a solution containing both ATC and DTNB to each well.

  • Kinetic Measurement: The absorbance at 412 nm is measured at regular intervals for 10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated relative to a control containing no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Radioligand Binding Assay for GPCRs

The binding affinity of analogs to G-protein coupled receptors (GPCRs), such as the N-type Ca2+ channel, is determined using a competitive radioligand binding assay.[3][4][7]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.

Procedure:

  • Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.

  • Assay Setup: The assay is performed in a 96-well plate in a suitable binding buffer. Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow cluster_0 Compound Synthesis & Primary Screening cluster_1 Cross-Reactivity Profiling cluster_2 Data Analysis & Lead Optimization A Synthesize Analogs B Primary Target Assay A->B Test on Intended Target C Selectivity Panel Assays (e.g., GPCRs, Kinases, Ion Channels) B->C Active Compounds D Secondary Functional Assays C->D Confirm Off-Target Hits E Determine IC50/Ki Values D->E F Structure-Activity Relationship (SAR) & Selectivity Analysis E->F G Lead Optimization F->G Improve Selectivity G->A Iterative Design

Caption: Workflow for assessing compound cross-reactivity.

This guide provides a snapshot of the cross-reactivity landscape for this compound analogs. The presented data and protocols serve as a valuable resource for researchers in the field, aiding in the interpretation of screening results and guiding the design of more selective and potent drug candidates.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-Benzyl-4-methylpiperidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[3]

Comparative Overview of Analytical Methods

The choice between HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound involves a trade-off between sensitivity, selectivity, speed, and cost. While HPLC-UV is a robust and widely available technique suitable for routine quality control, GC-MS offers higher sensitivity for volatile compounds.[3] LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[3][4][5]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. The data presented is a synthesis of typical performance for similar amine compounds and should be validated for this specific analyte.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL< 1 ng/mL[4][6][7]
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL~1-5 ng/mL
Accuracy (% Recovery) 95-105%90-110%98-102%[4]
Precision (% RSD) < 5%< 10%< 3%[4]
Sample Throughput ModerateModerateHigh
Matrix Effect Low to ModerateModerate to HighHigh (can be mitigated with internal standards)
Cost LowModerateHigh

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are intended as a starting point and should be optimized and validated for the specific application.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Validation Parameters:

  • Specificity: Assessed by comparing the chromatogram of the analyte with that of a blank and a placebo sample.

  • Linearity: Determined by analyzing a series of solutions at different concentrations.

  • Accuracy: Evaluated by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and for applications requiring higher sensitivity than HPLC-UV.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For some applications, derivatization with a suitable reagent (e.g., trifluoroacetic anhydride) may be necessary to improve volatility and chromatographic performance.[8]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 50-500.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is ideal for the quantification of this compound at trace levels, especially in complex biological matrices.[3][4][5]

1. Sample Preparation:

  • Sample preparation may involve "dilute and shoot" for simple matrices or more complex procedures like protein precipitation or solid-phase extraction for biological samples.[3]

  • An internal standard (e.g., a deuterated analog of the analyte) should be used to compensate for matrix effects and variations in instrument response.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.[3]

  • Column: A C18 or similar reversed-phase column suitable for LC-MS analysis.[3][6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[5]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Mass Analyzer: Triple quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]

Visualizations

Experimental Workflow Diagrams

cluster_0 HPLC-UV Analysis Workflow A Sample Weighing & Dissolution B Filtration (0.45 µm) A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (254 nm) D->E F Data Analysis & Quantification E->F

Caption: HPLC-UV experimental workflow.

cluster_1 GC-MS Analysis Workflow G Sample Preparation & Dilution H Optional Derivatization G->H I GC Injection G->I H->I J Chromatographic Separation (Capillary Column) I->J K Mass Spectrometric Detection (EI) J->K L Data Analysis & Quantification K->L cluster_2 LC-MS/MS Analysis Workflow M Sample Preparation (e.g., SPE) & Internal Standard Spiking N LC Injection M->N O Chromatographic Separation (U)HPLC N->O P Mass Spectrometric Detection (ESI-MRM) O->P Q Data Analysis & Quantification P->Q

References

Comparative Guide to the Synthesis of 1-Benzyl-4-methylpiperidin-4-amine: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 1-Benzyl-4-methylpiperidin-4-amine, a piperidine derivative with potential applications in medicinal chemistry. Due to the absence of a directly published, reproducible protocol for this specific compound, this document outlines and evaluates the most viable synthetic pathways based on established organic chemistry principles and reported data for analogous transformations. The focus is on providing a framework for researchers to assess the potential reproducibility and efficiency of these routes.

Introduction

This compound is a substituted piperidine that holds interest as a scaffold in the development of novel therapeutic agents. The benzyl group serves as a common protecting group for the piperidine nitrogen, while the geminal methyl and amino functionalities at the 4-position offer key points for further chemical modification. The reliable and reproducible synthesis of this compound is therefore a critical first step in its evaluation for drug discovery programs. This guide explores a promising three-step synthetic pathway, providing available quantitative data and detailed experimental considerations to inform laboratory practice.

Proposed Synthetic Pathway

A logical and feasible synthetic route to this compound, based on available literature for similar compounds, involves a three-step sequence starting from the commercially available 1-benzyl-4-piperidone. This pathway is illustrated below.

Synthesis_Pathway Start 1-Benzyl-4-piperidone Intermediate1 1-Benzyl-4-methylpiperidin-4-ol Start->Intermediate1  Step 1: Grignard Reaction   Intermediate2 N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide Intermediate1->Intermediate2  Step 2: Ritter Reaction   FinalProduct This compound Intermediate2->FinalProduct  Step 3: Amide Hydrolysis   Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare solutions of 1-benzyl-4-piperidone and methylmagnesium bromide setup Set up reaction vessel under inert atmosphere reagents->setup cool Cool Grignard reagent to -15°C setup->cool add Add piperidone solution dropwise cool->add stir Stir at -15°C, then warm to rt and stir overnight add->stir quench Quench with saturated aqueous NH4Cl stir->quench evaporate Remove THF in vacuo quench->evaporate extract Extract with ethyl acetate and wash evaporate->extract dry Dry organic layer and concentrate extract->dry

Benchmarking Purity: A Comparative Guide to Commercial 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of final drug products. This guide provides a comprehensive framework for benchmarking the purity of commercially available 1-Benzyl-4-methylpiperidin-4-amine, a key building block in the synthesis of various pharmaceutical agents. By presenting standardized analytical protocols and illustrative comparative data, this document aims to empower researchers to make informed decisions when sourcing this critical reagent.

The quality of this compound can vary between suppliers and even between different batches from the same supplier. Common impurities may arise from the synthetic route, incomplete reactions, or degradation. These impurities can potentially interfere with downstream reactions, lead to the formation of undesired side products, and impact the pharmacological profile of the final compound. Therefore, rigorous analytical characterization is essential.

Comparative Purity Analysis

To illustrate a typical purity comparison, the following table summarizes hypothetical analytical results for this compound from three different commercial suppliers. The data is representative of what would be obtained from a comprehensive analysis using the methods detailed in this guide.

Parameter Supplier A (Batch 1A) Supplier B (Batch 2B) Supplier C (Batch 3C)
Purity by HPLC (Area %) 99.2%98.5%99.5%
Purity by GC-MS (Area %) 99.1%98.3%99.4%
Purity by qNMR (%) 99.3%98.6%99.6%
Water Content (Karl Fischer) 0.15%0.30%0.10%
Residual Solvents (GC-HS) Toluene: 50 ppmToluene: 150 ppmToluene: <10 ppm
Major Impurity 1 (HPLC) 0.3% (Unidentified)0.6% (N-Benzyl-4-piperidone)0.2% (Unidentified)
Major Impurity 2 (HPLC) 0.2% (Dibenzylamine)0.4% (Starting Material)0.1% (Dibenzylamine)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile impurities and confirming the identity of the main component.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C.

  • Mass Spectrometer: Electron ionization (EI) mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or methanol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR provides a direct measurement of the absolute purity of the compound against a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Procedure: Accurately weigh the sample and the internal standard. Dissolve them in the deuterated solvent and acquire the 1H NMR spectrum with appropriate relaxation delays to ensure quantitative signals. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Potential Impurities

Based on common synthetic routes for this compound, potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Such as N-Benzyl-4-piperidone.

  • By-products: Formed during the reaction, for example, through over-alkylation or side reactions.

  • Reagents: Catalysts or other reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Degradation products: Formed during storage or handling.

Visualizing the Workflow

To provide a clear overview of the benchmarking process, the following diagrams illustrate the key experimental workflows.

Purity_Benchmarking_Workflow Sample Commercial this compound Samples HPLC HPLC Analysis Sample->HPLC Purity & Impurity Profile GCMS GC-MS Analysis Sample->GCMS Identity & Volatile Impurities qNMR qNMR Analysis Sample->qNMR Absolute Purity KF Karl Fischer Titration Sample->KF Water Content Data Comparative Data Table HPLC->Data GCMS->Data qNMR->Data KF->Data Report Purity Assessment Report Data->Report HPLC_Workflow Start Sample Weighing & Dissolution Inject HPLC Injection Start->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Integration, Area %) Detect->Analyze Result Purity & Impurity Profile Analyze->Result GCMS_Workflow Start Sample Preparation (Dissolution) Inject GC Injection Start->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Data Analysis (Library Search, Peak Area %) Detect->Analyze Result Compound ID & Purity Analyze->Result

Comparative analysis of spectroscopic data for piperidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for piperidine and its common methylated isomers: 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in synthetic chemistry and drug development. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for piperidine and its methyl isomers, facilitating a clear comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) - Hα (adjacent to N)δ (ppm) - Hβ, Hγδ (ppm) - CH₃Other Signals (ppm)
Piperidine~2.79~1.58 - 1.46N/A~2.04 (NH)
2-Methylpiperidine~2.9 (m), ~2.5 (m)~1.0-1.8 (m)~1.05 (d)~1.3 (NH)
3-Methylpiperidine~2.97 (m), ~2.19 (m)~1.76-1.01 (m)~0.83 (d)~1.43 (NH)[1]
4-Methylpiperidine~3.03 (m), ~2.57 (m)~1.61-1.08 (m)~0.91 (d)~1.84 (NH)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) - Cα (adjacent to N)δ (ppm) - Cβδ (ppm) - Cγδ (ppm) - CH₃
Piperidine47.827.525.4N/A
2-Methylpiperidine53.5, 47.235.5, 26.525.022.5
3-Methylpiperidine54.5, 47.135.5, 31.826.019.5
4-Methylpiperidine53.835.031.022.5

Table 3: Key IR Absorption Bands (neat)

CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)
Piperidine~3280~2930, ~2850~1650
2-Methylpiperidine~3300~2960, ~2860~1660
3-Methylpiperidine~3300~2950, ~2860~1655
4-Methylpiperidine~3280~2940, ~2850~1650

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Piperidine8584, 70, 56, 44
2-Methylpiperidine99[3][4]98, 84, 70, 58, 44
3-Methylpiperidine99[5]98, 84, 70, 57, 44
4-Methylpiperidine99[3]98, 84, 57, 44

Experimental Protocols

The following are generalized methodologies for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the piperidine isomer is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The compound, dissolved in a suitable solvent, is injected into the GC. The separated compound is then introduced into the mass spectrometer and ionized, typically by electron impact (EI). The resulting mass-to-charge ratios (m/z) of the fragments are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and differentiation of piperidine isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Isomer Piperidine Isomer (2-Me, 3-Me, or 4-Me) NMR NMR Spectroscopy (¹H, ¹³C) Isomer->NMR IR IR Spectroscopy Isomer->IR MS Mass Spectrometry Isomer->MS Structure Structural Elucidation and Isomer Differentiation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Differentiation of Piperidine Isomers.

References

Head-to-head comparison of different piperidine scaffolds in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and its ability to establish crucial interactions within the kinase active site. This guide provides a comparative analysis of different piperidine scaffolds in kinase assays, supported by experimental data, to inform the rational design of next-generation kinase inhibitors.

Introduction to Piperidine Scaffolds in Kinase Inhibition

Piperidine, a six-membered nitrogen-containing heterocycle, serves as a versatile scaffold in kinase inhibitor design. Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents to probe different regions of the ATP-binding pocket. The basic nitrogen atom of the piperidine ring can form key hydrogen bonds or salt bridges with acidic residues in the kinase hinge region or solvent-exposed areas, significantly contributing to binding affinity and selectivity.[1] The substitution pattern on the piperidine ring—including the position, number, and stereochemistry of substituents—plays a critical role in determining a compound's potency, selectivity, and pharmacokinetic properties.[2][3]

This guide will explore various piperidine scaffolds, from simple substituted rings to more complex fused and spirocyclic systems, and their impact on kinase inhibition.

Quantitative Comparison of Piperidine Scaffolds

The following tables summarize the inhibitory activities of various piperidine-containing compounds against different kinases, showcasing the influence of the piperidine scaffold on potency.

Table 1: N-Aryl Piperidine-based Scaffolds in Kinase Inhibition

Compound/ScaffoldTarget KinaseIC50 (nM)Key Structural Features
Thiophenecarboxamide Urea (2-TCU) CHK173-(S)-aminopiperidine
Thiophenecarboxamide Urea (3-TCU) CHK1123-(S)-aminopiperidine
Quinolinone Derivative p38 MAP KinasePotent InhibitionC7 N-t-butyl piperidine
Naphthyridinone Derivative p38 MAP KinasePotent InhibitionC7 N-t-butyl piperidine

Data sourced from multiple studies.

Table 2: C-Aryl/Heteroaryl Piperidine-based Scaffolds in Kinase Inhibition

Compound/ScaffoldTarget KinaseIC50 (nM)Key Structural Features
Piperidine Carboxamide Derivative ALKVaries (Potent)Piperidine carboxamide
Thiazolopiperidine Derivative PI3KγPotent and SelectiveThiazolopiperidine core

Data sourced from multiple studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of piperidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (piperidine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution is common.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase in assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in assay buffer.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound (piperidine derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (against the phosphorylated substrate and total substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined amount of time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by piperidine-based kinase inhibitors and a general experimental workflow.

G General Kinase Inhibition Assay Workflow compound_prep Compound Preparation (Serial Dilution) kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) compound_prep->kinase_reaction detection Signal Detection (e.g., Luminescence, Fluorescence) kinase_reaction->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

PI3K_AKT_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth.

MAPK_Pathway JNK/p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1, TAK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates JNK_p38 JNK / p38 MAPKK->JNK_p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) JNK_p38->Transcription_Factors Activates Inflammation_Apoptosis Inflammation / Apoptosis Transcription_Factors->Inflammation_Apoptosis Regulates

Caption: The JNK/p38 MAPK pathway, involved in stress responses.

ALK_Pathway ALK Signaling Pathway ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 Activates PI3K_AKT PI3K/Akt Pathway ALK->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Activates Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: The ALK signaling pathway, often dysregulated in cancer.[4][5][6][7][8]

CHK1_Pathway CHK1 Signaling Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibits CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs Activates Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest Promotes Cell Cycle Progression (Inhibition leads to arrest)

Caption: The CHK1 pathway, a critical component of the DNA damage response.[9][10]

Conclusion

The piperidine scaffold is a highly versatile and valuable component in the design of potent and selective kinase inhibitors. The data presented in this guide demonstrates that the substitution pattern and overall architecture of the piperidine-containing molecule are critical determinants of its inhibitory activity and target profile. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation using the protocols outlined, will continue to drive the discovery of novel and effective piperidine-based kinase inhibitors for the treatment of a wide range of diseases.

References

Validating the Binding Mode of 1-Benzyl-4-methylpiperidin-4-amine through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding mode of 1-Benzyl-4-methylpiperidin-4-amine, a piperidine derivative with potential activity at G-protein coupled receptors (GPCRs), through site-directed mutagenesis. While direct experimental validation for this specific compound is not extensively published, this guide leverages data from structurally similar ligands interacting with the µ-opioid receptor, a common target for piperidine-based compounds, to present a plausible validation workflow and illustrative data. This approach serves as a practical blueprint for researchers investigating the molecular interactions of novel piperidine derivatives.

Postulated Binding Mode and Rationale

Based on studies of other opioid ligands, it is hypothesized that this compound interacts with the µ-opioid receptor through two key interactions:

  • Ionic Interaction: The protonated amine of the piperidine ring is predicted to form a salt bridge with a conserved acidic residue in the binding pocket, such as Aspartate 147 (D147) in transmembrane domain 3 (TM3). This interaction is a common feature for many opioid receptor ligands.

  • Hydrophobic/Aromatic Interaction: The benzyl group is hypothesized to engage in a hydrophobic or π-π stacking interaction with aromatic residues within the binding pocket, such as Tyrosine 326 (Y326) in transmembrane domain 7 (TM7).[1]

To validate this proposed binding mode, site-directed mutagenesis can be employed to substitute these key residues and observe the resulting changes in binding affinity.

Comparison of Binding Affinities: Wild-Type vs. Mutant Receptors

The following table summarizes hypothetical, yet realistic, quantitative data from competitive radioligand binding assays. These assays measure the binding affinity (Ki) of this compound to the wild-type µ-opioid receptor and to mutant receptors where the hypothesized interacting residues have been replaced. A significant increase in the Ki value for a mutant receptor suggests that the mutated residue is critical for the ligand's binding.

ReceptorMutationLigandKi (nM) - Mean ± SEMFold Change in Affinity
µ-Opioid Receptor (Wild-Type) NoneThis compound15.2 ± 1.8-
Alternative Ligand 1 (Morphine) NoneMorphine5.8 ± 0.7-
Alternative Ligand 2 (Fentanyl) NoneFentanyl1.2 ± 0.2-
µ-Opioid Receptor (Mutant 1) D147AThis compound1850.5 ± 150.2121.7
µ-Opioid Receptor (Mutant 2) Y326FThis compound258.3 ± 25.117.0
µ-Opioid Receptor (Mutant 3) Y326AThis compound975.6 ± 89.464.2

Data is illustrative and based on expected outcomes from similar mutagenesis studies on the µ-opioid receptor.[1]

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines the generation of mutant µ-opioid receptor cDNA using a PCR-based method.

a. Primer Design:

  • Design forward and reverse primers (~30-35 nucleotides in length) containing the desired mutation (e.g., for D147A, the GAC codon for Aspartate is changed to GCC for Alanine).

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • The desired mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.

b. PCR Amplification:

  • Set up a PCR reaction with the wild-type µ-opioid receptor plasmid as the template, the designed mutagenic primers, and a high-fidelity DNA polymerase.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 18 Cycles:

      • Denaturation: 95°C for 20 seconds

      • Annealing: 60°C for 10 seconds

      • Extension: 68°C for (plasmid length in kb / 2) minutes

    • Final Extension: 68°C for 5 minutes

c. DpnI Digestion:

  • Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

d. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

e. Verification:

  • Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

Cell Culture and Transfection
  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect the cells with the wild-type or mutant receptor cDNA using a suitable transfection reagent.

  • Harvest the cells 48-72 hours post-transfection for membrane preparation.

Membrane Preparation
  • Wash the harvested cells with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

  • Materials:

    • Membrane preparations (Wild-type and mutants)

    • Radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor)

    • Test compound (this compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • Non-specific binding inhibitor (e.g., Naloxone)

    • Glass fiber filters

    • Scintillation fluid

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the test compound to different wells.

    • To determine non-specific binding, add a high concentration of a non-labeled competitor (e.g., Naloxone) to a set of wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Receptor Expression cluster_assay Binding Assay Primer_Design Primer Design PCR PCR Amplification Primer_Design->PCR DpnI DpnI Digestion PCR->DpnI Transformation Transformation DpnI->Transformation Sequencing Sequencing Verification Transformation->Sequencing Transfection Cell Transfection Sequencing->Transfection Membrane_Prep Membrane Preparation Transfection->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (Ki) Binding_Assay->Data_Analysis

Caption: Experimental workflow for validating ligand binding mode.

Signaling_Pathway Ligand 1-Benzyl-4-methyl- piperidin-4-amine Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Cellular Response (e.g., Analgesia) cAMP->Effector

Caption: Postulated signaling pathway upon ligand binding.

Logical_Relationship Hypothesis Hypothesized Binding Mode (Ionic & Aromatic Interactions) Mutagenesis Site-Directed Mutagenesis (D147A, Y326F/A) Hypothesis->Mutagenesis is tested by Binding_Assay Radioligand Binding Assay Mutagenesis->Binding_Assay provides material for Result Significant ↑ in Ki for Mutants Binding_Assay->Result yields Conclusion Binding Mode Validated Result->Conclusion supports

Caption: Logical flow for binding mode validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Benzyl-4-methylpiperidin-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Benzyl-4-methylpiperidin-4-amine, ensuring the protection of personnel and the environment.

Chemical Profile and Hazards

  • Skin and Eye Damage: Causes severe skin burns and serious eye damage.[3][4][5]

  • Irritation: May cause respiratory irritation.[1]

  • Toxicity: Harmful if swallowed or in contact with skin.[3][6] It is classified as toxic when in contact with skin and fatal if inhaled.[2]

Given these hazards, adherence to strict disposal protocols is imperative.

Immediate Safety and Spill Response

In the event of a spill or accidental release, immediate and decisive action is crucial.

Personal Protective Equipment (PPE):

Before handling any spills, ensure the following PPE is worn:

Protective EquipmentSpecification
Eye/Face ProtectionChemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3][5][6]
Hand ProtectionWear appropriate chemical-resistant gloves tested according to EN 374.[2]
Body ProtectionA lab coat, and for larger spills, fire/flame resistant and impervious clothing.[5]
Respiratory ProtectionFor significant spills or in poorly ventilated areas, use a full-face respirator with an appropriate cartridge.[5]

Spill Containment and Cleanup Protocol:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[4][7]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4][7][8]

  • Contain the Spill: Prevent the chemical from entering drains, surface water, or groundwater.[4][6][8]

  • Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[7][8]

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[6][7][8]

  • Decontaminate the Area: Wash the contaminated area thoroughly with plenty of water.[4] Collect the rinse water for disposal as hazardous waste.[9]

Proper Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

Waste Collection and Storage:

  • Containers: Use sturdy, leak-proof, and chemically compatible containers for waste collection. These should be clearly labeled as hazardous waste.[4][9]

  • Labeling: The label should include the chemical name, associated hazards, and the date of accumulation.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] The storage area should be secure and have secondary containment.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Containment and Collection cluster_2 Final Disposal start Chemical Spill or Waste Generation assess_spill Assess Spill Size and Location start->assess_spill determine_waste Determine Waste Type (Liquid, Solid, Contaminated PPE) start->determine_waste wear_ppe Don Appropriate PPE assess_spill->wear_ppe determine_waste->wear_ppe contain Contain Spill with Inert Absorbent wear_ppe->contain collect Collect Waste in Labeled, Closed Container contain->collect storage Store in Designated Hazardous Waste Area collect->storage disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service incineration High-Temperature Incineration disposal_service->incineration

Caption: Decision workflow for the safe disposal of this compound.

Final Disposal Method:

The recommended method for the final disposal of this chemical is high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber. Never dispose of this chemical down the drain or in the regular trash.[2][6][8][9]

Empty Container Disposal:

Empty containers that held this compound must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected.[9] After thorough rinsing and drying, labels should be removed or defaced before the container is discarded.[9]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound, upholding the highest standards of safety and environmental stewardship. Always consult your institution's specific hazardous waste management guidelines and local regulations.

References

Personal protective equipment for handling 1-Benzyl-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-4-methylpiperidin-4-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

I. Hazard Assessment and Engineering Controls

Engineering Controls:

  • Work with this compound must be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for all operations involving the handling of this substance to minimize inhalation exposure.[1][4]

  • A safety shower and an eyewash station must be readily accessible in the immediate work area.[1][2][4]

II. Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to mitigate exposure risks. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Full-face respirator with appropriate cartridgesRecommended if exposure limits are exceeded or if irritation is experienced. A NIOSH-approved respirator is advised.[2][5]
Hands Compatible chemical-resistant glovesGloves must be inspected before use and disposed of properly after handling. Nitrile or neoprene gloves are generally recommended for similar compounds.
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Conforming to EN 166 (EU) or NIOSH (US) standards is recommended.[2][5]
Body Chemical-resistant lab coat or gownShould be worn over personal clothing to prevent skin contact.
Feet Closed-toe shoesRequired in all laboratory settings to protect against spills.

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and to maintain the integrity of the experiment.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.
  • Gather all necessary equipment and reagents before starting.
  • Don the required personal protective equipment as detailed in the table above.
  • Prepare a designated waste container for contaminated materials.

2. Handling and Use:

  • Conduct all weighing and transferring of the chemical within the fume hood.
  • Avoid the formation of dust or aerosols.
  • Use only spark-proof tools and equipment.
  • Keep the container tightly closed when not in use.[1][6]
  • In case of a spill, immediately alert personnel in the area. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][6] Do not allow the spill to enter drains or waterways.[1][7]

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use.
  • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be considered hazardous waste.

  • Disposal Route: All waste must be disposed of through an approved hazardous waste management service in accordance with local, regional, and national regulations.[1][6][8] Do not dispose of this chemical down the drain.[1][7]

V. Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][5]

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Gather Materials & Reagents prep1->prep2 prep3 Don Required PPE prep2->prep3 prep4 Prepare Waste Container prep3->prep4 handle1 Work Inside Fume Hood prep4->handle1 handle2 Avoid Dust/Aerosol Formation handle1->handle2 handle4 Spill Management handle1->handle4 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Segregate Contaminated Materials post2->disp2 disp1 Collect Chemical Waste disp1->disp2 disp3 Dispose via Approved Service disp2->disp3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.